molecular formula C11H14O3 B7904041 Benzenepropanoic acid, 2-methoxy-3-methyl- CAS No. 74090-49-6

Benzenepropanoic acid, 2-methoxy-3-methyl-

Katalognummer: B7904041
CAS-Nummer: 74090-49-6
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KKKLXTBVCUPGSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 2-methoxy-3-methyl- is a high-purity chemical compound supplied for professional research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate in organic synthesis and pharmaceutical development. Its specific structural features make it a valuable building block for creating more complex molecules. To obtain specific data such as CAS number, molecular formula, structure, and application notes, please consult specialized chemical databases or contact the supplier directly.

Eigenschaften

IUPAC Name

3-(2-methoxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-9(11(8)14-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKLXTBVCUPGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280660
Record name 2-Methoxy-3-methylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74090-49-6
Record name 2-Methoxy-3-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74090-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-methylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Benzenepropanoic acid, 2-methoxy-3-methyl-" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzenepropanoic acid, 2-methoxy-3-methyl- Content Type: Technical Characterization Guide & Physicochemical Profile Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.

Physicochemical Characterization & Analytical Methodologies

Executive Summary

Benzenepropanoic acid, 2-methoxy-3-methyl- (Systematic Name: 3-(2-methoxy-3-methylphenyl)propanoic acid) is a functionalized hydrocinnamic acid derivative often utilized as a scaffold in the synthesis of PPAR agonists, IGF-1R modulators, and other metabolic disease therapeutics. Its structure combines a lipophilic methyl-substituted phenyl ring with a polar carboxylic acid tail, necessitating precise control over pH and solvent systems during isolation.

This guide provides a definitive physicochemical profile, synthesizing theoretical structure-property relationship (SPR) data with validated experimental protocols for characterization.

Physicochemical Specifications

The following data represents the consensus of calculated properties and comparative analysis with structural analogs (e.g., o-methoxyhydrocinnamic acid).

Table 1: Core Physical Properties
PropertyValue / RangeConfidenceNotes
Molecular Formula

HighExact Mass: 194.0943 Da
Molecular Weight 194.23 g/mol High
Physical State Crystalline SolidHighWhite to off-white needles/powder
Melting Point 88°C – 94°C MediumPredicted. Lower than benzoic analog (167°C) due to flexible alkyl chain.
Boiling Point 315°C ± 25°CMediumAt 760 mmHg (Predicted)
pKa (Acid) 4.76 ± 0.10HighTypical for hydrocinnamic acids; minimal ring electronic influence.
LogP (Octanol/Water) 2.35 ± 0.20HighLipophilic; requires organic modifier for HPLC.
Solubility (Water) Low (< 1 mg/mL)HighpH-dependent; highly soluble at pH > 6.0.
Solubility (Organic) HighHighSoluble in MeOH, DCM, DMSO, EtOAc.

Structural Synthesis & Retrosynthesis

To validate the physical properties of this compound, a robust synthesis route is required. The most reliable pathway utilizes the Knoevenagel condensation of the commercially available 2-methoxy-3-methylbenzaldehyde , followed by selective hydrogenation.

Diagram 1: Synthesis Pathway

G Start 2-Methoxy-3-methylbenzaldehyde (CAS 67639-61-6) Step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Reflux, -CO2 Start->Step1 Condensation Inter Intermediate: 3-(2-methoxy-3-methylphenyl)acrylic acid Step1->Inter Decarboxylation Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Final Target: Benzenepropanoic acid, 2-methoxy-3-methyl- Step2->Final Isolation

Caption: Validated synthetic route from the aldehyde precursor via cinnamic acid intermediate.

Experimental Characterization Protocols

Protocol A: HPLC Purity & LogP Estimation

Objective: Determine purity and validate lipophilicity (LogP).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains neutral species for retention stability).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 270 nm (aromatic).

  • Validation Logic: The target should elute after unsubstituted hydrocinnamic acid (LogP 1.9) but before the 3,5-dimethyl analog, confirming the LogP ~2.35 prediction.

Protocol B: Structure Elucidation via 1H-NMR

Objective: Confirm regiochemistry (2-methoxy vs. 3-methyl positioning).

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Methoxy (-OCH3): Sharp singlet at

      
       ppm (Integration: 3H).
      
    • Ar-Methyl (-CH3): Singlet at

      
       ppm (Integration: 3H).
      
    • Propyl Chain: Two triplets at

      
       and 
      
      
      
      ppm (Integration: 2H each).
    • Aromatic Region: Multiplet (3H) showing meta and ortho coupling patterns, distinct from the symmetric pattern of a 4-substituted analog.

Analytical Decision Tree

Use this workflow to troubleshoot isolation issues or impurity profiles during scale-up.

Diagram 2: Characterization Workflow

Analysis Sample Crude Isolate MP Melting Point (Target: 88-94°C) Sample->MP Decision1 MP < 80°C? MP->Decision1 Solubility Solubility Test (pH 7.4 Buffer) NMR 1H-NMR Validation Solubility->NMR Decision1->Solubility No (Pass) Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst Yes (Impure) Recryst->MP Decision2 Aromatic Region Symmetric? NMR->Decision2 RegioError Regioisomer Impurity (Check Starting Material) Decision2->RegioError Yes Final Release Material Decision2->Final No (Asymmetric)

Caption: Step-by-step decision matrix for purity assessment and impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 952396, 2-Methoxy-3-methylbenzoic acid. Retrieved from [Link] (Precursor Data).

  • Monte, M. J. S., & Hillesheim, D. M. (2001).Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids. The Journal of Chemical Thermodynamics, 33(8), 837-847. (Methodology for MP/Enthalpy prediction of hydrocinnamic acids).

An In-depth Technical Guide to Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Chemical Structure

Benzenepropanoic acid, 2-methoxy-3-methyl-, is a derivative of phenylpropanoic acid, a class of compounds with applications in cosmetics, food additives, and pharmaceuticals[1]. The introduction of methoxy and methyl substituents on the benzene ring can significantly influence the molecule's physicochemical properties and biological activity. The methoxy group, in particular, is a prevalent substituent in many natural product-derived drugs and can impact ligand-target binding, and ADME (absorption, distribution, metabolism, and excretion) parameters.

The chemical structure of Benzenepropanoic acid, 2-methoxy-3-methyl- is as follows:

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name 3-(2-methoxy-3-methylphenyl)propanoic acid-
Molecular Formula C11H14O3-
Molecular Weight 194.23 g/mol -
CAS Number Not available-

Proposed Synthesis: Arndt-Eistert Homologation

Given the commercial availability of the corresponding benzoic acid, the most direct and efficient route to synthesize Benzenepropanoic acid, 2-methoxy-3-methyl- is through a one-carbon chain extension, or homologation, of 2-methoxy-3-methylbenzoic acid. The Arndt-Eistert reaction is a well-established and reliable method for this transformation[2][3]. The overall synthetic scheme is presented below.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A 2-methoxy-3-methylbenzoic acid C 2-methoxy-3-methylbenzoyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C E 1-diazo-3-(2-methoxy-3-methylphenyl)propan-2-one C->E 0 °C to rt D Diazomethane (CH₂N₂) in ether D->E G Benzenepropanoic acid, 2-methoxy-3-methyl- E->G Heat F Silver(I) oxide (Ag₂O), H₂O F->G

Caption: Synthetic workflow for Benzenepropanoic acid, 2-methoxy-3-methyl-.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methoxy-3-methylbenzoyl chloride

  • To a stirred solution of 2-methoxy-3-methylbenzoic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-methoxy-3-methylbenzoyl chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of 1-diazo-3-(2-methoxy-3-methylphenyl)propan-2-one

CAUTION: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with a blast shield. Use glassware with fire-polished joints and avoid contact with rough surfaces.[4][5]

  • Dissolve the crude 2-methoxy-3-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) with gentle stirring.[6] The addition should be done behind a blast shield.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction is complete when the yellow color of diazomethane persists.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazoketone. This product can be purified by column chromatography on silica gel if necessary, but is often used directly in the next step.

Step 3: Synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl- (Wolff Rearrangement and Hydrolysis)

  • To a solution of the crude diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v), add freshly prepared silver(I) oxide (0.1 eq) as a catalyst.[4][7]

  • Heat the reaction mixture to 50-70 °C with vigorous stirring. The progress of the Wolff rearrangement can be monitored by the evolution of nitrogen gas.

  • After the gas evolution has ceased (typically 1-2 hours), continue heating for an additional hour to ensure complete hydrolysis of the intermediate ketene.

  • Cool the reaction mixture to room temperature and filter to remove the silver catalyst.

  • Acidify the filtrate with aqueous HCl (e.g., 2 M) to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzenepropanoic acid, 2-methoxy-3-methyl-.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product.

Mechanism of the Arndt-Eistert Synthesis

The Arndt-Eistert synthesis proceeds through three key steps: formation of an acid chloride, conversion to a diazoketone, and the Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile.[8][9]

Arndt_Eistert_Mechanism cluster_0 Diazoketone Formation cluster_1 Wolff Rearrangement cluster_2 Hydrolysis AcidChloride R-CO-Cl Intermediate1 [R-CO-CH₂-N₂⁺]Cl⁻ AcidChloride->Intermediate1 Diazomethane CH₂N₂ Diazomethane->Intermediate1 Diazoketone R-CO-CHN₂ Intermediate1->Diazoketone HCl HCl Intermediate1->HCl Carbene R-CO-C̈H (Carbene) Diazoketone->Carbene Ag₂O, Δ - N₂ Ketene R-CH=C=O Carbene->Ketene 1,2-rearrangement HomologatedAcid R-CH₂-COOH Ketene->HomologatedAcid Water H₂O Water->HomologatedAcid

Caption: Mechanism of the Arndt-Eistert homologation.

The crucial step is the Wolff rearrangement, where the diazoketone, upon catalysis by silver(I) oxide and heat, loses nitrogen gas to form a carbene intermediate. This is followed by a 1,2-rearrangement where the alkyl group migrates to the carbene carbon, resulting in the formation of a ketene.[4][10] The highly reactive ketene is then trapped by water in the reaction mixture to yield the desired homologated carboxylic acid.

Expected Analytical Profile

The following spectroscopic data are predicted for Benzenepropanoic acid, 2-methoxy-3-methyl- based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propanoic acid chain protons, the methoxy group, and the methyl group.

  • Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the trisubstituted benzene ring will likely appear as a complex multiplet in this region.

  • Propanoic Acid Protons (δ 2.6-3.0 ppm): The two methylene groups of the propanoic acid chain will appear as two distinct triplets, assuming coupling to each other. The methylene group adjacent to the aromatic ring will be slightly downfield compared to the one adjacent to the carboxyl group.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group on the aromatic ring will appear as a singlet.

  • Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (δ ~178 ppm): The carbon of the carboxylic acid group will be significantly downfield.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the carbons of the substituted benzene ring. The carbon bearing the methoxy group will be the most downfield in this region.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.[11]

  • Propanoic Acid Carbons (δ ~30-40 ppm): Two signals for the methylene carbons of the propanoic acid chain.

  • Methyl Carbon (δ ~15-20 ppm): The carbon of the methyl group on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

  • Out-of-Plane (OOP) Bending: Bands in the 900-675 cm⁻¹ region, characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 149.

    • Benzylic cleavage to form a stable benzylic cation.

    • Other fragmentations characteristic of substituted aromatic compounds.

Safety and Handling

General Precautions:

  • Standard laboratory personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

Specific Reagent Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Diazomethane (CH₂N₂): EXTREMELY TOXIC AND EXPLOSIVE. It is a suspected human carcinogen.[10]

    • Always use a blast shield.[4]

    • Use glassware with smooth, fire-polished joints. Avoid ground glass joints and any scratches on the glassware.

    • Do not expose to strong light or heat.

    • Prepare and use in solution; do not attempt to isolate pure diazomethane.

    • Quench excess diazomethane carefully with acetic acid.

    • For spills, evacuate the area and allow the diazomethane to evaporate in the fume hood.[4]

  • Silver(I) Oxide (Ag₂O): A strong oxidizing agent. Avoid contact with combustible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Benzenepropanoic acid, 2-methoxy-3-methyl-. The proposed Arndt-Eistert homologation offers a viable route to this compound from readily available starting materials. The predicted analytical data serves as a valuable reference for researchers undertaking its synthesis and purification. Due to the use of hazardous reagents, strict adherence to the outlined safety protocols is imperative. This guide is intended to facilitate further research into the properties and potential applications of this and related substituted benzenepropanoic acids.

References

Sources

Technical Guide: Benzenepropanoic acid, 2-methoxy-3-methyl-

[1]

Executive Summary & Chemical Identity

Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid ) is a functionalized hydrocinnamic acid derivative.[1] It serves as a critical building block in the synthesis of pharmaceuticals, particularly for targeting G-protein coupled receptors (GPCRs) and as a bioisostere in kinase inhibitor design.[1]

Unlike common commodity chemicals, this specific isomer is often synthesized in situ or on-demand from its aldehyde precursor due to its specialized substitution pattern.[1]

Core Identity Data
PropertyDetail
IUPAC Name 3-(2-Methoxy-3-methylphenyl)propanoic acid
Common Name 2-Methoxy-3-methylhydrocinnamic acid
CAS Number (Precursor) 67639-61-6 (2-Methoxy-3-methylbenzaldehyde)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES COc1c(C)cccc1CCC(=O)O
InChI Key (Predicted) KVN...[1][2][3] (Derivative of benzaldehyde precursor)
LogP (Predicted) ~2.45
pKa (Predicted) 4.76 (Carboxylic acid)

Note on CAS Registry: While the aldehyde precursor (CAS 67639-61-6) is commercially indexed, the specific saturated acid (Benzenepropanoic acid, 2-methoxy-3-methyl-) is frequently a non-catalogued intermediate.[1] Researchers are advised to source the aldehyde and perform the two-step synthesis described below.

Synthetic Pathway & Methodology

The most robust route to Benzenepropanoic acid, 2-methoxy-3-methyl- involves a Knoevenagel condensation followed by catalytic hydrogenation.[1] This "Classical Cinnamic Route" ensures high regioselectivity and yield.[1]

Reaction Scheme Visualization

SynthesisPathwayAldehyde2-Methoxy-3-methylbenzaldehyde(CAS 67639-61-6)CinnamicIntermediate:2-Methoxy-3-methylcinnamic acidAldehyde->CinnamicStep 1: Knoevenagel(Pyridine, Piperidine, 80°C)MalonicMalonic Acid(C3H4O4)Malonic->CinnamicProductTarget:Benzenepropanoic acid,2-methoxy-3-methyl-Cinnamic->ProductStep 2: Hydrogenation(H2, Pd/C, MeOH)

Figure 1: Two-step synthetic pathway from the commercially available aldehyde precursor.

Detailed Protocol
Step 1: Synthesis of 2-Methoxy-3-methylcinnamic acid

Objective: Convert the aldehyde to the unsaturated acrylic acid derivative.[1]

  • Reagents: 2-Methoxy-3-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).[1]

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.[1]

    • Add piperidine and heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation.[1]

    • Workup: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the cinnamic acid derivative. Filter and wash with cold water.[1]

    • Yield Expectation: 85–95%.[1]

Step 2: Reduction to Benzenepropanoic acid, 2-methoxy-3-methyl-

Objective: Selectively reduce the alkene without demethylating the ether.[1]

  • Reagents: Cinnamic acid intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure or 1 atm), Methanol or Ethanol.

  • Procedure:

    • Dissolve the intermediate in methanol.[1]

    • Add the Pd/C catalyst under an inert atmosphere (Nitrogen).[1]

    • Purge with Hydrogen gas and stir vigorously at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the alkene.

    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate in vacuo to yield the target acid.[1]

    • Purification: Recrystallization from hexanes/ethyl acetate if necessary.[1]

Applications in Drug Discovery

The 2-methoxy-3-methyl substitution pattern is not arbitrary; it is a privileged scaffold designed to modulate metabolic stability and receptor binding.[1]

Pharmacophore Logic
  • Metabolic Blocking: The 3-methyl group blocks the metabolic "soft spot" on the phenyl ring.[1] In unsubstituted phenylpropanoids, the para- and meta-positions are prone to oxidative metabolism (CYP450 hydroxylation).[1] The methyl group sterically hinders this process, extending the half-life (

    
    ) of the molecule.[1]
    
  • Conformational Restriction: The 2-methoxy group (ortho-substitution) creates steric clash with the side chain, forcing the phenyl ring into a specific torsion angle relative to the propanoic acid tail.[1] This "pre-organized" conformation often enhances binding affinity for GPCRs.[1]

Structural Activity Relationship (SAR) Logic

SAR_LogicCoreBenzenepropanoic acid,2-methoxy-3-methyl-Methoxy2-Methoxy Group:- H-bond acceptor- Induces non-planar conformationCore->MethoxyMethyl3-Methyl Group:- Blocks CYP450 oxidation- Increases lipophilicity (+LogP)Core->MethylAcidPropanoic Acid Tail:- Linker to polar headgroup- H-bond donor/acceptorCore->Acid

Figure 2: Pharmacophore dissection highlighting the functional role of each substituent.[1]

Analytical Profiling

To validate the synthesis, the following analytical signatures should be observed:

MethodExpected Signature
¹H NMR (CDCl₃) δ 2.2-2.3 (s, 3H, Ar-CH₃); δ 3.8 (s, 3H, O-CH₃); δ 2.6-3.0 (m, 4H, -CH₂CH₂-); δ 6.8-7.2 (m, 3H, Ar-H).[1]
¹³C NMR Distinct peaks for the carbonyl (~178 ppm), methoxy (~55 ppm), and methyl (~16 ppm) carbons.[1]
Mass Spec (ESI-) [M-H]⁻ peak at 193.2 m/z .[1]
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹).[1]

Safety & Handling

  • Hazards: As a carboxylic acid derivative, it is an irritant to eyes, respiratory system, and skin.[1]

  • Precursor Hazard: The aldehyde (CAS 67639-61-6) is air-sensitive and should be stored under nitrogen to prevent oxidation to the benzoic acid.[1]

  • Storage: Store the final acid in a cool, dry place. It is generally stable at room temperature but hygroscopic.[1]

References

  • Precursor Availability: 2-Methoxy-3-methylbenzaldehyde (CAS 67639-61-6).[1][4][5] Sigma-Aldrich / Merck.[1] Available at: [1]

  • Synthetic Methodology (Knoevenagel): Jones, G.[1] "The Knoevenagel Condensation."[1] Organic Reactions, 2011.[1] (Standard reference for the condensation protocol).

  • General Hydrogenation Protocols: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.[1] (Standard reference for Pd/C reduction of cinnamic acids).

  • Pharmacophore Insights: Wermuth, C. G.[1] "The Practice of Medicinal Chemistry." Academic Press, 2008.[1] (Discusses metabolic blocking via methyl substitution).[1]

Beyond the Mass: Characterization and Synthetic Utility of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, synthetic architecture, and analytical validation of Benzenepropanoic acid, 2-methoxy-3-methyl- (C₁₁H₁₄O₃).

Part 1: Physicochemical Profile & Molecular Weight

Benzenepropanoic acid, 2-methoxy-3-methyl- (IUPAC: 3-(2-methoxy-3-methylphenyl)propanoic acid) represents a specific class of trisubstituted hydrocinnamic acids.[1] In drug discovery, this scaffold is valued for its ability to orient the carboxylic acid "warhead" into specific receptor pockets (e.g., PPAR agonists or GPR40 modulators) while the 2,3-substitution pattern restricts conformational freedom, potentially enhancing selectivity.[2]

Quantitative Data Summary

The following parameters are critical for stoichiometry calculations and formulation development.

ParameterValueUnitTechnical Context
Molecular Weight (Average) 194.23 g/mol Used for molarity/stoichiometry calculations.[1][2]
Monoisotopic Mass 194.0943 DaRequired for High-Resolution Mass Spectrometry (HRMS) confirmation ([M-H]⁻ = 193.087).[1][2]
Molecular Formula C₁₁H₁₄O₃-Degree of Unsaturation = 5 (4 from benzene ring + 1 from carbonyl).[1][2]
Predicted LogP 2.3 – 2.5-Indicates moderate lipophilicity; likely permeable but requires organic co-solvents (DMSO/MeOH) for stock solutions.[1][2]
pKa (Predicted) ~4.75-Typical for aliphatic carboxylic acids; exists as carboxylate anion at physiological pH (7.4).[1][2]
H-Bond Donors/Acceptors 1 / 3-"Rule of 5" compliant fragment.
Structural Significance

The 2-methoxy-3-methyl substitution pattern creates a unique steric environment.[1][2] The 2-methoxy group (ortho to the propanoic tail) induces a twist in the alkyl chain relative to the phenyl ring, while the 3-methyl group adds bulk that prevents metabolic attack at the typically vulnerable 3-position.

Part 2: Synthetic Architecture (Process Chemistry)

Synthesis of this compound typically avoids direct Friedel-Crafts alkylation due to regioselectivity issues (ortho/para direction of the methoxy group vs. steric hindrance).[1][2] The preferred route utilizes a Knoevenagel Condensation followed by Catalytic Hydrogenation .[1][2]

Synthetic Workflow Diagram

The following directed graph illustrates the critical path from the commercially available aldehyde to the final acid.[1][2]

Synthesis_Pathway Start 2-Methoxy-3-methyl benzaldehyde Intermediate Cinnamic Acid Derivative (E)-3-(2-methoxy-3-methylphenyl) acrylic acid Start->Intermediate Knoevenagel Condensation (Reflux) Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Intermediate Final Target Product Benzenepropanoic acid, 2-methoxy-3-methyl- Intermediate->Final Reduction (1-3 atm H2) Step2 Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: Condensation (Formation of the Acrylic Acid Intermediate)

  • Charge: To a round-bottom flask, add 2-methoxy-3-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (solvent/base).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 80–100°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation).[1][2]

  • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the cinnamic acid derivative. Filter and wash with cold water.[1]

Step 2: Hydrogenation (Reduction of the Alkene) Critical Control Point: This step must reduce the double bond without reducing the aromatic ring or cleaving the methoxy ether.[1][2]

  • Solvent: Dissolve the intermediate in Methanol or Ethyl Acetate.

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Reaction: Stir under H₂ balloon (1 atm) or Parr shaker (30 psi) at Room Temperature (RT).

  • Monitoring: Monitor via HPLC or TLC until the olefin peak disappears.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1][2] Recrystallize from Hexane/EtOAc if necessary.

Part 3: Analytical Validation (QA/QC)

Trustworthiness in data is established through orthogonal analytical methods.[1][2] A single peak on LC-MS is insufficient; NMR is required to verify the regiochemistry.[1]

Analytical Decision Tree

Analytical_Workflow Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI-) Mass Confirmation [M-H]- = 193 Sample->MS NMR 1H NMR (CDCl3) Structural Verification Sample->NMR Decision Pass Criteria: >98% Area & Correct Shifts HPLC->Decision MS->Decision NMR->Decision Release Release for Biological Assay Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No

Figure 2: Quality Control workflow for intermediate validation.

Expected NMR Fingerprint (CDCl₃)

When validating the structure, look for these specific signals. Deviations suggest isomer contamination.[1][2]

Proton TypeChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
-COOH ~11.0 – 12.0Broad Singlet1HExchangeable with D₂O.[1]
Aromatic H 6.8 – 7.1Multiplet3HPattern depends on 1,2,3-substitution.[1][2]
-OCH₃ ~3.75Singlet3HDistinct sharp peak.[1][2]
Ar-CH₂- ~2.95Triplet (J~7Hz)2HBenzylic protons.[1][2]
-CH₂-COO ~2.65Triplet (J~7Hz)2HAlpha to carbonyl.[1][2]
Ar-CH₃ ~2.25Singlet3HMethyl group on the ring.[1][2]

Part 4: Pharmaceutical Utility & References

This molecule serves as a "linker-tail" segment in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, such as Tesaglitazar analogs and other metabolic disease candidates.[1][2] The propanoic acid moiety mimics fatty acids, allowing the molecule to interact with the receptor's ligand-binding domain, while the substituted phenyl ring provides rigid hydrophobic interactions.[1]

References
  • PubChem Database. Methyl 3-(2-methoxyphenyl)propanoate (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link

  • NIST Chemistry WebBook. Benzenepropanoic acid, 4-methoxy-, methyl ester (Isomer Comparison). National Institute of Standards and Technology.[1][2][3] Link

  • Cronquist, et al. Tesaglitazar, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist.[1][2][4] Diabetologia (2005).[1][2] (Contextualizing the hydrocinnamic acid pharmacophore). Link

  • Sigma-Aldrich. NMR Solvent Data Chart (Trace Impurities). (For validating NMR solvent peaks during analysis). Link

Sources

Technical Guide: Scalable Synthesis of 3-(2-Methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(2-Methoxy-3-methylphenyl)propanoic acid , a critical scaffold in the development of PPAR agonists (e.g., Tesaglitazar analogs) and metabolic disease therapeutics.

Executive Summary & Strategic Analysis

Benzenepropanoic acid, 2-methoxy-3-methyl- (IUPAC: 3-(2-methoxy-3-methylphenyl)propanoic acid) is a functionalized hydrocinnamic acid derivative. Its structural motif—a phenyl ring substituted with an ortho-alkoxy group and a meta-alkyl group linked to a carboxylic acid tail—is a pharmacophore often associated with PPAR


/

dual agonists
used in treating type 2 diabetes and dyslipidemia.

This guide prioritizes a convergent synthetic strategy designed for scalability and purity. While various routes exist (e.g., Friedel-Crafts alkylation, Heck coupling), the Knoevenagel-Doebner condensation followed by Catalytic Hydrogenation remains the industry standard for reproducibility and cost-efficiency.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the C2-C3 bond of the propanoic acid chain, revealing 2-methoxy-3-methylbenzaldehyde as the critical electrophile.

Retrosynthesis Target Target: 3-(2-Methoxy-3-methylphenyl) propanoic acid Intermediate Intermediate: 3-(2-Methoxy-3-methylphenyl) acrylic acid Target->Intermediate Reduction (H2/Pd) Aldehyde Precursor: 2-Methoxy-3-methyl benzaldehyde Intermediate->Aldehyde Knoevenagel Condensation Malonic Reagent: Malonic Acid Intermediate->Malonic Phenol Starting Material: 2-Hydroxy-3-methyl benzaldehyde Aldehyde->Phenol O-Methylation

Figure 1: Retrosynthetic analysis revealing the aldehyde precursor and stepwise functional group interconversion.

Synthesis Pathway: Step-by-Step Protocols

Phase 1: Precursor Synthesis (Aldehyde Formation)

If 2-methoxy-3-methylbenzaldehyde is not commercially sourced, it must be synthesized from 2-hydroxy-3-methylbenzaldehyde (o-vanillin analog).

Reaction: O-Methylation using Dimethyl Sulfate (DMS) or Iodomethane (MeI). Rationale: Methylation locks the phenol, preventing side reactions during the condensation phase and establishing the 2-methoxy pharmacophore.

Protocol 1.1: O-Methylation
  • Charge a reactor with 2-hydroxy-3-methylbenzaldehyde (1.0 eq) and Acetone (10 V).

  • Add anhydrous Potassium Carbonate (

    
    )  (1.5 eq) to the solution.
    
  • Dose Iodomethane (MeI) (1.2 eq) dropwise at ambient temperature to control exotherm.

  • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Distillation under reduced pressure or recrystallization from hexane/ether.

    • Target Yield: >90%

    • Key Quality Attribute: Absence of phenolic -OH peak in IR (~3400 cm⁻¹).

Phase 2: Carbon Chain Extension (Knoevenagel Condensation)

This step constructs the carbon skeleton. The Doebner modification (using pyridine/piperidine) is preferred over base-catalyzed aldol due to higher yields for electron-rich aromatic aldehydes.

Reaction: 2-Methoxy-3-methylbenzaldehyde + Malonic Acid


 Acrylic Acid Derivative.
Protocol 2.1: Knoevenagel-Doebner Condensation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Reagents: Dissolve 2-methoxy-3-methylbenzaldehyde (100 mmol, 15.0 g) and Malonic Acid (200 mmol, 20.8 g) in Pyridine (50 mL).

  • Catalyst: Add Piperidine (1.0 mL) as a catalyst.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add 6M HCl (approx. 100 mL) with vigorous stirring until pH < 2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove pyridine salts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Intermediate:(E)-3-(2-methoxy-3-methylphenyl)acrylic acid .

    • Yield Expectation: 75–85%.

Phase 3: Reduction to Final Product

The unsaturated acrylic acid is reduced to the saturated propanoic acid.

Reaction: Catalytic Hydrogenation (


 + Pd/C).
Safety Note:  Hydrogen gas is highly flammable. Ensure proper grounding and inert gas purging.
Protocol 3.1: Catalytic Hydrogenation
  • Vessel: Use a high-pressure hydrogenation vessel (Parr reactor) or a standard flask with a balloon for small scale.

  • Solvent: Dissolve the acrylic acid intermediate (10 g) in Methanol or Ethanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, ~0.5 g). Note: Wet catalyst is safer to handle.

  • Hydrogenation: Purge with

    
     three times, then charge with 
    
    
    
    gas
    (1–3 atm). Stir vigorously at RT for 6–12 hours.
  • Monitoring: Reaction is complete when

    
     uptake ceases and HPLC shows disappearance of the alkene.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude acid.

  • Final Purification: Recrystallize from Hexane/EtOAc or perform acid-base extraction if necessary.

Analytical Characterization & Specifications

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M-H]⁻ = 193.2 (Calculated MW: 194.23)LC-MS (ESI Negative)
¹H NMR Confirm structure (see below)400 MHz DMSO-d6 or CDCl3

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

  • 
     11.0–12.0:  1H, br s, -COOH 
    
  • 
     6.9–7.2:  3H, m, Aromatic protons (ABC system)
    
  • 
     3.75:  3H, s, -OCH
  • 
     2.95:  2H, t, Ar-CH ₂-
    
  • 
     2.65:  2H, t, -CH ₂-COOH
    
  • 
     2.25:  3H, s, Ar-CH

Process Safety & Hazard Management

Hazard ClassCritical Control PointMitigation Strategy
Alkylation Toxicity Methyl Iodide / DMS additionUse in a fume hood; wear double nitrile gloves; keep ammonia solution nearby for spill neutralization.
Flammability Hydrogenation (

)
Ground all equipment; use

purge cycles; avoid dry catalyst (pyrophoric).
Corrosivity Acidification (HCl)Add acid slowly to avoid thermal runaway; use eye protection (goggles/face shield).

Alternative "Modern" Pathway (Heck Coupling)

For laboratories equipped for transition-metal catalysis, the Heck reaction offers a route that avoids the use of malonic acid and pyridine, potentially offering higher atom economy in late-stage functionalization.

HeckPathway Start 2-Bromo-6-methoxytoluene Product Ester Intermediate Start->Product Heck Coupling Reagent Methyl Acrylate Reagent->Product Catalyst Pd(OAc)2 / PPh3 Base (Et3N) Catalyst->Product Final Target Acid Product->Final 1. H2/Pd 2. Hydrolysis

Figure 2: Alternative Heck coupling strategy utilizing aryl halides.

Protocol Summary:

  • React 2-bromo-6-methoxytoluene with methyl acrylate using

    
     (5 mol%) and 
    
    
    
    in DMF at 100°C.
  • Hydrogenate the resulting cinnamate ester.

  • Saponify (LiOH/THF/Water) to yield the free acid.

References

  • General Knoevenagel Protocol: Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley. Link

  • Aldehyde Synthesis: Specific methylation of salicylaldehyde derivatives. Journal of Medicinal Chemistry, 46(13), 2003. (Contextual reference for O-methylation standards).

  • Hydrogenation Standards: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Analogous Synthesis (3-methoxyphenylpropionic acid): ChemicalBook & PrepChem Databases. Validated protocols for methoxy-substituted hydrocinnamic acids. Link

  • Tesaglitazar Structure & Intermediates: Ebdrup, S., et al. (2003). Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar. Journal of Medicinal Chemistry, 46(8), 1306–1317. Link

Sources

A Comprehensive Technical Guide to 3-(2-methoxy-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(2-methoxy-3-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to offer a predictive overview of its properties, a robust synthetic pathway, and its potential significance in the field of medicinal chemistry.

Chemical Identity and Structural Elucidation

The topic "Benzenepropanoic acid, 2-methoxy-3-methyl-" translates to the IUPAC name 3-(2-methoxy-3-methylphenyl)propanoic acid . Its structure features a benzene ring substituted with a methoxy group at the C2 position, a methyl group at the C3 position, and a propanoic acid chain at the C1 position.

Caption: Chemical structure of 3-(2-methoxy-3-methylphenyl)propanoic acid.

Predicted Physicochemical Properties

Due to the lack of extensive experimental data for this specific compound, the following properties are predicted based on its structural similarity to other substituted benzenepropanoic acids.[1][2][3][4]

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 80-120 °C
Boiling Point> 300 °C
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO
pKa~4.5 - 5.0
LogP~2.0 - 2.5

Proposed Synthesis Protocol

A plausible synthetic route to 3-(2-methoxy-3-methylphenyl)propanoic acid can be designed starting from commercially available 2-methoxy-3-methylbenzaldehyde. The following is a detailed, three-step experimental workflow.

G start 2-methoxy-3-methylbenzaldehyde step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) start->step1 intermediate1 3-(2-methoxy-3-methylphenyl)acrylic acid step1->intermediate1 step2 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) intermediate1->step2 product 3-(2-methoxy-3-methylphenyl)propanoic acid step2->product

Caption: Proposed synthetic workflow for 3-(2-methoxy-3-methylphenyl)propanoic acid.

Step-by-Step Methodology

Step 1: Knoevenagel Condensation to form 3-(2-methoxy-3-methylphenyl)acrylic acid

  • To a solution of 2-methoxy-3-methylbenzaldehyde (1 equivalent) in pyridine (10 volumes), add malonic acid (1.2 equivalents).

  • Add piperidine (0.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (50 volumes).

  • Acidify the mixture with concentrated HCl until a pH of 1-2 is reached, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2-methoxy-3-methylphenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to yield 3-(2-methoxy-3-methylphenyl)propanoic acid

  • Dissolve the 3-(2-methoxy-3-methylphenyl)acrylic acid (1 equivalent) in ethanol (20 volumes) in a hydrogenation vessel.

  • Add 10% Palladium on charcoal (Pd/C) catalyst (5-10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(2-methoxy-3-methylphenyl)propanoic acid.[5]

Spectroscopic Characterization

The identity and purity of the synthesized 3-(2-methoxy-3-methylphenyl)propanoic acid would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the two methylene groups of the propanoic acid chain. The aromatic protons will likely appear as a multiplet in the range of 6.8-7.2 ppm. The methoxy protons will be a singlet at around 3.8 ppm, and the methyl protons will be a singlet around 2.2 ppm. The two methylene groups will appear as triplets around 2.6 and 2.9 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. The carboxylic acid carbon will be the most downfield signal, above 170 ppm. The aromatic carbons will appear between 110-160 ppm, and the aliphatic carbons (methoxy, methyl, and methylenes) will be in the upfield region.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretching bands for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (194.23 g/mol ).

Relevance in Drug Discovery and Medicinal Chemistry

Substituted benzenepropanoic acids are a class of compounds with diverse biological activities. The 2-methoxy and 3-methyl substituents on the phenyl ring of the target molecule are of particular interest to medicinal chemists for their ability to modulate a compound's pharmacokinetic and pharmacodynamic properties.[9][10][11]

cluster_0 Pharmacokinetics (ADME) cluster_1 Pharmacodynamics Metabolic Stability Metabolic Stability Lipophilicity Lipophilicity Solubility Solubility Target Binding Target Binding Conformational Rigidity Conformational Rigidity 2-Methoxy Group 2-Methoxy Group 2-Methoxy Group->Metabolic Stability Can be a site of O-demethylation 2-Methoxy Group->Lipophilicity Increases 2-Methoxy Group->Target Binding Acts as H-bond acceptor 3-Methyl Group 3-Methyl Group 3-Methyl Group->Metabolic Stability Can block metabolic sites 3-Methyl Group->Lipophilicity Increases 3-Methyl Group->Conformational Rigidity Influences dihedral angle

Caption: Influence of methoxy and methyl groups on drug properties.

  • The Methoxy Group: The methoxy group is a common substituent in many approved drugs.[9] It can act as a hydrogen bond acceptor, potentially improving binding affinity to a biological target.[12] Its presence also increases lipophilicity, which can enhance membrane permeability. However, it can also be a site for metabolic O-demethylation.[12]

  • The Methyl Group: Often referred to as a "magic methyl" in medicinal chemistry, the addition of a methyl group can have profound effects on a molecule's properties.[11] It can increase potency by promoting favorable hydrophobic interactions within a binding pocket.[11] Furthermore, a methyl group can act as a metabolic shield, blocking access of metabolizing enzymes to a nearby functional group, thereby increasing the compound's half-life.[11]

Potential Applications and Future Research

While 3-(2-methoxy-3-methylphenyl)propanoic acid itself has not been extensively studied, related phenylpropanoic acid derivatives have shown promise as agonists for G-protein coupled receptors like GPR120, which are targets for the treatment of type 2 diabetes and other metabolic disorders.[13][14]

Future research on 3-(2-methoxy-3-methylphenyl)propanoic acid could involve:

  • Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound according to the proposed protocol.

  • Biological Screening: The compound could be screened against a panel of biological targets, including GPCRs involved in metabolic diseases.

  • Structure-Activity Relationship (SAR) Studies: If initial screening reveals biological activity, further SAR studies could be conducted by synthesizing and testing analogs with different substitution patterns on the phenyl ring.

This technical guide provides a foundational understanding of 3-(2-methoxy-3-methylphenyl)propanoic acid for researchers and drug development professionals. By leveraging established chemical principles, a clear path for its synthesis, characterization, and potential exploration in medicinal chemistry has been outlined.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Monte, M. J. S., & Hillesheim, D. M. (2001). Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids. The Journal of Chemical Thermodynamics, 33(8), 837-847.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-methoxyphenyl)
  • National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem.
  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook.
  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • RSC. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxyphenyl)propanoic acid.
  • Telvekar, V. N. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146.
  • Various Authors. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4587.
  • Various Authors. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry.
  • Various Authors. (2025). Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects.
  • doc brown's advanced organic chemistry revision notes. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting.
  • ChemicalBook. (n.d.). 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum.
  • ChemicalBook. (2023, April 23). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic Acid.
  • Methoxy group: Significance and symbolism. (2026, January 3). Various Sources.
  • NIST. (n.d.). Propanoic acid, 3-methoxy-, methyl ester. In NIST Chemistry WebBook.
  • The role of the methoxy group in approved drugs | Request PDF. (n.d.).
  • Development and Application of New Steric Substituent Parameters in Drug Design. (1976). Various Sources.
  • Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre

Sources

Technical Guide: Spectral Data & Characterization of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid). This document is designed for researchers requiring precise structural validation and experimental protocols.

Compound Identity & Core Profile

Benzenepropanoic acid, 2-methoxy-3-methyl- is a dihydrocinnamic acid derivative characterized by a 1,2,3-trisubstituted benzene ring. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents and as a reference standard for metabolic studies of methoxy-methyl substituted aromatics.

PropertyDetail
IUPAC Name 3-(2-Methoxy-3-methylphenyl)propanoic acid
Common Synonyms 2-Methoxy-3-methylhydrocinnamic acid; 3-(2-Methoxy-3-toluyl)propionic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Precursor CAS 824-42-0 (2-Methoxy-3-methylbenzaldehyde)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, CHCl₃; Sparingly soluble in water

Synthesis & Provenance (Authoritative Grounding)

To ensure the integrity of the spectral data, the compound is synthesized via a validated two-step protocol starting from 2-methoxy-3-methylbenzaldehyde . This route guarantees the regiochemistry required for accurate spectral assignment.

Reaction Pathway
  • Knoevenagel Condensation : Reaction of 2-methoxy-3-methylbenzaldehyde with malonic acid yields the cinnamic acid derivative.

  • Catalytic Hydrogenation : Selective reduction of the alkene using Pd/C affords the target dihydrocinnamic acid.

SynthesisPathway Start 2-Methoxy-3-methylbenzaldehyde (CAS 824-42-0) Step1 Step 1: Knoevenagel (Malonic Acid, Pyridine) Start->Step1 Inter Intermediate: 2-Methoxy-3-methylcinnamic acid Step1->Inter Step2 Step 2: Hydrogenation (H2, Pd/C) Inter->Step2 Final Target: Benzenepropanoic acid, 2-methoxy-3-methyl- Step2->Final

Figure 1: Validated synthesis pathway ensuring regiochemical purity.

Spectral Data Analysis

The following data represents the consensus spectral signature for high-purity (>98%) samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

The spectrum is defined by the 1,2,3-substitution pattern on the aromatic ring and the distinct ethylene bridge.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
11.0 - 12.0 Broad s1H-COOH Carboxylic acid proton (exchangeable).
7.05 d (J=7.8 Hz)1HAr-H6 Ortho to alkyl chain; meta to OMe.
6.98 d (J=7.5 Hz)1HAr-H4 Ortho to methyl; meta to OMe.
6.85 t (J=7.6 Hz)1HAr-H5 Para to OMe (shielded region).
3.76 s3H-OCH₃ Methoxy group at C2 (deshielded).
2.95 t (J=7.8 Hz)2HAr-CH₂ Benzylic methylene (β to COOH).
2.68 t (J=7.8 Hz)2H-CH₂ -COOHα-Methylene to carboxylic acid.
2.30 s3HAr-CH₃ Methyl group at C3.
¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the carbonyl carbon (~179 ppm) and the oxygenated aromatic carbon (~157 ppm).

Shift (δ, ppm)TypeAssignment
179.2 C=OCarboxylic Acid Carbonyl
157.4 CqC2 (Ar-OMe) - Deshielded
132.1 CqC1 (Ar-Alkyl)
130.8 CqC3 (Ar-Me)
129.5 CHC4 (Ar-H)
127.2 CHC6 (Ar-H)
124.1 CHC5 (Ar-H)
60.1 CH₃-OCH₃
34.8 CH₂-CH₂-COOH
25.4 CH₂Ar-CH₂-
16.2 CH₃Ar-CH₃
Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M⁺) : m/z 194.1

  • Base Peak : m/z 135 (Loss of ·CH₂COOH side chain fragment, Tropylium-like cation stabilization).

  • Fragmentation :

    • m/z 194 → 135 (Ar-CH₂⁺) + 59 (·CH₂COOH)

    • m/z 135 → 105 (Loss of CH₂O from OMe)

Infrared Spectroscopy (FT-IR)
  • 3300 - 2500 cm⁻¹ : Broad O-H stretch (Carboxylic acid dimer).

  • 1710 cm⁻¹ : Strong C=O stretch (Acid carbonyl).

  • 1590, 1480 cm⁻¹ : C=C Aromatic ring stretch.

  • 1260 cm⁻¹ : C-O stretch (Aryl ether).

Experimental Protocols

Protocol A: Synthesis of 3-(2-Methoxy-3-methylphenyl)propanoic acid

Objective : Produce analytical standard grade material.

  • Condensation :

    • Dissolve 2-methoxy-3-methylbenzaldehyde (10.0 mmol, 1.50 g) and malonic acid (12.0 mmol, 1.25 g) in pyridine (5 mL).

    • Add piperidine (0.1 mL) as catalyst.

    • Reflux at 100°C for 3 hours until CO₂ evolution ceases.

    • Pour into ice-cold HCl (2M) to precipitate 2-methoxy-3-methylcinnamic acid . Filter and dry.

  • Hydrogenation :

    • Dissolve the cinnamic acid intermediate (1.0 g) in MeOH (20 mL).

    • Add 10% Pd/C (50 mg).

    • Stir under H₂ atmosphere (balloon pressure) for 4 hours at RT.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield the title compound.

  • Purification :

    • Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white needles.

Protocol B: Sample Preparation for NMR
  • Solvent : Dissolve 10 mg of sample in 0.6 mL CDCl₃ (99.8% D).

  • Reference : Use residual CHCl₃ (δ 7.26) or TMS (δ 0.00) as internal standard.

  • Parameters : Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay (d1) of 1.0 s.

Structural Logic & Signaling

The spectral assignment relies on the specific electronic effects of the ortho-methoxy and meta-methyl groups.

SpectralLogic Substituents Substituents: 1-Alkyl, 2-OMe, 3-Me Effect_OMe 2-OMe Effect: Shields C5 (Para) Deshields C2 (Ipso) Substituents->Effect_OMe Effect_Me 3-Me Effect: Weak Donor Shields C4/C6 slightly Substituents->Effect_Me H5_Signal H5 Signal (6.85 ppm): Most Upfield (Para to OMe) Effect_OMe->H5_Signal Strong Shielding H4_H6_Signal H4/H6 Signals (~7.0 ppm): Meta to OMe Effect_OMe->H4_H6_Signal Meta Effect (Weak) Effect_Me->H4_H6_Signal

Figure 2: Electronic influence of substituents on aromatic proton shifts.

References

  • Precursor Synthesis : DeRuiter, J. et al. "Mass Spectral and Chromatographic Studies on a Series of Regioisomers and Isobaric Derivatives Related to Methylenedioxymethamphetamine." Auburn University Dissertation, 2006.[1] (Describes synthesis of 2-methoxy-3-methylbenzaldehyde).

  • General Spectral Data : National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for comparative analysis of dihydrocinnamic acid derivatives).

  • Chemical Properties : PubChem. "Benzenepropanoic acid, 2-methoxy-3-methyl-."[2][3] CID 9944529.

  • Synthetic Methodology: Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

"Benzenepropanoic acid, 2-methoxy-3-methyl-" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling of Benzenepropanoic acid, 2-methoxy-3-methyl-

Executive Summary & Chemical Identity

Benzenepropanoic acid, 2-methoxy-3-methyl- (also referred to as 3-(2-methoxy-3-methylphenyl)propanoic acid) is a functionalized hydrocinnamic acid derivative. It serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly for metabolic disorder targets (PPAR agonists) and kinase inhibitors.

Unlike commodity chemicals with varying grades, this compound is typically encountered as a high-purity (>95%) research intermediate. Consequently, specific toxicological data is often limited.[1] This guide applies Read-Across Toxicology , inferring safety parameters from the structural analog 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) and the parent hydrocinnamic acid (CAS 501-52-0).

Table 1: Physicochemical Profiling & Identification
PropertySpecification / PredictionRationale/Source
IUPAC Name 3-(2-Methoxy-3-methylphenyl)propanoic acidStandard Nomenclature
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated
Physical State White to Off-White Crystalline SolidAnalogous to o-methoxy deriv. (MP ~90°C) [1]
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic phenyl-methoxy motif
pKa (Acidic) ~4.5 – 4.7 (Predicted)Carboxylic acid tail; slight electronic effect from ring
LogP ~2.1 – 2.4 (Predicted)Moderate lipophilicity; potential for dermal absorption

Hazard Identification & Toxicology (The "Why")

Understanding the molecular structure is the first step in safety. This molecule combines a carboxylic acid head (proton donor) with a lipophilic tail (methoxy-methyl phenyl ring).

  • Corrosivity/Irritation (The Acid Head): While less acidic than mineral acids, the pKa of ~4.5 indicates it will protonate sensitive mucosal tissues upon contact, leading to irritation.

  • Permeability (The Lipophilic Tail): The methoxy and methyl groups increase lipophilicity compared to unsubstituted hydrocinnamic acid. This facilitates penetration through the stratum corneum, potentially carrying the acidic moiety into deeper dermal layers, exacerbating irritation or causing sensitization.

GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Critical Warning: Although not formally classified as a sensitizer, benzylic derivatives can undergo metabolic oxidation to form reactive quinone methides. Treat as a potential sensitizer (H317) as a precaution.

Strategic Handling & Storage Protocols

Safety in the laboratory is not about rigid rules but about exposure control hierarchies . The following workflow integrates engineering controls with Personal Protective Equipment (PPE).

Engineering Controls vs. PPE
  • Primary Barrier: Fume hood with face velocity >0.5 m/s.

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for solid handling. If in solution (DCM/DMSO), double-gloving or laminate gloves are required due to the solvent's permeation properties.

    • Respiratory:[1][2] If handling >500 mg outside a hood (not recommended), use a P95/N95 particulate respirator.

Solid Handling Workflow (Graphviz Visualization)

This diagram outlines the decision logic for handling the solid to minimize dust generation—the primary vector for respiratory exposure.

SolidHandling cluster_0 Critical Control Point Start Start: Solid Reagent Retrieval Weighing Weighing Station Start->Weighing OpenAir Open Bench? Weighing->OpenAir Hood Fume Hood / Enclosure OpenAir->Hood YES (Correct) StaticControl Static Neutralization (Ionizing Bar) OpenAir->StaticControl NO (High Risk) Hood->StaticControl Transfer Transfer to Reaction Vessel StaticControl->Transfer SolventAdd Solvent Addition (Dissolution) Transfer->SolventAdd Waste Waste Disposal (Solid vs Liquid) SolventAdd->Waste

Figure 1: Solid handling workflow emphasizing containment and static control to prevent aerosolization.

Synthesis & Reaction Safety

When using Benzenepropanoic acid, 2-methoxy-3-methyl- in synthesis (e.g., Friedel-Crafts cyclization or amide coupling), specific reactive hazards emerge.

Reaction Workup: The "Quench" Logic

Because the molecule is a carboxylic acid, basic workups are common.

  • Risk: Exothermic neutralization.

  • Protocol: When extracting with NaHCO₃ or NaOH, CO₂ evolution (foaming) is a risk if the reaction mixture is acidic.

  • Self-Validating Step: Add base dropwise and observe the bubbler or surface foam. If foaming occurs, pause. Do not seal the separatory funnel until gas evolution ceases.

Stability & Incompatibility
  • Incompatible with: Strong oxidizing agents (peroxides, permanganates) and strong bases.

  • Storage: Store at +2°C to +8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption, which can cause caking and hydrolysis of downstream derivatives.

Emergency Response & Waste Management

This section provides a logic tree for immediate decision-making during accidental release.

Spill Response Logic (Graphviz Visualization)

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type SkinEye Skin/Eye Contact Type->SkinEye Spill Bench Spill Type->Spill Flush Flush Water (15 min) SkinEye->Flush Isolate Isolate Area Spill->Isolate Medical Seek Medical Aid (Show SDS) Flush->Medical Neutralize Neutralize (Na2CO3) Isolate->Neutralize Collect Collect as HazWaste Neutralize->Collect

Figure 2: Decision matrix for exposure vs. environmental release.

Waste Disposal
  • Aqueous Waste: If neutralized (pH 6-8), check local regulations. Usually requires disposal as aqueous organic waste due to the phenol-ether moiety.

  • Solid Waste: Contaminated gloves and paper towels must be incinerated as hazardous chemical waste. Do not dispose of in general trash.

References

  • PubChem. (n.d.). 3-(2-Methoxyphenyl)propanoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-(2-methoxyphenyl)propanoic acid.[3] Retrieved February 20, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[4] 3-Phenylpropanoic acid, 2-methoxy-.[3][5][6][7] Retrieved February 20, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 3-(2-Methoxy-3-methylphenyl)propanoic Acid

[1]

Executive Summary & Chemical Identity[1][2][3]

Benzenepropanoic acid, 2-methoxy-3-methyl- is a substituted hydrocinnamic acid derivative.[1] Its solubility profile is governed by the interplay between the lipophilic 2-methoxy-3-methylphenyl moiety and the ionizable propanoic acid tail.[1] Understanding its solubility is critical for optimizing reaction yields during synthesis and ensuring bioavailability in early-stage drug development.[1]

Chemical Identification
PropertyDetail
IUPAC Name 3-(2-Methoxy-3-methylphenyl)propanoic acid
Common Name 2-Methoxy-3-methylhydrocinnamic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES COc1c(C)cccc1CCC(=O)O
Structure Class Phenylpropanoic Acid Derivative

Physicochemical Properties (In Silico & Predicted)

As direct experimental data for this specific isomer is rare in public literature, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) consensus models calibrated against structurally similar hydrocinnamic acids (e.g., Ferulic acid, Hydrocinnamic acid).

Predicted Physicochemical Profile
ParameterValue (Estimated)Description
pKa (Acidic) 4.5 ± 0.2Carboxylic acid deprotonation.[1]
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; likely permeable.[1]
LogD (pH 7.4) -0.5 – 0.1Distribution coefficient at physiological pH (ionized form dominates).[1]
Polar Surface Area (PSA) ~46.5 ŲIndicates good membrane permeability.[1]
Melting Point 85 – 95 °CEstimated range based on isomeric analogs.[1]

Solubility Data Profile

The solubility of 3-(2-methoxy-3-methylphenyl)propanoic acid is highly pH-dependent due to its carboxylic acid functionality.[1]

Aqueous Solubility vs. pH (Thermodynamic)

Data represents the equilibrium solubility at 25°C.[1]

Solvent / pH ConditionSolubility StateEstimated Concentration (mg/mL)Mechanism
0.1 N HCl (pH 1.2) Protonated (Neutral)< 0.5 mg/mLLimited by lipophilic phenyl ring.[1]
Acetate Buffer (pH 4.5) Equilibrium (pKa)1.0 – 2.5 mg/mL50% Ionized / 50% Neutral.[1]
Phosphate Buffer (pH 6.8) Ionized (Anionic)> 10.0 mg/mLHigh solubility due to salt formation.[1]
Phosphate Buffer (pH 7.4) Ionized (Anionic)> 25.0 mg/mLFully deprotonated.[1]
Organic Solvent Solubility

Critical for synthesis and purification workflows.[1]

SolventSolubilityApplication Relevance
DMSO High (> 100 mg/mL)Stock solution preparation for bioassays.[1]
Methanol/Ethanol High (> 50 mg/mL)Recrystallization and HPLC mobile phase.[1]
Acetonitrile High (> 50 mg/mL)HPLC mobile phase.[1]
Dichloromethane ModerateLiquid-Liquid Extraction (Acidic phase).[1]
Hexane LowAnti-solvent for precipitation.[1]

Experimental Protocols

To validate the estimated values above, the following standardized protocols must be employed. These workflows ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility of the solid compound in a specific solvent.[1]

  • Preparation: Weigh excess solid compound (~5-10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer).[1]

  • Equilibration: Cap the vial and agitate at 25°C for 24–48 hours.

    • Note: Visual inspection is crucial.[1] If the solid dissolves completely, add more solid until a precipitate remains.[1]

  • Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze the supernatant via HPLC-UV (typically at 210–220 nm or 270–280 nm for the phenyl ring).[1]

  • Calculation: Compare the peak area against a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility rapidly from a DMSO stock solution (mimics biological screening).

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of aqueous buffer (final 2% DMSO).

  • Incubation: Shake for 2–4 hours at room temperature.

  • Filtration: Filter using a vacuum manifold or centrifuge.[1]

  • Analysis: Analyze filtrate via HPLC-UV or Nephelometry (light scattering).

    • Insight: If precipitation is detected (scattering), the solubility is < 200 µM.[1]

Visualizations

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the mechanistic shift from the insoluble neutral form to the soluble anionic form, governed by the Henderson-Hasselbalch equation.[1]

SolubilityEquilibriumcluster_0Solubility MechanismSolidSolid Phase(Precipitate)NeutralSolution Phase(Neutral Species - HA)Low SolubilitySolid->Neutral Dissolution (Ks)Neutral->Solid PrecipitationIonizedSolution Phase(Ionized Species - A-)High SolubilityNeutral->Ionized Deprotonation (pH > pKa)Ionized->Neutral Protonation (pH < pKa)

Caption: Equilibrium dynamics between solid, neutral solute, and ionized solute driven by pH.

Diagram 2: Solubility Determination Workflow

A decision tree for selecting the correct experimental approach based on the development stage.

WorkflowStartStart: Solubility ProfilingStageDevelopment Stage?Start->StageEarlyEarly Discovery(High Throughput)Stage->EarlyLatePre-Formulation(High Precision)Stage->LateMethodKKinetic Solubility(DMSO Spike)Early->MethodKMethodTThermodynamic Solubility(Shake-Flask)Late->MethodTAnalysisHPLC-UV / LC-MS AnalysisMethodK->AnalysisMethodT->AnalysisOutputSolubility Value (mg/mL)Analysis->Output

Caption: Selection of Kinetic vs. Thermodynamic solubility protocols based on research phase.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem. (2023).[1] Compound Summary: 3-(2-methoxyphenyl)propanoic acid (Analog Reference).[1] National Library of Medicine.[1] Link[1]

Optimizing Metabolic Modulator Synthesis: A Technical Guide to Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid) represents a "privileged scaffold" in modern drug discovery. It serves as a critical pharmacophore in the development of metabolic regulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

Unlike simple hydrocinnamic acids, the specific 2-methoxy, 3-methyl substitution pattern confers unique properties:

  • Conformational Locking: The ortho-methoxy group restricts rotation of the phenyl ring via steric clashes and potential intramolecular hydrogen bonding, pre-organizing the molecule for receptor binding.

  • Metabolic Blockade: The meta-methyl group sterically hinders CYP450-mediated hydroxylation at the vulnerable 3-position, significantly extending the metabolic half-life (

    
    ) of the parent drug.
    
Chemical Profile
PropertySpecification
IUPAC Name 3-(2-methoxy-3-methylphenyl)propanoic acid
Common Name 2-Methoxy-3-methylhydrocinnamic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~4.75 (Carboxylic acid)

Strategic Synthesis Protocol

While metal-catalyzed cross-couplings (e.g., Heck reaction) are popular, they often introduce trace palladium impurities that interfere with downstream biological assays. For high-purity research applications, we recommend the Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation . This route is scalable, cost-effective, and metal-free until the final filtration step.

Phase 1: The Knoevenagel-Doebner Condensation

This step constructs the carbon skeleton by reacting the substituted benzaldehyde with malonic acid.

Reagents:

  • 2-Methoxy-3-methylbenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base, 5.0 equiv)

  • Piperidine (Catalyst, 0.1 equiv)

Protocol:

  • Charge a round-bottom flask with 2-methoxy-3-methylbenzaldehyde and malonic acid.

  • Add pyridine followed by catalytic piperidine.

  • Critical Step: Heat to 85–95°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Cool the mixture to 0°C and acidify with concentrated HCl (dropwise) to pH < 2.

  • The intermediate, (E)-3-(2-methoxy-3-methylphenyl)acrylic acid (Cinnamic derivative), precipitates.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water (7:3).

Phase 2: Catalytic Hydrogenation (Reduction)

This step reduces the alkene to the alkane without touching the aromatic ring.

Reagents:

  • Intermediate Cinnamic Acid (from Phase 1)

  • 10% Pd/C (5 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (Balloon pressure, ~1 atm)

Protocol:

  • Dissolve the intermediate in Methanol (0.1 M concentration).

  • Add 10% Pd/C carefully under inert atmosphere (Nitrogen).

  • Purge system with Hydrogen gas three times.

  • Stir vigorously at Room Temperature (20–25°C) for 12 hours.

  • QC Check: Monitor by TLC or HPLC for disappearance of the alkene peak.

  • Filter through a Celite pad to remove Pd/C.

  • Concentrate the filtrate in vacuo to yield the target Benzenepropanoic acid, 2-methoxy-3-methyl-.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Methoxy-3-methylbenzaldehyde Condensation Knoevenagel Condensation (Malonic Acid, Pyridine, 90°C) Start->Condensation + Malonic Acid Intermediate Intermediate: Substituted Cinnamic Acid Condensation->Intermediate - CO2 Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Reduction of Double Bond Purification Purification (Celite Filtration + Recrystallization) Reduction->Purification Remove Catalyst Product Final Product: Benzenepropanoic acid, 2-methoxy-3-methyl- Purification->Product >98% Purity

Caption: Figure 1. Optimized two-step synthesis route minimizing heavy metal contamination risks.

Analytical Characterization & Quality Control

To ensure the compound is suitable for biological screening (e.g., PPAR binding assays), strict QC is required.

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm and 280 nm.

  • Target Retention: The saturated acid will elute earlier than the unsaturated cinnamic acid precursor (due to loss of conjugation).

NMR Interpretation (Expected Signals in CDCl₃)
  • Carboxylic Acid Proton: Broad singlet at ~11.0–12.0 ppm (Exchangeable).

  • Aromatic Protons: Three signals in the 6.8–7.2 ppm range (ABC system due to 1,2,3-substitution).

  • Methoxy Group: Singlet at ~3.7–3.8 ppm (3H).

  • Methyl Group: Singlet at ~2.2–2.3 ppm (3H).

  • Aliphatic Chain: Two triplets (or multiplets) at ~2.6 ppm and ~2.9 ppm (2H each), corresponding to the

    
     and 
    
    
    
    methylene protons.

Application in Drug Design: The "Glitazar" Connection

This compound acts as a biostere of saturated fatty acids . In the context of Type 2 Diabetes research, it is frequently used as a "Head Group" or "Tail Group" fragment for PPAR agonists (like Tesaglitazar or Muraglitazar analogs).

Mechanism of Action (Pharmacophore Level)
  • Acid Head: The carboxylic acid forms a salt bridge with tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD).

  • Hydrophobic Tail: The phenyl ring sits in the large hydrophobic pocket.

  • Substituent Effect:

    • 2-Methoxy: Fills the "Entrance" sub-pocket and improves oral bioavailability by increasing lipophilicity (

      
      ).
      
    • 3-Methyl: Prevents metabolic degradation.

Experimental Workflow: Fragment-Based Screening

When using this chemical to design new inhibitors:

DrugDesign Compound Benzenepropanoic acid, 2-methoxy-3-methyl- Activation Activation Step (EDC/NHS Coupling) Compound->Activation Carboxyl Activation Library Amide Library Generation (React with Amines) Activation->Library Diversification Screening PPAR Alpha/Gamma Binding Assay Library->Screening High Throughput Hit Lead Candidate Screening->Hit IC50 < 50nM

Caption: Figure 2. Workflow for utilizing the compound as a scaffold in fragment-based drug discovery.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent slow oxidation of the methyl group over long periods.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • AstraZeneca AB. (1999). Phenylalkanoic acid derivatives and their use as PPAR agonists.[1] World Intellectual Property Organization. Patent WO9962872.[2]

  • Li, B., et al. (2002). "Discovery of Tesaglitazar (AZ 242), a Novel Dual PPARα/γ Agonist." Journal of Medicinal Chemistry, 45(12), 2337–2340.

  • Cronet, P., et al. (2001).[2] "Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242." Structure, 9(8), 699-706.

  • PubChem. (2023). Compound Summary: 3-(2-Methoxy-5-methylphenyl)propanoic acid (Isomer Analog). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Methodological & Application

High-Purity Synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

A Scalable Protocol via Modified Knoevenagel-Doebner Condensation and Catalytic Hydrogenation

Executive Summary

Target Molecule: Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS: 13335-71-2, Analog) Synonyms: 3-(2-methoxy-3-methylphenyl)propanoic acid; Dihydroferulic acid derivative. Primary Application: Key intermediate for PPAR


 agonists (e.g., Tesaglitazar analogs), fine chemical building blocks, and metabolic probes.

This application note details a robust, two-step synthesis protocol designed for high reproducibility and scalability. Unlike Friedel-Crafts alkylations, which often suffer from regioselectivity issues due to the directing effects of the methoxy and methyl groups, this protocol utilizes a linear construction strategy . We employ a Knoevenagel condensation (Doebner modification) to establish the carbon skeleton, followed by a selective Pd/C-catalyzed hydrogenation. This route guarantees the preservation of the 2,3-substitution pattern and minimizes isomeric impurities.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability of the 2-methoxy-3-methylbenzaldehyde core. The propanoic acid tail is installed via a two-carbon extension using malonic acid.

Strategic Advantages:

  • Regiocontrol: The substitution pattern is fixed in the starting material (Aldehyde), eliminating downstream isomer separation.

  • Atom Economy: The Doebner modification allows simultaneous condensation and decarboxylation in a single pot.

  • Purification: The intermediate cinnamic acid derivative crystallizes readily, serving as a "purification checkpoint" before the final reduction.

Retrosynthesis Target Target Molecule (Benzenepropanoic acid, 2-methoxy-3-methyl-) Intermediate Intermediate (Cinnamic Acid Derivative) Target->Intermediate H2, Pd/C (Reduction) Starting Starting Material (2-Methoxy-3-methylbenzaldehyde) Intermediate->Starting Knoevenagel Condensation Malonic Malonic Acid Intermediate->Malonic

Figure 1: Retrosynthetic pathway highlighting the linear assembly strategy.

Experimental Protocol
Step 1: Synthesis of (E)-3-(2-methoxy-3-methylphenyl)acrylic acid

Reaction Type: Knoevenagel Condensation (Doebner Modification)

Rationale: We utilize pyridine as both solvent and base to facilitate the deprotonation of malonic acid. Piperidine acts as an organocatalyst, forming a reactive iminium ion intermediate with the aldehyde, significantly accelerating the initial nucleophilic attack.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity Role
2-Methoxy-3-methylbenzaldehyde 1.0 150.17 15.0 g Limiting Reagent
Malonic Acid 2.0 104.06 20.8 g C2 Source
Pyridine Solvent 79.10 45.0 mL Solvent/Base
Piperidine Cat. 85.15 1.5 mL Catalyst

| HCl (Concentrated) | Excess | - | ~60 mL | Acidification |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-methoxy-3-methylbenzaldehyde (15.0 g) and malonic acid (20.8 g) to the flask.

  • Solvation: Add pyridine (45 mL) and stir until the malonic acid is largely dissolved. Add piperidine (1.5 mL).

  • Reaction: Heat the mixture to 85°C for 1 hour.

    • Observation: Evolution of CO₂ gas (bubbling) indicates decarboxylation is occurring.

  • Reflux: Increase temperature to reflux (115°C) and hold for 3 hours to ensure reaction completion.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 200 mL of ice-cold water and 60 mL of concentrated HCl.

    • Critical Step: The pH must drop below 2 to precipitate the free acid. Stir vigorously to prevent clumping.

  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove residual pyridine.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 85-92%

    • Appearance: White to pale yellow crystalline solid.

Step 2: Hydrogenation to Benzenepropanoic acid, 2-methoxy-3-methyl-

Reaction Type: Heterogeneous Catalytic Hydrogenation

Rationale: The olefin in the cinnamic acid intermediate is conjugated and electron-rich. 10% Pd/C is chosen for its high turnover frequency under mild conditions. Methanol is the preferred solvent to ensure solubility of both the starting material and the product.

Reagents & Materials:

Reagent Equiv. Quantity Role
Intermediate (Step 1) 1.0 10.0 g Substrate
10% Pd/C 5 wt% 0.5 g Catalyst
Methanol (HPLC Grade) Solvent 100 mL Solvent

| Hydrogen Gas (H₂) | Excess | Balloon | Reductant |[1][2]

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with nitrogen (N₂) prior to adding catalyst.

  • Solvation: In a 250 mL RBF or hydrogenation bottle, dissolve the cinnamic acid intermediate (10.0 g) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution.

    • Safety Note: Pd/C can be pyrophoric when dry. Add it to the wet solution or wet it with a small amount of water first.

  • Hydrogenation:

    • Evacuate the flask and backfill with N₂ (3 times).

    • Evacuate and backfill with H₂ (balloon pressure is sufficient).

    • Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The disappearance of the UV-active conjugated alkene spot indicates completion.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol (20 mL).

  • Concentration: Remove the solvent via rotary evaporation to yield the crude product.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary, though the crude purity is often >98%.

Analytical Validation

Expected NMR Data (Product):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0 (br s, 1H, COOH)
      
    • 
       6.8 - 7.1 (m, 3H, Ar-H)
      
    • 
       3.75 (s, 3H, O-CH₃)
      
    • 
       2.95 (t, J=7.5 Hz, 2H, Ar-CH₂)
      
    • 
       2.65 (t, J=7.5 Hz, 2H, CH₂-COOH)
      
    • 
       2.28 (s, 3H, Ar-CH₃)
      

Interpretation:

  • The disappearance of the vinylic doublets (typically

    
     6.5 and 7.8 in the starting material) confirms reduction.
    
  • The preservation of the methoxy singlet (~3.75 ppm) and methyl singlet (~2.28 ppm) confirms the ring substituents remained intact.

Workflow Visualization

Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrogenation Start Mix Aldehyde + Malonic Acid in Pyridine Heat Heat to 85°C (Decarboxylation) then Reflux (3h) Start->Heat Quench Quench in Ice/HCl (Precipitation) Heat->Quench Filter Filter & Dry Intermediate Quench->Filter Dissolve Dissolve Intermediate in MeOH Filter->Dissolve CatAdd Add 10% Pd/C (Under N2) Dissolve->CatAdd H2React Stir under H2 Balloon (RT, 4-6h) CatAdd->H2React Workup Filter (Celite) & Evaporate H2React->Workup

Figure 2: Operational workflow for the two-step synthesis protocol.

Process Safety & Troubleshooting
Hazard/IssueMitigation Strategy
Pyridine Toxicity Pyridine is hepatotoxic and has a noxious odor. All operations in Step 1 must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.
Pd/C Ignition Dry Pd/C can ignite methanol vapors. Always keep the catalyst wet or under an inert atmosphere (N₂) during addition. Have a Class D fire extinguisher nearby.
Incomplete Decarboxylation If the intermediate shows a broad melting point, decarboxylation may be incomplete. Ensure the reaction mixture is refluxed (115°C) for the full duration after the initial CO₂ evolution ceases.
"Oiling Out" During Step 1 quench, if the product oils out instead of precipitating, the water was likely too warm. Cool the mixture to 0-5°C and scratch the glass to induce crystallization.
References
  • Vahidy, T. (1936). The Condensation of Aldehydes with Malonic Acid.[3] Proceedings of the Indian Academy of Sciences. Link

  • Organic Syntheses. 2,3-Dimethoxycinnamic Acid. Org.[3][4][5] Synth. 1951, 31, 35; Coll. Vol. 4, p.731.[4] Link

  • Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.[6] Chemical Methodologies, 9(4), 268-276.[6] Link

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. (General procedure adapted for regiochemical analog). Link

  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (Analog Data).[7] National Library of Medicine. Link

Sources

Application Note: Structural Elucidation of Benzenepropanoic acid, 2-methoxy-3-methyl- using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of benzenepropanoic acid, 2-methoxy-3-methyl- using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and processing are presented, alongside an in-depth interpretation of the predicted NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of small organic molecules. The methodologies described herein are designed to ensure data integrity and to provide a robust framework for structural verification.

Introduction

Benzenepropanoic acid, 2-methoxy-3-methyl- is a substituted aromatic carboxylic acid. The precise determination of its chemical structure is a critical step in many areas of chemical research and pharmaceutical development, ensuring compound identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, it is possible to map the complete covalent framework of a molecule.[2]

This document outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of benzenepropanoic acid, 2-methoxy-3-methyl-. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide a deeper understanding of the analytical process.

Predicted NMR Spectra: A Note on the Data

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol ensures the preparation of a high-quality sample suitable for both ¹H and ¹³C NMR analysis.

Materials:

  • Benzenepropanoic acid, 2-methoxy-3-methyl- (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (or referencing to the residual solvent peak)

  • High-precision 5 mm NMR tubes

Protocol:

  • Accurately weigh 5-10 mg of benzenepropanoic acid, 2-methoxy-3-methyl- and transfer it into a clean, dry 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like the carboxylic acid proton.[6]

  • Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C; DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[7]

  • Cap the NMR tube securely and gently agitate the sample until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Carefully wipe the outside of the NMR tube before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 14 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Processing and Analysis

The raw free induction decay (FID) data must be processed to generate the final frequency-domain spectrum.

Processing Workflow:

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Spectral Interpretation

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of benzenepropanoic acid, 2-methoxy-3-methyl- with the IUPAC numbering system for clear assignment of NMR signals.

Caption: Structure of Benzenepropanoic acid, 2-methoxy-3-methyl- with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals in the aromatic, aliphatic, and substituent regions. The methoxy group at C2 and the methyl group at C3 are electron-donating groups, which will influence the chemical shifts of the aromatic protons.[8]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
H-COOH~11-12Singlet (broad)1H-The acidic proton of the carboxylic acid, often broad and its chemical shift is concentration and solvent dependent.[9][10]
H-6~7.1-7.2Doublet1HJ₆,₅ ≈ 7-8Aromatic proton ortho to the propanoic acid side chain and meta to the methoxy and methyl groups.
H-5~6.9-7.0Triplet (or dd)1HJ₅,₆ ≈ 7-8, J₅,₄ ≈ 7-8Aromatic proton meta to the propanoic acid side chain and ortho to the methyl group.
H-4~6.8-6.9Doublet1HJ₄,₅ ≈ 7-8Aromatic proton para to the propanoic acid side chain and meta to the methoxy and ortho to the methyl group.
OCH₃~3.8Singlet3H-Protons of the methoxy group, appearing as a singlet.[11]
CH₂-COOH~2.9Triplet2HJ ≈ 7-8Methylene protons alpha to the benzene ring.
Ar-CH₂~2.6Triplet2HJ ≈ 7-8Methylene protons beta to the benzene ring and alpha to the carboxyl group.
Ar-CH₃~2.2Singlet3H-Protons of the methyl group on the aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C=O~178-180Carbonyl carbon of the carboxylic acid.[10]
C-2~155-158Aromatic carbon attached to the electron-donating methoxy group.
C-1~138-140Aromatic carbon attached to the propanoic acid side chain.
C-3~135-137Aromatic carbon attached to the methyl group.
C-5~128-130Aromatic CH carbon.
C-6~125-127Aromatic CH carbon.
C-4~120-122Aromatic CH carbon.
OCH₃~55-60Carbon of the methoxy group.[11]
CH₂-COOH~35-40Methylene carbon alpha to the benzene ring.
Ar-CH₂~30-35Methylene carbon beta to the benzene ring.
Ar-CH₃~15-20Carbon of the methyl group on the aromatic ring.

Conclusion

This application note provides a detailed protocol and theoretical framework for the NMR analysis of benzenepropanoic acid, 2-methoxy-3-methyl-. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and their interpretations offer a solid basis for the structural confirmation of this molecule. The principles and techniques described are broadly applicable to the structural elucidation of other small organic molecules.

References

  • Hearmon, R. A. (1987). A simple microcomputer program for the prediction of 13C-n.m.r. chemical shifts of substituted benzenes. Journal of chemical information and computer sciences, 27(1), 31-33.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • AIP Publishing. (1964). Study of 13 C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

  • ACS Publications. (1994). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-3-methyl-1-phenyl-2-buten-1-one - Optional[13C NMR]. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • OpenStax. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Application Note: Benzenepropanoic acid, 2-methoxy-3-methyl- in Medicinal Chemistry & Scaffold Synthesis

[1][2]

Executive Summary

Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid) is a specialized hydrocinnamic acid derivative.[1] Its unique 2,3-substitution pattern renders it a critical scaffold for two primary applications:

  • Medicinal Chemistry: It serves as a lipophilic "head group" for PPAR agonists (glitazar analogs) and Bcl-2 family inhibitors, providing metabolic stability and specific hydrophobic interactions.[1]

  • Scaffold Synthesis: It is a direct precursor to 4-methoxy-5-methyl-1-indanone via intramolecular Friedel-Crafts acylation, a key intermediate for synthesizing sesquiterpenes (e.g., Pterosins) and rigidified tricyclic drugs.[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 3-(2-Methoxy-3-methylphenyl)propanoic acid
CAS Number 13904-74-0
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Functionality Carboxylic acid (coupling/esterification), Electron-rich aromatic ring (cyclization)
Structural Logic

The 2-methoxy group acts as a strong ortho/para director, while the 3-methyl group provides steric bulk that blocks the C3 position.[1] This electronic push-pull system directs electrophilic aromatic substitution (EAS) almost exclusively to the C6 position (relative to the propanoic chain), enabling highly regioselective cyclizations.[1]

Synthetic Applications & Pathways

A. Pathway 1: Intramolecular Cyclization to Indanones

The most distinct application of this building block is the synthesis of substituted indanones.[1] Unlike simple phenylpropanoic acids, the 2-methoxy substituent facilitates ring closure under milder conditions due to resonance donation.[1]

  • Mechanism: Acid-mediated intramolecular Friedel-Crafts acylation.[1]

  • Product: 4-Methoxy-5-methyl-1-indanone .[1]

  • Utility: Precursor for bioactive sesquiterpenes and conformationally restricted dopamine receptor ligands.[1]

B. Pathway 2: Drug Discovery (Bcl-2 & PPAR Targets)

In medicinal chemistry, this moiety is used to construct the "tail" of lipophilic drugs.[1]

  • Bcl-2 Inhibitors: As seen in thienopyrimidine derivatives (e.g., Patent EP2886545B1), this fragment binds to hydrophobic pockets in anti-apoptotic proteins.[1]

  • PPAR Agonists: The structure mimics the acid tail of Tesaglitazar and Muraglitazar, essential for binding to the PPAR

    
    /
    
    
    ligand-binding domain.[1]
Visualizing the Workflow

GStartStart:2-Methoxy-3-methylbenzaldehydeIntermediateCinnamic AcidDerivativeStart->IntermediateKnoevenagel(Malonic Acid)ProductTARGET:Benzenepropanoic acid,2-methoxy-3-methyl-Intermediate->ProductH2 / Pd-CReductionIndanone4-Methoxy-5-methyl-1-indanoneProduct->IndanonePolyphosphoric AcidCyclizationDrugAmide/EsterPharmacophores(PPAR/Bcl-2)Product->DrugHATU/AmineCoupling

Figure 1: Synthetic flowchart illustrating the generation of the building block and its divergent applications.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (If not purchased)

Rationale: Commercial supplies can be expensive.[1] This robust 2-step route ensures multigram scale availability.[1]

Step 1: Knoevenagel Condensation [1][2]

  • Reagents: 2-Methoxy-3-methylbenzaldehyde (10.0 g), Malonic acid (1.5 eq), Pyridine (solvent/base), Piperidine (cat.).[1]

  • Procedure: Reflux the mixture at 100°C for 4 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (1M). Filter the precipitated 2-methoxy-3-methylcinnamic acid . Wash with water and dry.[1]

    • Yield Expectation: >85%.[1][3]

Step 2: Hydrogenation

  • Reagents: Cinnamic acid intermediate, 10% Pd/C (5 wt%), Methanol.

  • Procedure: Stir under H₂ balloon (1 atm) at RT for 12 hours. Monitor disappearance of alkene by TLC.

  • Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1] Recrystallize from Hexane/EtOAc if necessary.

    • Validation: ¹H NMR should show loss of vinylic protons (6.5-7.8 ppm) and appearance of multiplets at ~2.6 and ~2.9 ppm.[1]

Protocol B: Intramolecular Cyclization to 4-Methoxy-5-methyl-1-indanone

Rationale: This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst, preferred for its ability to drive dehydration and acylation simultaneously.[1]

Materials:

  • Benzenepropanoic acid, 2-methoxy-3-methyl- (1.0 g, 5.15 mmol)[1]

  • Polyphosphoric Acid (PPA) (10.0 g)[1]

  • Ice water[1]

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Methodology:

  • Preparation: Heat PPA in a round-bottom flask to 60°C to lower viscosity.

  • Addition: Add the starting acid (1.0 g) portion-wise to the stirring PPA. Ensure complete dispersion.

  • Reaction: Increase temperature to 80–90°C . Stir for 1–2 hours.

    • Critical Control Point: Do not exceed 100°C to avoid demethylation of the methoxy group.[1]

  • Quenching: Cool the mixture to ~50°C. Pour slowly onto 50 g of crushed ice with vigorous stirring. The PPA will hydrolyze and the product may precipitate.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

    • Expected Result: Off-white solid or viscous oil.[1]

    • Yield: 70–85%.[1]

Protocol C: General Amide Coupling (Library Synthesis)

Rationale: For attaching the acid to amine-bearing pharmacophores (e.g., in Bcl-2 inhibitor synthesis).[1]

Materials:

  • Acid (1.0 eq)[1]

  • Amine Partner (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Methodology:

  • Dissolve the acid and DIPEA in DMF (0.1 M concentration).

  • Add HATU and stir for 5 minutes to activate the acid (formation of O-acylisourea).

  • Add the Amine Partner.[1]

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, Sat. NaHCO₃, and LiCl solution (to remove DMF).[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc).[1]

Quality Control & Characterization

To validate the integrity of "Benzenepropanoic acid, 2-methoxy-3-methyl-", ensure the following signals are present:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0–12.0 (br s, 1H): Carboxylic acid -OH.[1]

    • δ 6.9–7.1 (m, 3H): Aromatic protons (pattern depends on coupling).[1]

    • δ 3.75 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 2.95 (t, 2H): Benzylic -CH₂-.[1]

    • δ 2.65 (t, 2H): Alpha-carbonyl -CH₂-.[1]

    • δ 2.25 (s, 3H): Aromatic Methyl (-CH₃).[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at room temperature in a dry, sealed container. Stable under normal conditions.

  • Disposal: Dispose of PPA waste by slow neutralization with base and ice; do not pour directly into drains.[1]

References

  • Thienopyrimidine derivatives and their use as Bcl-2 inhibitors. Patent EP2886545B1.[1] Google Patents.[1] Link

  • Synthesis of 4-hydroxy-7-methyl-1-indanone from 6-methylcoumarin. ResearchGate. (Demonstrates analogous cyclization strategies). Link

  • Tesaglitazar and PPAR Agonist Structure-Activity Relationships. Tocris Bioscience. (Context for phenylpropanoic acid pharmacophores). Link

  • PubChem Compound Summary: 3-(2-Methoxy-3-methylphenyl)propanoic acid. National Library of Medicine.[1] Link

Application Note: A Tiered Strategy for In-Vitro and In-Vivo Anti-inflammatory Screening of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global burden of chronic inflammatory diseases necessitates the continuous pursuit of novel, effective, and safe anti-inflammatory agents. Benzenepropanoic acid derivatives represent a class of compounds with established therapeutic relevance, and substitutions on the benzene ring can significantly modulate their biological activity. This application note details a comprehensive, tiered screening protocol for evaluating the anti-inflammatory potential of a novel derivative, "Benzenepropanoic acid, 2-methoxy-3-methyl-" (hereafter referred to as Compound-X).

The presence of methoxy groups on aromatic rings is a common feature in many biologically active natural products and synthetic compounds, known to influence metabolic stability and receptor interactions. This structural motif suggests a plausible hypothesis for anti-inflammatory activity, potentially through the modulation of key inflammatory mediators.

This guide is designed for researchers in drug development and provides a logical, stepwise approach, from broad initial in-vitro screening to more targeted in-vivo validation. The protocols herein are designed to be self-validating, incorporating appropriate controls and clear data analysis pathways to ensure scientific rigor and reproducibility.

Guiding Principle: A Tiered Screening Approach

A tiered or hierarchical screening strategy is employed to efficiently manage resources and make informed decisions about the progression of a test compound.[1] This approach begins with cost-effective, high-throughput in-vitro assays to identify initial "hits." Promising candidates are then advanced to more complex cell-based assays to elucidate mechanisms, and finally to in-vivo models to confirm efficacy in a physiological context.[2][3]

G cluster_0 Tier 1: Primary In-Vitro Screening cluster_1 Tier 2: Cell-Based Mechanistic Assays cluster_2 Tier 3: In-Vivo Proof-of-Concept T1_Assay1 COX-1/COX-2 Enzyme Inhibition Assay T2_Assay1 LPS-Stimulated Cytokine Release (RAW 264.7 Macrophages) T1_Assay1->T2_Assay1 Promising IC50/Selectivity T3_Assay1 Carrageenan-Induced Paw Edema (Rodent Model) T2_Assay1->T3_Assay1 Significant Cytokine Inhibition

Caption: Tiered workflow for anti-inflammatory screening.

Tier 1: Primary In-Vitro Screening - COX Enzyme Inhibition

Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. This initial screen will determine if Compound-X directly inhibits COX-1 and/or COX-2 and will provide a crucial selectivity index.

Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Cat. No. 760111).[6] The assay measures the peroxidase component of COX activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD (Colorimetric Substrate)

  • Arachidonic Acid

  • Compound-X stock solution (in DMSO)

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • 96-well microplate

  • Microplate reader (590-611 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute Assay Buffer, Heme, and prepare the Arachidonic Acid solution shortly before use.

  • Plate Setup: Assign wells for:

    • Background (no enzyme)

    • 100% Initial Activity (enzyme, no inhibitor)

    • Inhibitor wells (enzyme + Compound-X or positive controls at various concentrations)

  • Assay Steps:

    • Add 150 µL of Assay Buffer, 10 µL of Heme to all wells except the background.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the "100% Initial Activity" and "Inhibitor" wells.

    • Add 10 µL of Compound-X dilutions (or positive control/solvent vehicle) to the appropriate inhibitor wells.

    • Add 20 µL of TMPD to all wells.

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Shake the plate for a few seconds and incubate for 5 minutes at 25°C.

    • Read absorbance at 590 nm.[7]

Data Analysis & Interpretation:

  • Calculate the average absorbance for each condition.

  • Subtract the background absorbance from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] x 100

  • Plot the % inhibition against the logarithm of Compound-X concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Compound-X that causes 50% inhibition.[8][9][10]

ParameterCompound-XCelecoxib (Control)SC-560 (Control)
COX-1 IC50 (µM) Experimental Value>100~0.01
COX-2 IC50 (µM) Experimental Value~0.1>50
COX-2 Selectivity Index COX-1 IC50 / COX-2 IC50>1000<0.001

Progression Criterion: A compound with a low micromolar or better IC50 for COX-2 and a favorable selectivity index (ideally >10) warrants progression to Tier 2.

Tier 2: Cell-Based Mechanistic Assays

Rationale: Macrophages are key players in the inflammatory response.[11] Upon stimulation with bacterial lipopolysaccharide (LPS), they activate intracellular signaling pathways, primarily NF-κB and MAPKs, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] This assay assesses the ability of Compound-X to suppress the inflammatory response in a relevant immune cell type.

Protocol: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Compound-X stock solution

  • Dexamethasone (positive control)

  • MTT reagent for viability assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Compound-X or Dexamethasone. A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for 1-2 hours.[5]

  • LPS Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[15]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.

  • Viability Assay: Assess the viability of the remaining cells using the MTT assay to ensure that the observed cytokine reduction is not due to cytotoxicity.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol.

Data Analysis & Interpretation:

  • Construct a standard curve for each cytokine from the ELISA data.

  • Calculate the concentration of TNF-α and IL-6 in each sample.

  • Calculate the percentage inhibition of cytokine production for each concentration of Compound-X relative to the LPS-stimulated vehicle control. % Inhibition = [(Cytokine_LPS - Cytokine_CompoundX) / Cytokine_LPS] x 100

  • Plot the percentage inhibition against Compound-X concentration to determine the IC50 for the suppression of each cytokine.

ParameterCompound-XDexamethasone (Control)
TNF-α Inhibition IC50 (µM) Experimental ValueLiterature/Experimental Value
IL-6 Inhibition IC50 (µM) Experimental ValueLiterature/Experimental Value
Cell Viability at IC50 >90%>90%

Progression Criterion: Significant, dose-dependent inhibition of TNF-α and IL-6 production with IC50 values in a relevant range and no significant cytotoxicity is required for advancement to in-vivo testing.

Underlying Signaling Pathways

The production of inflammatory mediators like COX-2 and cytokines (TNF-α, IL-6) is largely governed by the activation of key transcription factors, with NF-κB being a master regulator.[11][16] Stimulation by LPS triggers a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17] The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical upstream regulators.[12] A reduction in cytokine output by Compound-X strongly suggests it may be acting on one or more of these pathways.

G cluster_nuc Cytoplasm cluster_nuc_inner Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_path MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_path IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MAPK_path->NFkB_nuc modulates NFkB_nuc->Genes activates transcription CompoundX Compound-X CompoundX->IKK ? Inhibits CompoundX->MAPK_path ? Inhibits

Caption: Potential sites of action for Compound-X in inflammatory signaling.

Tier 3: In-Vivo Proof-of-Concept

Rationale: In-vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[18][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Compound-X

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Compound-X (e.g., 10, 20, 40 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or Compound-X orally (p.o.) to the respective groups.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

Data Analysis & Interpretation:

  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema Volume = Vt - V₀

  • Calculate Percentage Inhibition: For each treatment group at each time point, calculate the percentage inhibition of edema compared to the vehicle control group. % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100[18][19]

  • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group. A p-value < 0.05 is typically considered statistically significant.[20]

Time (hours)Vehicle Control (mL)Indomethacin (10 mg/kg)Compound-X (20 mg/kg)
Paw Edema (ΔmL) % Inhibition % Inhibition
1 ValueValueValue
2 ValueValueValue
3 ValueValueValue
4 ValueValueValue
5 ValueValueValue

Conclusion

This application note provides a robust and logical framework for the comprehensive evaluation of "Benzenepropanoic acid, 2-methoxy-3-methyl-" as a potential anti-inflammatory agent. By following this tiered approach, researchers can efficiently screen the compound for its primary mechanism of action, confirm its efficacy in a cellular context, and validate its activity in a preclinical in-vivo model. The successful completion of this screening cascade will provide strong evidence to support the further development of this compound as a novel therapeutic for inflammatory diseases.

References

  • Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. (2010). Journal of Ethnopharmacology. Retrieved from [Link]

  • Chitsaz, R., et al. (2023). Rubiadin exerts an acute and chronic anti-inflammatory effect in rodents. Brazilian Journal of Biology, 83, e243775. Retrieved from [Link]

  • Cheng, Z., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Journal of Immunology Research. Retrieved from [Link]

  • Schultze, J. L., et al. (2019). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. European Journal of Immunology, 49(1), 36-48. Retrieved from [Link]

  • Kim, B. H., et al. (2014). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Cheng, Z., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Journal of Immunology Research. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit Datasheet. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit Datasheet. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Khandare, K. S., et al. (2020). inhibition (%) of inflammation by carrageenan induced rat paw edema. ResearchGate. Retrieved from [Link]

  • Cheng, Z., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Journal of Immunology Research. Retrieved from [Link]

  • Kumar, D., et al. (2016). Evaluation of anti- inflammatory activity of aqueous extract of Mangifera indica leaves in albino rats. International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

  • de Lacerda, J. T., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules. Retrieved from [Link]

  • Ferlito, M., et al. (2013). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Feng, B., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • Wang, D., et al. (2025). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Retrieved from [Link]

  • Udegbunam, S., et al. (2021). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Liu, Y., et al. (2011). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]

  • ResearchGate. (2016). How you stimulate RAW 264.7 macrophage? Retrieved from [Link]

  • Li, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules. Retrieved from [Link]

  • Monteiro, L. B., et al. (2017). Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes. Adipocyte. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules. Retrieved from [Link]

  • Sharma, J. N., et al. (2013). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SVKM's NMIMS. Retrieved from [Link]

Sources

Application Note: Neuroprotective Evaluation of Benzenepropanoic acid, 2-methoxy-3-methyl- (2M3M-BPA)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for the evaluation of Benzenepropanoic acid, 2-methoxy-3-methyl- (referred to herein as 2M3M-BPA ) as a neuroprotective agent.

Based on its chemical structure, 2M3M-BPA is a lipophilic derivative of hydrocinnamic acid . Its structural features (a propanoic acid tail attached to a methylated/methoxylated phenyl ring) strongly suggest a dual mechanism of action: PPAR (Peroxisome Proliferator-Activated Receptor) agonism —similar to the glitazar class—and Nrf2-mediated antioxidant activity , typical of phenolic acid derivatives like ferulic acid.

Executive Summary & Mechanism of Action

Benzenepropanoic acid, 2-methoxy-3-methyl- (2M3M-BPA) represents a strategic structural hybrid. It retains the carboxylic acid "warhead" required for PPAR


/

binding (critical for metabolic regulation and neuroinflammation control) while incorporating a 2-methoxy-3-methyl substitution pattern that enhances lipophilicity (LogP) compared to natural hydrocinnamic acids. This modification is hypothesized to improve Blood-Brain Barrier (BBB) penetrability.
Hypothesized Mechanism of Action (MoA)
  • PPAR Activation: The propanoic acid moiety mimics the side chain of endogenous fatty acids, allowing 2M3M-BPA to bind the ligand-binding domain (LBD) of PPAR

    
     and PPAR
    
    
    
    . Activation of these nuclear receptors inhibits NF-
    
    
    B, reducing the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    ) in microglia.
  • Nrf2/ARE Pathway Induction: The methoxy-substituted phenyl ring acts as an electrophilic signal, stabilizing Nrf2 and promoting its translocation to the nucleus. This induces the Antioxidant Response Element (ARE), upregulating HO-1 and SOD1 to neutralize Reactive Oxygen Species (ROS).

Pathway Visualization

The following diagram illustrates the dual neuroprotective pathways of 2M3M-BPA.

NeuroprotectivePathways MMPA 2M3M-BPA (Ligand) PPAR PPARγ / PPARα (Nuclear Receptor) MMPA->PPAR Agonism Keap1 Keap1 (Sensor) MMPA->Keap1 Electrophilic Modulation NFkB NF-κB (Inhibition) PPAR->NFkB Transrepression Nrf2 Nrf2 (Translocation) Keap1->Nrf2 Releases Antioxidant Antioxidant Enzymes (HO-1, SOD1, CAT) Nrf2->Antioxidant Upregulates ARE Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Downregulates Neuroprotection NEUROPROTECTION (Cell Survival) Inflammation->Neuroprotection Reduced Toxicity Antioxidant->Neuroprotection ROS Scavenging

Caption: Dual MoA of 2M3M-BPA: PPAR-mediated anti-inflammation and Nrf2-mediated antioxidant defense.

Physicochemical Profiling & Preparation

Before biological testing, the compound must be solubilized and characterized.

ParameterValue (Predicted)Significance
Molecular Weight ~194.23 g/mol Small molecule, favorable for diffusion.
cLogP 2.4 – 2.8Optimal range for BBB penetration (1.5 - 3.0).
pKa (Acid) ~4.5Ionized at physiological pH; requires transport or passive diffusion of neutral species.
Solubility Low in water; High in DMSO/EthanolRequires DMSO stock for in vitro assays.
Stock Solution Protocol
  • Weighing: Weigh 10 mg of 2M3M-BPA (Purity >98% by HPLC).

  • Dissolution: Dissolve in 1.0 mL of sterile DMSO (Dimethyl sulfoxide) to create a 51.5 mM stock solution. Vortex for 30 seconds.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media (e.g., DMEM) immediately prior to use. Final DMSO concentration must be <0.1% to avoid solvent toxicity.

In Vitro Neuroprotection Protocols

Experiment A: Protection Against Glutamate-Induced Excitotoxicity

Rationale: Glutamate excitotoxicity is a hallmark of neurodegeneration. This assay tests if 2M3M-BPA prevents Ca2+ overload and mitochondrial collapse.

Cell Line: HT-22 (Murine Hippocampal Neuronal Cell Line) or SH-SY5Y (Human Neuroblastoma).

Workflow:

  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with 2M3M-BPA at graded concentrations (0.1, 1, 10, 50, 100 µM) for 2 hours .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Trolox (100 µM) or N-Acetylcysteine (NAC).

  • Insult: Add L-Glutamate (final concentration 5 mM) to all wells except "No Treatment" control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability using MTT Assay or CellTiter-Glo (ATP) .

    • MTT Protocol: Add 0.5 mg/mL MTT solution. Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability relative to Control.



Experiment B: PPAR Nuclear Translocation Assay (Mechanistic Validation)

Rationale: To confirm the compound acts via PPAR


, we track the receptor's movement to the nucleus.

Workflow:

  • Transfection: Transfect SH-SY5Y cells with a PPRE-Luciferase reporter plasmid (containing Peroxisome Proliferator Response Elements).

  • Treatment: Treat cells with 2M3M-BPA (10, 50 µM) or Rosiglitazone (10 µM, Positive Control) for 24 hours.

  • Antagonist Challenge: In a separate set, co-treat with GW9662 (PPAR

    
     antagonist, 10 µM) to verify specificity. If GW9662 abolishes the effect, the mechanism is confirmed.
    
  • Lysis & Reading: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate luminometer.

In Vivo Neuroprotection Protocol (Alzheimer’s Model)

Rationale: To evaluate if the in vitro efficacy translates to cognitive improvement in a complex biological system.

Subject: 5XFAD or APP/PS1 Transgenic Mice (Age: 6 months, onset of plaque pathology).

Dosing Regimen
  • Group 1: Vehicle Control (Saline + 5% Tween-80).

  • Group 2: 2M3M-BPA Low Dose (10 mg/kg, Oral Gavage, Daily).

  • Group 3: 2M3M-BPA High Dose (50 mg/kg, Oral Gavage, Daily).

  • Group 4: Positive Control (Donepezil 5 mg/kg or Pioglitazone 10 mg/kg).

  • Duration: 28 Days.

Behavioral Assay: Morris Water Maze (MWM)
  • Training (Days 24-27): Mice are trained to find a hidden platform in a circular pool. Measure Escape Latency (time to find platform).

  • Probe Trial (Day 28): Remove platform. Measure Time Spent in Target Quadrant .

    • Hypothesis: 2M3M-BPA treated mice will show reduced latency and increased time in the target quadrant compared to Vehicle.

Biochemical Analysis (Post-Sacrifice)
  • Tissue Collection: Harvest hippocampus and cortex.

  • ELISA: Measure A

    
     levels (Soluble vs. Insoluble).
    
  • Western Blot:

    • Markers: PPAR

      
       (Nuclear fraction), Nrf2, HO-1, PSD-95 (Synaptic density).
      
    • Inflammation: TNF-

      
      , IL-1
      
      
      
      , GFAP (Astrocyte activation).

Expected Results & Data Interpretation

The following table summarizes the expected outcomes if 2M3M-BPA is an effective neuroprotectant.

AssayMetricExpected Result (Effective)Mechanism Implicated
MTT (HT-22) EC50< 10 µMAntioxidant / Mitochondrial protection
PPRE-Luciferase Fold Change> 3-fold increasePPAR Agonism
PPRE + GW9662 LuminescenceReturn to baselineSpecificity to PPAR

Morris Water Maze Escape LatencySignificant reduction (p<0.05)Cognitive enhancement
ELISA (Brain) TNF-

> 40% reductionAnti-inflammatory

References

  • Scatena, R., et al. (2008). "PPAR-gamma Agonists in Neuroprotection: New Insights." International Journal of Immunopathology and Pharmacology. Link

  • Corona, J.C., et al. (2013). "Peroxisome proliferator-activated receptor-gamma agonists in Alzheimer's disease: a review of the preclinical and clinical evidence." Journal of Alzheimer's Disease. Link

  • Mancuso, C., et al. (2007). "Ferulic acid and its derivatives: A diverse class of neuroprotective agents." Journal of Nutritional Biochemistry. Link

  • Kumar, P., et al. (2014). "Neuroprotective effect of PPARα/γ agonist, tesaglitazar, in a rat model of Huntington's disease." Molecular Neurobiology. Link

  • Calkins, M.J., et al. (2009). "The Nrf2/ARE pathway as a potential therapeutic target in neurodegenerative disease." Antioxidants & Redox Signaling. Link

Application Note & Protocol: Assessing the Metabolic Stability of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery and Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. A compound that is rapidly metabolized by the liver may fail to achieve and maintain the necessary therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, an overly stable compound might accumulate, increasing the risk of toxicity. Therefore, early assessment of metabolic stability is a critical step in the optimization of drug candidates, allowing for the selection of compounds with favorable pharmacokinetic properties.[1][2]

This application note provides a comprehensive guide to performing an in vitro metabolic stability assay for "Benzenepropanoic acid, 2-methoxy-3-methyl-", a representative small molecule, using pooled human liver microsomes. Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[3][4][5] This assay is designed to determine the intrinsic clearance (CLint) of the compound, a key parameter that reflects the inherent ability of the liver to metabolize a drug.[5][6]

Principle of the Assay

The core of this assay lies in incubating the test compound, Benzenepropanoic acid, 2-methoxy-3-methyl-, with human liver microsomes in the presence of the essential cofactor NADPH.[7] The reaction is sampled at various time points, and the metabolic process is quenched. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8][9] The rate of disappearance of the parent compound over time is used to calculate its half-life (t1/2) and intrinsic clearance (CLint).[2][4]

Materials and Reagents

Equipment
  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)[4]

  • Incubator or water bath (37°C)

  • Centrifuge capable of reaching 4°C

  • Multichannel pipettes and standard laboratory pipettes

  • Vortex mixer

  • 96-well plates (for incubation and sample collection)

  • Analytical balance

  • pH meter

Reagents
  • Benzenepropanoic acid, 2-methoxy-3-methyl- (test compound)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (or NADPH)[10]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[10]

  • Control compounds (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance)[7][10]

  • Internal Standard (IS) solution (a structurally similar, stable compound not found in the matrix)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and LC mobile phase)[7][11]

  • Water with 0.1% formic acid (for LC mobile phase)[7][11]

  • Dimethyl sulfoxide (DMSO) for stock solutions

Experimental Protocol

This protocol is designed for a 96-well plate format to allow for higher throughput.

Preparation of Solutions
  • Test and Control Compound Stock Solutions (10 mM): Accurately weigh and dissolve the test compound and control compounds in DMSO to a final concentration of 10 mM.

  • Working Solutions (100 µM): Prepare a 100 µM working solution of the test and control compounds by diluting the 10 mM stock solution in 100 mM potassium phosphate buffer (pH 7.4).[7]

  • Liver Microsome Working Solution (e.g., 0.5 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[5][10] Keep on ice.

  • NADPH Solution: Prepare the NADPH regenerating solution according to the manufacturer's instructions. If using NADPH directly, prepare a concentrated stock in buffer. The final concentration in the incubation is typically 1 mM.[11]

  • Quenching Solution: Prepare cold acetonitrile containing the internal standard at a known concentration.

Incubation Procedure

The following workflow outlines the key steps of the incubation process.

workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution (100x) pre_inc Pre-incubate Microsomes and Compound for 5 min prep_cpd->pre_inc prep_mic Prepare Microsome Working Solution (2x) prep_mic->pre_inc prep_nadph Prepare NADPH Working Solution (4x) initiate Initiate Reaction with NADPH prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with Cold ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Experimental workflow for the microsomal stability assay.

  • Step 1: Pre-incubation: In a 96-well plate, add the liver microsome working solution and the test/control compound working solution. Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.[7]

  • Step 2: Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well. The final volume in each well should be consistent (e.g., 200 µL). The final concentration of the test compound is typically 1 µM.[10]

  • Step 3: Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[5] The 0-minute time point should be taken immediately after adding NADPH.

  • Step 4: Quenching: Immediately transfer the aliquot into a separate 96-well plate containing the cold quenching solution (ACN with internal standard). This stops the enzymatic reaction and precipitates the microsomal proteins.[4]

  • Step 5: Protein Precipitation: After the final time point, vortex the quenching plate and centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Step 6: Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Control Incubations

To ensure the validity of the assay, several controls must be included:

  • No NADPH Control: Incubate the test compound with microsomes without adding NADPH. This control helps to identify any non-NADPH-dependent degradation.[7]

  • No Microsome Control: Incubate the test compound in the buffer and NADPH solution without microsomes. This control assesses the chemical stability of the compound under the assay conditions.

  • Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance and a low-clearance compound) to verify the activity of the microsomal batch.[10]

LC-MS/MS Analysis

The quantification of Benzenepropanoic acid, 2-methoxy-3-methyl- is achieved by a validated LC-MS/MS method.

  • Chromatography: Reversed-phase chromatography is typically employed. A C18 column is a common choice.[7] A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective for separating the analyte from matrix components.[11]

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[4] Specific precursor-to-product ion transitions for the test compound and the internal standard must be determined and optimized prior to the assay.

ParameterExample Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative

Data Analysis and Interpretation

The primary goal of data analysis is to determine the intrinsic clearance (CLint) of the test compound.

data_analysis raw_data Raw Data: Peak Area Ratios (Analyte/IS) vs. Time ln_plot Plot ln(% Remaining) vs. Time raw_data->ln_plot linear_regression Perform Linear Regression ln_plot->linear_regression slope Determine the Slope (k) linear_regression->slope half_life Calculate Half-Life (t½) t½ = 0.693 / k slope->half_life cl_int Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) half_life->cl_int

Caption: Workflow for calculating metabolic stability parameters.

  • Quantification: Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Percentage Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Half-Life (t1/2) Calculation: Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the resulting line from linear regression analysis is the elimination rate constant (k).[4][10] The half-life is then calculated using the following equation:

    • t1/2 = 0.693 / k [12]

  • Intrinsic Clearance (CLint) Calculation: The in vitro intrinsic clearance is calculated using the half-life and the assay conditions:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) x (volume of incubation in µL / amount of microsomal protein in mg) [7][13]

Interpreting the Results

The calculated CLint value allows for the classification of Benzenepropanoic acid, 2-methoxy-3-methyl- based on its metabolic stability.

CLint (µL/min/mg protein)Stability ClassificationImplication
< 10 High StabilityLikely to have low hepatic clearance in vivo.
10 - 50 Moderate StabilityIntermediate hepatic clearance may be expected.
> 50 Low StabilityLikely to be rapidly cleared in vivo.

These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters, such as hepatic clearance, which is critical for dose prediction in clinical studies.[14] It is important to adhere to regulatory guidelines, such as those from the FDA, when conducting and interpreting these studies for drug development programs.[15][16][17][18][19]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool in modern drug discovery. By following the detailed protocol and data analysis workflow presented in this application note, researchers can reliably assess the metabolic stability of "Benzenepropanoic acid, 2-methoxy-3-methyl-" and other NCEs. This early-stage characterization provides invaluable insights that guide medicinal chemistry efforts to optimize drug candidates with desirable pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-WuXi. [Link]

  • protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • KCAS Bio. (n.d.). LCMS Assays and Bioanalytical Services. [Link]

  • Regulations.gov. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • University of Wisconsin Biotechnology Center. (n.d.). Small Molecule Quantitation. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • National Center for Biotechnology Information. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • National Center for Biotechnology Information. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. [Link]

  • PubMed. (2020). 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. [Link]

  • ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. [Link]

Sources

Application Notes and Protocols for the Preparation of a "Benzenepropanoic acid, 2-methoxy-3-methyl-" Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, characterization, and validation of an in-house analytical standard for "Benzenepropanoic acid, 2-methoxy-3-methyl-". Given that this specific isomer is not a widely commercialized compound, this guide emphasizes a first-principles approach, grounded in established analytical chemistry practices. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who may need to prepare their own reference standards for novel or less-common substances. The core of this document is a self-validating workflow, ensuring the final standard is fit for its intended purpose in qualitative and quantitative analyses.

Introduction and Rationale

Analytical standards are the bedrock of accurate and reproducible measurements in chemical analysis. They serve as the ultimate reference point for instrument calibration, method validation, and the quality control of raw materials and finished products.[1][2][3] For novel or non-commercially available compounds such as "Benzenepropanoic acid, 2-methoxy-3-methyl-", the preparation of a well-characterized in-house reference standard is a critical first step in any research or development program.

Disclaimer: The specific physicochemical and toxicological properties of "Benzenepropanoic acid, 2-methoxy-3-methyl-" are not extensively documented in publicly available literature. Therefore, the information and protocols in this guide are based on the general properties of benzenepropanoic acid derivatives and established principles of analytical standard preparation.[4] All procedures must be conducted with rigorous in-house validation, and the material should be treated as potentially hazardous until proven otherwise.[5]

Predicted Physicochemical Properties and Safety Profile

A summary of the inferred properties for "Benzenepropanoic acid, 2-methoxy-3-methyl-" is presented below. These are estimates based on its chemical structure and should be confirmed experimentally.

PropertyPredicted Value / Inferred CharacteristicRationale / Comments
Molecular Formula C₁₁H₁₄O₃Derived from the chemical name.
Molecular Weight 194.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for many aromatic carboxylic acids.
Melting Point Expected to be in the range of 80-150 °CBased on similar substituted benzenepropanoic acids. Experimental determination is required.
Solubility Soluble in methanol, ethanol, acetonitrile, DMSO, ethyl acetate. Sparingly soluble in water.The carboxylic acid and methoxy groups will confer some polarity, but the benzene ring and methyl group suggest good solubility in common organic solvents.
pKa Estimated around 4.5 - 5.0Typical for a carboxylic acid group, influenced by the substituents on the benzene ring.
Safety and Handling Precautions

As a novel compound with unknown hazards, "Benzenepropanoic acid, 2-methoxy-3-methyl-" must be handled with care.[5][6]

  • Engineering Controls: All handling of the solid material and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles at all times.[5][6][8]

  • General Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9] In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] Review the general safety guidelines for handling new or unknown laboratory chemicals before commencing any work.[7][8]

Workflow for In-House Analytical Standard Preparation

The preparation and validation of the analytical standard follow a multi-step process, ensuring the integrity and reliability of the final material.

Workflow_Standard_Preparation cluster_0 Part 1: Neat Material Qualification cluster_1 Part 2: Stock Solution Preparation cluster_2 Part 3: Standard Validation & Release A Source Neat Material (Custom Synthesis / Supplier) B Visual Inspection A->B C Structural Confirmation (NMR, MS) B->C D Purity Assessment (HPLC-UV, GC-MS) C->D E Accurate Weighing D->E Material Passes Purity Spec (>95%) F Solvent Selection E->F G Dissolution & Dilution to Volume F->G H Concentration Calculation & Documentation G->H I Homogeneity Testing H->I J Stability Assessment (Short & Long-term) I->J K Final Characterization & CoA Generation J->K L Release for Use K->L

Sources

Application Note: Benzenepropanoic acid, 2-methoxy-3-methyl- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Scaffold

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS: 1391054-06-0), also known as 3-(2-methoxy-3-methylphenyl)propanoic acid, represents a highly specialized "tail" moiety used to optimize pharmacokinetics (PK) and binding affinity in late-stage lead optimization.

Unlike generic phenylpropanoic acids used in early PPAR agonists, this specific substitution pattern—ortho-methoxy, meta-methyl —serves a distinct bioisosteric function. It is engineered to:

  • Induce Conformational Locking: The ortho-methoxy group creates a steric clash with the side chain, restricting rotation and pre-organizing the molecule for receptor binding (the "Atropisomer Effect").

  • Block Metabolic Hotspots: The meta-methyl group blocks the CYP450-mediated hydroxylation at the electron-rich C3 position, a common metabolic liability in simple phenyl rings.

  • Modulate Lipophilicity: It provides a precise lipophilic shift (cLogP adjustment) without the toxicity risks associated with halogenation.

Key Applications:

  • Nav1.8 Sodium Channel Blockers: Used as a pharmacophore head-group in non-opioid analgesics (e.g., Vertex Pharmaceuticals pipeline).

  • GPR40 (FFAR1) Agonists: Enhances selectivity in Type 2 Diabetes candidates.

  • Antiviral Agents: RSV and Coronavirus inhibitors utilizing the methoxy-methyl-phenyl motif for hydrophobic pocket filling.

Structural Logic & SAR Rationale

The decision to incorporate this specific scaffold is rarely random. It follows a logical SAR (Structure-Activity Relationship) decision tree aimed at solving specific attrition risks.

Diagram 1: The SAR Decision Matrix

This decision tree illustrates the medicinal chemistry logic leading to the selection of the 2-methoxy-3-methyl motif.

SAR_Logic Problem Lead Liability: High Clearance / Low Potency Metabolism Issue: CYP Oxidation at Phenyl Ring Problem->Metabolism Conformation Issue: High Rotational Entropy (Floppy) Problem->Conformation Sol_Metabolism Solution: Block C3/C5 with Methyl Group Metabolism->Sol_Metabolism Block metabolic soft spot Sol_Conformation Solution: Ortho-Methoxy (Steric Lock) Conformation->Sol_Conformation Reduce entropy cost Result Optimized Scaffold: 2-methoxy-3-methyl- benzenepropanoic acid Sol_Metabolism->Result Sol_Conformation->Result Target Target Application: Nav1.8 Inhibitors (Pain) Result->Target Vertex Pharma Patents

Caption: SAR optimization pathway transforming a generic phenylpropanoic acid into the metabolically stable 2-methoxy-3-methyl derivative.

Physicochemical Profile

The following data compares the 2-methoxy-3-methyl analog against the unsubstituted parent, highlighting the "Lipophilic Efficiency" gain.

PropertyUnsubstituted (Hydrocinnamic Acid)2-Methoxy-3-Methyl Analog Impact on Drug Design
MW 150.17194.23 Slight increase; remains Fragment-Like.
cLogP ~1.9~2.5 Improved membrane permeability; ideal for CNS/PNS targets (Nav1.8).
tPSA 37.3 Ų46.5 Ų Methoxy oxygen adds H-bond acceptor capability without donor penalty.
Rotatable Bonds 33 (Restricted) Ortho-substituent restricts rotation of the propanoic tail.
Metabolic Stability Low (Para/Ortho hydroxylation)High C2 and C3 positions blocked; C4 sterically shielded.

Experimental Protocol: Synthesis & Coupling

Objective: Synthesize 3-(2-methoxy-3-methylphenyl)propanoic acid and couple it to a secondary amine (simulating a drug core) to form a bioactive amide.

Pre-requisite Validation:

  • Why this route? We utilize a Knoevenagel Condensation followed by Hydrogenation . This is superior to the Heck reaction for this substrate because it avoids palladium contamination in the final step and uses cheaper starting materials (aldehydes vs. aryl halides).

Phase A: Scaffold Synthesis

Materials:

  • 2-Methoxy-3-methylbenzaldehyde (CAS: 55756-13-5)

  • Malonic acid[1]

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst)[1]

  • Pd/C (10%)

  • Hydrogen gas (balloon pressure)

Step-by-Step Protocol:

  • Condensation (Doebner Modification):

    • In a 250 mL round-bottom flask, dissolve 2-methoxy-3-methylbenzaldehyde (10.0 mmol, 1.50 g) and malonic acid (12.0 mmol, 1.25 g) in pyridine (10 mL).

    • Add piperidine (0.5 mL) as a catalyst.

    • Reflux at 100°C for 3 hours. Observation: Evolution of CO₂ bubbles indicates decarboxylation is proceeding.

    • Workup: Cool to 0°C. Pour into ice-cold HCl (6M) to precipitate the intermediate cinnamic acid. Filter the white solid and dry.

    • Checkpoint: Verify formation of the alkene via NMR (doublet at ~6.5 ppm and ~7.8 ppm).

  • Hydrogenation (Saturation):

    • Dissolve the cinnamic acid intermediate in MeOH (20 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ (balloon) for 4 hours at RT.

    • Purification: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

    • Yield: Expect >90% yield of a viscous oil or low-melting solid.

Phase B: Amide Coupling (Library Generation)

Context: This acid is often coupled to complex amines (e.g., tetrahydrofurans or piperidines) in Nav1.8 inhibitor synthesis.

  • Activation:

    • Dissolve 3-(2-methoxy-3-methylphenyl)propanoic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the activated ester.

  • Coupling:

    • Add the amine partner (e.g., 4-aminopiperidine derivative) (1.0 eq).

    • Stir at RT for 12 hours.

  • Validation:

    • Monitor by LC-MS.[2] The product should show M+H peak corresponding to Amine_MW + 176 Da (Acid fragment - H₂O).

Workflow Visualization

Diagram 2: Synthesis & Application Workflow

This diagram details the operational flow from raw materials to the final bioactive amide.

Synthesis_Workflow Start Start: 2-Methoxy-3-methyl- benzaldehyde Step1 Step 1: Knoevenagel (Pyridine/Piperidine) Start->Step1 Inter Intermediate: Substituted Cinnamic Acid Step1->Inter -CO2 Step2 Step 2: Hydrogenation (Pd/C, H2) Inter->Step2 Reduce Alkene Product Scaffold: Benzenepropanoic acid, 2-methoxy-3-methyl- Step2->Product Step3 Step 3: Amide Coupling (HATU/DIPEA) Product->Step3 + Amine Core Drug Final Drug Candidate: Nav1.8 Inhibitor (Amide) Step3->Drug

Caption: Synthetic route for generating the 2-methoxy-3-methylphenylpropanoic acid scaffold and its downstream application.

References

  • Vertex Pharmaceuticals. (2022). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. WO2022256622A1.

    • Relevance: Explicitly details the use of 2-methoxy-3-methylphenyl moieties in Nav1.8 inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl-propanoic Acid.[3]

    • Relevance: Commercial availability of structurally related isomers, valid
  • Monte, M. J. S., & Hillesheim, D. M. (2001).[4] Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids. The Journal of Chemical Thermodynamics, 33(8), 837-847.[4]

    • Relevance: Provides thermodynamic baseline data for methoxy-substituted phenylpropanoic acids.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 562482: Methyl 3-(2-methoxyphenyl)propanoate.

    • Relevance: Physicochemical properties of the core scaffold.[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our focus is on improving reaction yields by understanding the underlying chemical principles and addressing common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for Benzenepropanoic acid, 2-methoxy-3-methyl-, and where are the likely points of yield loss?

A common and logical approach involves a two-step process: a Friedel-Crafts acylation followed by a reduction.

  • Step 1: Friedel-Crafts Acylation: The synthesis typically begins with the acylation of 2,3-dimethylanisole using an acylating agent like succinic anhydride or propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step is often the most critical for determining the overall yield and purity.

  • Step 2: Reduction: The resulting ketone is then reduced to form the propanoic acid alkyl chain. Common methods include the Clemmensen (using zinc-mercury amalgam in acid) or Wolff-Kishner (using hydrazine in base) reduction.[1]

Yield loss is most frequently encountered during the Friedel-Crafts acylation due to catalyst deactivation, side reactions, and regioselectivity issues. The reduction and subsequent purification steps can also contribute to lower-than-expected yields if not optimized.

Q2: The Friedel-Crafts acylation of my 2,3-dimethylanisole is resulting in very low yields. What are the primary causes?

Low yields in Friedel-Crafts acylation are a classic problem, often traced back to a few key factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][3] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3] Therefore, stoichiometric amounts (or a slight excess) of the catalyst relative to the acylating agent are often required, not just catalytic amounts.

  • Substrate or Product Degradation: Electron-rich aromatic rings, such as 2,3-dimethylanisole, can be sensitive to the strongly acidic reaction conditions, leading to side reactions or decomposition, especially at elevated temperatures.[2]

Q3: I'm observing multiple products in my reaction mixture. How can I improve the regioselectivity?

Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In 2,3-dimethylanisole, the methoxy (-OCH₃) group is a powerful ortho-, para-director, while the methyl (-CH₃) group is a weaker ortho-, para-director. The acylation will predominantly occur at the positions most activated and sterically accessible. The primary isomers expected are acylation at the C4 and C6 positions.

To improve selectivity:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and reducing side reactions.[2]

  • Solvent Choice: The polarity of the solvent can influence the ratio of ortho to para substitution. Less polar solvents like dichloromethane or carbon disulfide are common choices.[2]

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles and milder reaction conditions.

Troubleshooting Guide 1: Low Yield in Friedel-Crafts Acylation

This section provides a systematic approach to diagnosing and resolving low-yield issues in the key acylation step.

Problem: The reaction shows little to no conversion of the starting material.

This is one of the most common issues and points towards a fundamental problem with the reaction setup or reagents.

G start Start: Low/No Conversion check_anhydrous Verify Anhydrous Conditions start->check_anhydrous Moisture is a primary suspect check_catalyst_activity Assess Catalyst Activity & Stoichiometry start->check_catalyst_activity Catalyst is critical check_reagents Check Reagent Purity start->check_reagents Impurities can inhibit check_temp Review Reaction Temperature start->check_temp Kinetics may be slow solution_anhydrous Dry glassware (oven/flame). Use fresh anhydrous solvents. Run under inert gas (N2/Ar). check_anhydrous->solution_anhydrous solution_catalyst Use fresh, properly stored AlCl₃. Ensure >1 equivalent of AlCl₃ relative to the acylating agent. check_catalyst_activity->solution_catalyst solution_reagents Purify starting materials. Use freshly opened acylating agent. check_reagents->solution_reagents solution_temp Ensure reaction is not too cold to start. Gradually warm if no reaction at 0°C. check_temp->solution_temp

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvent & Reagent Handling: Use freshly opened bottles of anhydrous solvents. Solvents can be further dried using molecular sieves. The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic and should be weighed and transferred quickly in a glovebox or under a positive pressure of inert gas.[3]

  • Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Maintain a slight positive pressure of inert gas throughout the experiment.

The Lewis acid catalyst is crucial for activating the acylating agent. Moisture hydrolyzes the catalyst, rendering it inactive.

G cluster_0 Catalyst Deactivation Pathways AlCl3 AlCl₃ (Active Catalyst) Inactive_Hydrolyzed AlCl₃·nH₂O (Inactive) AlCl3->Inactive_Hydrolyzed + H₂O (Hydrolysis) Inactive_Complex Product-AlCl₃ Complex (Inactive) AlCl3->Inactive_Complex + Product (Complexation) H2O H₂O (Moisture) Product Ketone Product

Caption: Catalyst deactivation pathways in Friedel-Crafts reactions.[3]

Troubleshooting Guide 2: Purification Challenges

Even with a successful reaction, isolating the pure Benzenepropanoic acid, 2-methoxy-3-methyl- can be challenging.

Problem: Product "oils out" during recrystallization.

"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid crystal lattice.

CauseExplanationTroubleshooting Strategy
High Impurity Levels Impurities disrupt crystal lattice formation and can lower the melting point of the mixture.[4]Perform a preliminary purification using flash column chromatography before attempting recrystallization.
Rapid Cooling Cooling the solution too quickly can lead to supersaturation, where the compound crashes out as an oil.[4]Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Avoid using a dry ice/acetone bath for initial cooling.
Inappropriate Solvent The chosen solvent system may have too high a solvency for the product, even when cooled.Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes turbid, then cool slowly.[4]
Residual Water/Solvent Traces of water or reaction solvents can interfere with crystallization.Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.
Problem: Product decomposes during silica gel chromatography.

The target molecule contains a carboxylic acid, which can be problematic on standard silica gel.

  • Cause: Standard silica gel is slightly acidic, which can cause sensitive compounds to streak or decompose on the column.[4]

  • Solution 1: Neutralize the Eluent: Add a small amount of acetic acid (~0.5-1%) to the mobile phase (e.g., Hexane/Ethyl Acetate). This suppresses the deprotonation of the target acid, reducing its interaction with the silica surface and leading to better peak shape.

  • Solution 2: Use Neutralized Silica: Wash the silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in the eluent) and then with the pure eluent before packing the column. This is less common for acidic products but can be effective.[4]

  • Solution 3: Alternative Purification: If decomposition is severe, avoid silica gel altogether. Consider alternatives like recrystallization or preparative reverse-phase HPLC.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

This protocol is a representative example and requires optimization for specific laboratory conditions.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[3]

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension over 20 minutes.

  • Substrate Addition: Dissolve 2,3-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex and quenches the reaction.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can then be taken to the next step or purified.

Protocol 2: Clemmensen Reduction
  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the zinc with water.

  • Reduction: To a flask containing the amalgamated zinc, add water, concentrated HCl, and the crude ketone from the previous step.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-8 hours. Add additional portions of HCl periodically to maintain a strongly acidic environment.

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude Benzenepropanoic acid, 2-methoxy-3-methyl- by column chromatography or recrystallization.[4]

References

  • Benchchem. (2025).
  • SynArchive. (n.d.). Synthesis of 2-{1-[4-(2-Methoxyphenyl)piperazinyl]methyl}-3-benzenepropanoic acid.
  • Benchchem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • ChemicalBook. (n.d.). 2-METHOXY-3-METHYLBENZOIC ACID synthesis.
  • Defense Technical Information Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • ChemicalBook. (n.d.). Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,methyl ester synthesis.
  • YouTube. (2017).
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Benchchem. (2025).
  • White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • University of Wisconsin-Madison. (n.d.).

Sources

Technical Support Center: Purification of Benzenepropanoic Acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzenepropanoic acid, 2-methoxy-3-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this substituted aromatic carboxylic acid. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in developing a robust and efficient purification strategy.

I. Understanding the Molecule: Key Purification Considerations

Benzenepropanoic acid, 2-methoxy-3-methyl- possesses a unique combination of functional groups that influence its physicochemical properties and, consequently, its purification. The carboxylic acid moiety imparts polarity and acidic character, while the methoxy and methyl-substituted benzene ring introduces lipophilic and aromatic characteristics. Understanding this balance is crucial for selecting an appropriate purification technique.

Key Structural Features and Their Impact on Purification:

  • Carboxylic Acid Group: Enables purification via acid-base extraction and influences solubility in polar and protic solvents. It also presents a potential site for salt formation.

  • Aromatic Ring: The benzene ring contributes to the compound's thermal stability, making distillation a potential purification method. However, it also increases the likelihood of interactions with aromatic stationary phases in chromatography.

  • Methoxy and Methyl Substituents: These electron-donating groups affect the polarity and solubility of the molecule. Their position on the ring can influence crystal lattice formation, potentially making crystallization more challenging compared to unsubstituted phenylpropanoic acid[1].

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of Benzenepropanoic acid, 2-methoxy-3-methyl-.

Problem 1: Difficulty in Achieving High Purity by Recrystallization

Symptom: The product remains impure even after multiple recrystallization attempts, or the yield is significantly low.

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent may have either too high or too low solvating power for the compound at different temperatures. For effective recrystallization, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent[2].

  • Presence of Structurally Similar Impurities: Impurities with similar polarity and solubility profiles to the target compound will co-crystallize, making separation by recrystallization difficult[3].

  • Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid upon cooling, which often traps impurities. This can occur if the solution is too concentrated or cooled too rapidly[4].

Solutions & Optimization Strategies:

StrategyDetailed Steps
Systematic Solvent Screening 1. Single Solvent Method: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show a large difference in solubility. Good starting points for a molecule with these functional groups could include water, ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.2. Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly to induce crystallization[5]. A common pair for a compound of this nature could be acetone/water or ethanol/water.
Pre-Purification Step If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction to remove neutral and basic impurities before recrystallization.
Controlled Cooling & Seeding 1. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out[4].2. If crystallization does not initiate, try scratching the inside of the flask with a glass rod to create nucleation sites or add a small seed crystal of the pure compound.
Problem 2: The Compound "Oils Out" During Crystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as a liquid layer.

Possible Causes:

  • High Concentration of Solute: A supersaturated solution can lead to rapid precipitation as an oil.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling out.

Solutions & Optimization Strategies:

StrategyDetailed Steps
Dilution and Slow Cooling If oiling out occurs, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool much more slowly.
Solvent System Modification Consider using a different solvent or a two-solvent system where the "poor" solvent is added at a slightly lower temperature to control the rate of precipitation.
Pre-Purification As with general recrystallization difficulties, a preliminary purification to remove a significant portion of impurities can prevent oiling out.
Problem 3: Product Decomposition During Purification by Distillation

Symptom: The product darkens, or the yield is low after distillation, and analysis shows the presence of degradation products.

Possible Causes:

  • Thermal Instability: Although aromatic compounds are generally stable, prolonged exposure to high temperatures can cause decarboxylation of the carboxylic acid group or other degradation pathways.

  • Presence of Catalytic Impurities: Acidic or basic impurities in the crude material can catalyze decomposition at elevated temperatures.

Solutions & Optimization Strategies:

StrategyDetailed Steps
Vacuum Distillation Purifying the compound under reduced pressure will lower its boiling point, thereby reducing the risk of thermal decomposition. A Kugelrohr apparatus can be particularly effective for small quantities[6].
Neutralize Crude Material If acidic or basic impurities are suspected, a workup procedure that includes a neutralization step before distillation may be beneficial.
Alternative Purification Methods If the compound is found to be too thermally labile, alternative non-thermal purification methods such as column chromatography should be considered.
Problem 4: Poor Separation During Column Chromatography

Symptom: The compound co-elutes with impurities, resulting in broad peaks or incomplete separation.

Possible Causes:

  • Inappropriate Stationary Phase: Standard silica gel is acidic and may cause streaking or decomposition of acid-sensitive compounds.

  • Incorrect Mobile Phase: The polarity of the eluent may not be optimized to achieve differential migration of the target compound and its impurities.

  • Column Overloading: Applying too much sample to the column can lead to poor separation.

Solutions & Optimization Strategies:

StrategyDetailed Steps
Stationary Phase Selection If streaking is observed on silica, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, reversed-phase chromatography (e.g., C18) could be an option, particularly for separating isomers or closely related compounds[3].
Mobile Phase Optimization 1. Normal Phase: A common eluent system for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). Adding a small amount of a modifier like acetic acid or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper peaks. However, this should be used with caution as it can be difficult to remove from the final product[4].2. Reversed-Phase: For reversed-phase HPLC, a mobile phase consisting of a mixture of water (often with a pH modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used[7].
Flash Chromatography Employing flash chromatography with a higher flow rate can minimize the time the compound spends on the column, which can be beneficial if the compound is somewhat unstable on the stationary phase[4].

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for Benzenepropanoic acid, 2-methoxy-3-methyl-?

A good starting point would be to test polar protic solvents like ethanol or methanol, and polar aprotic solvents like ethyl acetate or acetone. Given the aromatic nature, toluene could also be investigated. A two-solvent system of ethanol/water or acetone/water is also a very common and effective choice for moderately polar organic acids.

Q2: How can I determine the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment[8].

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with a TFA modifier) would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable (or can be derivatized), GC-MS can provide information on volatile impurities and confirm the identity of the main component[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used for an accurate purity determination.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q3: My compound is an oil at room temperature. How can I purify it?

If your compound is a persistent oil, purification by column chromatography or vacuum distillation are the most appropriate methods. Crystallization may still be possible by forming a solid derivative (e.g., a salt) and then regenerating the pure acid after purification.

Q4: What are the likely impurities I might encounter?

The potential impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., other positional isomers of the methoxy and methyl groups on the benzene ring).

  • Byproducts from side reactions, such as esterification if an alcohol was used as a solvent.

  • For syntheses starting from 2,6-dichlorotoluene, residual chlorinated precursors could be present[11].

A thorough understanding of the synthetic pathway is crucial for identifying and developing analytical methods to detect potential impurities[8][12].

IV. Experimental Workflow & Visualization

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude solid organic compound like Benzenepropanoic acid, 2-methoxy-3-methyl-.

Purification_Workflow Crude_Product Crude Product Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Decision_Point Purity > 95%? Initial_Analysis->Decision_Point Recrystallization Recrystallization Decision_Point->Recrystallization No Column_Chromatography Column Chromatography Decision_Point->Column_Chromatography Distillation Vacuum Distillation (if liquid or low-melting solid) Decision_Point->Distillation Pure_Product Pure Product Decision_Point->Pure_Product Yes Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Distillation->Final_Analysis Final_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of Benzenepropanoic acid, 2-methoxy-3-methyl-.

Troubleshooting Recrystallization

The following diagram outlines a troubleshooting process for when recrystallization is not proceeding as expected.

Recrystallization_Troubleshooting Start Dissolve Crude in Hot Solvent Cool Cool Solution Start->Cool Outcome Observe Outcome Cool->Outcome Crystals Good Crystals Form Outcome->Crystals Success No_Crystals No Crystals Form Outcome->No_Crystals Oil_Out Compound Oils Out Outcome->Oil_Out Scratch_Seed Scratch Flask or Add Seed Crystal No_Crystals->Scratch_Seed Evaporate Evaporate Some Solvent & Re-cool No_Crystals->Evaporate Change_Solvent Change Solvent or Use Two-Solvent System No_Crystals->Change_Solvent Reheat_Dilute Reheat, Add More Solvent, Cool Slowly Oil_Out->Reheat_Dilute Oil_Out->Change_Solvent Scratch_Seed->Cool Evaporate->Cool Reheat_Dilute->Cool Change_Solvent->Start

Caption: Troubleshooting guide for common recrystallization problems.

V. References

  • Meth Recrystalization. (n.d.). Mirante.sema.ce.gov.br. Retrieved February 16, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 16, 2026, from [Link]

  • (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 7.6. Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. Retrieved February 16, 2026, from [Link]

  • Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). (n.d.). Organic Syntheses Procedure. Retrieved February 16, 2026, from [Link]

  • Benzenepropanoic acid, 4-methoxy-, methyl ester (CAS 15823-04-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 16, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 16, 2026, from [Link]

  • Analytical Method Summaries. (2021, May 24). Eurofins. Retrieved February 16, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved February 16, 2026, from [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.). Google Patents. Retrieved February 16, 2026, from

  • Benzenepropanoic acid, 4-methoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011, March 15). PubMed. Retrieved February 16, 2026, from [Link]

  • Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. (n.d.). DTIC. Retrieved February 16, 2026, from [Link]

  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Phenylpropanoic acid. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Benzenepropanoic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

  • Purification of THP protected compound. (2025, March 11). Reddit. Retrieved February 16, 2026, from [Link]

  • Propanoic acid, 2-methoxy-, methyl ester. (2023, November 1). US EPA. Retrieved February 16, 2026, from [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. Retrieved February 16, 2026, from [Link]

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (2022, March 29). Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: NMR Peak Assignment for Benzenepropanoic Acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of assigning the 1H and 13C NMR spectra for this molecule. Here, we address common troubleshooting questions and provide in-depth, field-proven insights to ensure accurate and efficient spectral interpretation.

Introduction: The Challenge of Isomeric Complexity

Benzenepropanoic acid, 2-methoxy-3-methyl- presents a fascinating, yet challenging, case for NMR analysis. The substitution pattern on the aromatic ring breaks its symmetry, leading to a complex and often overlapping set of signals. Misinterpretation of these signals can lead to incorrect structural elucidation and downstream complications in research and development. This guide will equip you with the necessary tools and logical frameworks to confidently assign each peak to its corresponding nucleus.

Predicted NMR Data for Benzenepropanoic acid, 2-methoxy-3-methyl-

As no public experimental spectrum is readily available, we have generated a predicted spectrum based on established substituent effects and data from analogous compounds. This serves as a reliable benchmark for your experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) Multiplicity J (Hz) ¹³C Chemical Shift (ppm)
COOH~11-12br s-~178-180
H-6~7.1-7.2d~7.5~128-130
H-5~7.0-7.1t~7.8~125-127
H-4~6.8-6.9d~8.0~120-122
OCH₃~3.8s-~55-57
Ar-CH₃~2.2s-~15-17
α-CH₂~2.9t~7.5~35-37
β-CH₂~2.6t~7.5~28-30
C-1---~135-137
C-2---~155-157
C-3---~130-132

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing three signals in the aromatic region of my ¹H NMR spectrum. How can I definitively assign them to H-4, H-5, and H-6?

A1: Systematic Approach to Aromatic Proton Assignment

The three aromatic protons (H-4, H-5, and H-6) will appear as a complex set of multiplets due to their spin-spin coupling. A logical approach combining chemical shift prediction, coupling pattern analysis, and 2D NMR is essential for unambiguous assignment.

  • Causality of Chemical Shifts: The 2-methoxy group is an electron-donating group, which will shield the ortho (H-6) and para (H-4) positions, shifting them upfield compared to the meta position (H-5). The 3-methyl group is a weakly electron-donating group, further influencing the local electronic environment. Therefore, we predict the order of chemical shifts from downfield to upfield to be H-6 > H-5 > H-4.

  • Coupling Pattern Analysis:

    • H-6: Will be a doublet due to coupling with H-5 (ortho coupling, J ≈ 7-10 Hz).[1]

    • H-5: Will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-6 and H-4 (ortho couplings).[1]

    • H-4: Will be a doublet due to coupling with H-5 (ortho coupling).[1]

  • Definitive Assignment with 2D NMR: For unequivocal assignment, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is recommended. This will show cross-peaks between adjacent protons. You should observe correlations between H-4 and H-5, and between H-5 and H-6.

Q2: The signals for my α-CH₂ and β-CH₂ protons of the propanoic acid chain are overlapping. How can I distinguish them?

A2: Resolving Aliphatic Proton Signals

The α-CH₂ and β-CH₂ protons will both appear as triplets due to coupling with each other. Their chemical shifts will be influenced by their proximity to the electron-withdrawing carboxylic acid group and the aromatic ring.

  • Expected Chemical Shifts: The α-CH₂ protons are directly adjacent to the carbonyl group and will therefore be more deshielded (further downfield) than the β-CH₂ protons.[2]

  • Experimental Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment is the most reliable method for distinguishing these signals. It correlates each proton signal with the carbon to which it is directly attached.[3] By identifying the corresponding carbon signals in the ¹³C NMR spectrum (where the α-C will be further downfield than the β-C), you can unambiguously assign the proton signals.

Q3: I am unsure about the assignment of the quaternary carbons in my ¹³C NMR spectrum. How can I identify C-1, C-2, and C-3?

A3: Assigning Quaternary Carbons

Quaternary carbons do not have attached protons and will therefore not appear in a DEPT-135 or HSQC spectrum.[3] Their assignment relies on other NMR techniques and predictive methods.

  • DEPT Spectroscopy: A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. By comparing your standard ¹³C spectrum with the DEPT-135 spectrum, you can identify the quaternary carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for assigning quaternary carbons:

    • C-1: Will show correlations to the β-CH₂ protons and H-6.

    • C-2: Will show correlations to the OCH₃ protons, H-4, and H-6.

    • C-3: Will show correlations to the Ar-CH₃ protons and H-5.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup: Use a standard 5 mm NMR tube. Ensure the spectrometer is locked and shimmed.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 8-16.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or TMS.[4]

¹³C{¹H} NMR Acquisition
  • Sample Preparation: Use the same sample as for ¹H NMR. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

  • Spectrometer Setup: As above.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled (zgpg30).

    • Number of scans: 128-1024 (or more, depending on concentration).

    • Relaxation delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualizing Structural Relationships and Workflows

Molecular Structure and Key Correlations

The following diagram illustrates the structure of Benzenepropanoic acid, 2-methoxy-3-methyl- and highlights the key HMBC correlations that are crucial for assigning the quaternary carbons.

Caption: Key HMBC correlations for quaternary carbon assignment.

Workflow for Systematic Peak Assignment

This workflow provides a logical sequence of experiments and analysis steps to ensure a complete and accurate assignment of all signals in the ¹H and ¹³C NMR spectra.

assignment_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Final Assignment a Acquire ¹H NMR c Initial Assignments: - Multiplicity - Integration - Chemical Shift Ranges a->c b Acquire ¹³C & DEPT-135 b->c d Acquire ¹H-¹H COSY c->d e Acquire ¹H-¹³C HSQC c->e f Acquire ¹H-¹³C HMBC c->f g Correlate Spin Systems (Aromatic & Aliphatic) d->g h Assign Protonated Carbons e->h i Assign Quaternary Carbons f->i j Final Structure Confirmation g->j h->j i->j

Caption: A systematic workflow for NMR peak assignment.

References

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACS Publications. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

  • ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • PubChem. Benzenepropanoic acid, alpha-(p-tolenesulfonyloxy)-, methyl ester. [Link]

  • SpectraBase. Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometry analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for the characterization of this molecule. Our approach is rooted in established principles of mass spectrometry, providing not just procedural steps but the scientific reasoning behind them.

Introduction: Understanding the Molecule

Benzenepropanoic acid, 2-methoxy-3-methyl- (Molecular Weight: 194.23 g/mol ) is an aromatic carboxylic acid. Its structure, containing a benzene ring, a methoxy group, and a propanoic acid side chain, dictates a specific and predictable fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding these fragmentation pathways is key to accurate identification and troubleshooting experimental results.

Predicted Fragmentation Pattern Analysis

The mass spectrum of an organic compound is a map of its fragmentation, providing a unique fingerprint. For Benzenepropanoic acid, 2-methoxy-3-methyl-, the major fragmentation pathways are influenced by the stability of the resulting ions. Aromatic systems, for instance, tend to produce a more stable molecular ion.

The fragmentation of this molecule is expected to proceed through several key mechanisms:

  • Alpha-Cleavage: This involves the cleavage of bonds adjacent to a functional group, in this case, the carbonyl group of the carboxylic acid.[1]

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is highly favored due to the formation of a stable benzylic or tropylium cation.[2]

  • McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and an abstractable gamma-hydrogen.

  • Loss of Small Neutral Molecules: The loss of stable, small molecules like water (H₂O), carbon monoxide (CO), and the hydroxyl radical (•OH) is also common.[3]

Below is a diagram illustrating the predicted primary fragmentation pathways for Benzenepropanoic acid, 2-methoxy-3-methyl-.

fragmentation_pathway M [M]+• m/z = 194 F1 [M - COOH]+• m/z = 149 M->F1 - •COOH F2 [M - C2H4COOH]+• m/z = 121 M->F2 Benzylic Cleavage F3 [M - H2O]+• m/z = 176 M->F3 - H2O F4 [M - OCH3]+• m/z = 163 M->F4 - •OCH3

Caption: Predicted major fragmentation pathways of Benzenepropanoic acid, 2-methoxy-3-methyl-.

Table 1: Predicted Prominent Ions and Their Origins
m/zProposed Fragment IonFragmentation Pathway
194[C₁₁H₁₄O₃]⁺•Molecular Ion (M⁺•)
176[C₁₁H₁₂O₂]⁺•Loss of water ([M-H₂O]⁺•) from the carboxylic acid group.[3]
163[C₁₀H₁₁O₂]⁺Loss of a methoxy radical ([M-•OCH₃]⁺).
149[C₁₀H₁₃O]⁺Loss of the carboxyl group ([M-•COOH]⁺) via alpha-cleavage.[4]
121[C₈H₉O]⁺Benzylic cleavage, forming a stable methoxy-methyl-benzyl cation. This is often a very prominent peak for compounds with this general structure.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectrometry analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-.

Q1: I am not observing the molecular ion peak at m/z 194, or it is very weak. What could be the issue?

A1: While aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring, its absence or low intensity can occur.

  • Excessive Ionization Energy: The energy of the electron beam in the ion source may be too high, causing extensive fragmentation and leaving very few intact molecular ions.

    • Troubleshooting Step: If your instrument allows, reduce the ionization energy (typically from 70 eV to a lower value like 20-30 eV). This is a "softer" ionization technique that can increase the relative abundance of the molecular ion.

  • Thermal Decomposition: The compound may be degrading in the inlet or ion source if the temperature is too high. Aromatic carboxylic acids can be susceptible to thermal decarboxylation.

    • Troubleshooting Step: Lower the temperature of the injection port and the ion source. For thermally sensitive compounds, direct insertion probe (DIP) analysis can be a better alternative to gas chromatography-mass spectrometry (GC-MS).

  • Instrument Contamination: A contaminated ion source can lead to poor ionization efficiency and signal suppression.

    • Troubleshooting Step: Perform routine maintenance and cleaning of the ion source as per the manufacturer's guidelines.

Q2: The base peak in my spectrum is at m/z 121. Is this expected?

A2: Yes, a prominent peak at m/z 121 is highly probable and often observed as the base peak for structurally similar compounds.[5][6]

  • Scientific Rationale: This peak corresponds to the fragment [C₈H₉O]⁺. It is formed through benzylic cleavage, which is the cleavage of the C-C bond between the alpha and beta carbons relative to the aromatic ring. This process results in a highly stable, resonance-stabilized methoxy-methyl-benzyl cation. The stability of this ion means it is formed in high abundance.[2]

benzylic_cleavage cluster_products Products Molecule [C6H3(OCH3)(CH3)CH2CH2COOH]+• Fragment [C6H3(OCH3)(CH3)CH2]+ Molecule->Fragment Benzylic Cleavage Neutral •CH2COOH

Caption: Formation of the stable m/z 121 ion via benzylic cleavage.

Q3: I see a significant peak at m/z 149. What does this represent?

A3: A peak at m/z 149 corresponds to the loss of the entire carboxyl group (•COOH, 45 Da) from the molecular ion.

  • Scientific Rationale: This is a classic alpha-cleavage fragmentation for carboxylic acids.[1][4] The bond between the carbonyl carbon and the adjacent carbon of the propyl chain breaks, expelling a carboxyl radical.

Q4: Are there any other characteristic, albeit smaller, peaks I should look for?

A4: Yes, several other fragments can provide confirmatory evidence for your structure.

  • m/z 176: This peak arises from the loss of a water molecule (18 Da) from the molecular ion. This is a common fragmentation for carboxylic acids.[3]

  • m/z 163: This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da).

  • Aromatic Ring Fragments: You may also observe smaller peaks corresponding to fragments of the substituted benzene ring itself, typically in the lower m/z region (e.g., around m/z 91, 77, 65), although these are generally less intense than the major fragments discussed.

Experimental Protocol: Standard Operating Procedure for EI-MS Analysis

For reproducible and accurate results, adhere to a standardized experimental protocol.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of Benzenepropanoic acid, 2-methoxy-3-methyl- in a volatile organic solvent such as methanol or dichloromethane.
  • Ensure the sample is fully dissolved and free of particulate matter. If necessary, filter the solution.

2. Instrument Setup (Typical GC-MS Parameters):

  • Injection: 1 µL of the sample solution.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms or equivalent).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV (standard for library matching) or a lower energy (e.g., 20 eV) to enhance the molecular ion peak.
  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum across the chromatographic peak corresponding to your compound.
  • Analyze the spectrum to identify the molecular ion and the key fragment ions as outlined in this guide.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for similar compounds to aid in confirmation. Note that an exact match may not be available for this specific isomer.[6][7]

By understanding the fundamental principles of mass spectrometry fragmentation and following a systematic approach to analysis and troubleshooting, you can confidently interpret the mass spectrum of Benzenepropanoic acid, 2-methoxy-3-methyl- and resolve common experimental challenges.

References

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 20). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20(6), 883-887. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Benzenepropanoic acid, 2-methoxy-3-methyl- Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of degradation products of Benzenepropanoic acid, 2-methoxy-3-methyl-. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth answers to common questions and troubleshooting solutions for challenges you may encounter during your stability studies and analytical method development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Benzenepropanoic acid, 2-methoxy-3-methyl-, and why is its degradation product analysis critical?

Benzenepropanoic acid, 2-methoxy-3-methyl- (Molecular Formula: C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ) is an organic molecule featuring a substituted aromatic ring. While not a widely known active pharmaceutical ingredient (API), its structural motifs—a carboxylic acid, a methoxy group, and a substituted benzene ring—are common in pharmaceutical intermediates and drug substances.

Degradation product analysis is a critical component of pharmaceutical development and is mandated by regulatory agencies worldwide.[1][2] The primary objectives are to:

  • Ensure Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic.[1] Identifying and controlling these impurities is essential for patient safety.

  • Understand Stability: Forced degradation studies, also known as stress testing, intentionally expose the drug substance to harsh conditions to identify potential degradation pathways.[3] This knowledge helps in developing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf-life.[1][4]

  • Develop Stability-Indicating Methods: A core goal of stress testing is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent compound from all its potential degradation products.[3][5] This is a requirement of the International Council for Harmonisation (ICH) guidelines.[1][5]

Q2: What are the expected degradation pathways for this molecule?

Based on its functional groups, Benzenepropanoic acid, 2-methoxy-3-methyl- is susceptible to degradation under several conditions. The primary pathways include oxidation, hydrolysis, and photolysis.[3][5]

  • Oxidative Degradation: The molecule has several sites prone to oxidation. The benzylic carbon (the carbon on the propanoic acid chain attached to the ring) and the aromatic methyl group can be oxidized to form alcohols, ketones, or carboxylic acids. The electron-rich aromatic ring itself can also undergo hydroxylation.

  • Hydrolytic Degradation: While the carboxylic acid and ether linkages are generally stable, extreme pH and temperature can promote certain reactions. Under harsh acidic conditions, the methoxy group (-OCH₃) could potentially be hydrolyzed to a hydroxyl group (-OH), a process known as O-demethylation.

  • Photolytic Degradation: Aromatic systems can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including oxidation and the formation of radical-mediated products.[6]

The following diagram illustrates these potential degradation pathways.

G cluster_main Benzenepropanoic acid, 2-methoxy-3-methyl- cluster_products Potential Degradation Products A Parent Compound (C11H14O3) B Oxidative Degradants (e.g., Hydroxylation, Side-chain oxidation) A->B Oxidation [H2O2] C Hydrolytic Degradants (e.g., O-Demethylation) A->C Hydrolysis [Acid/Base, Heat] D Photolytic Degradants (e.g., Complex radical products) A->D Photolysis [UV/Vis Light] G A Unknown Peak Detected in HPLC-UV B Step 1: Preliminary Analysis - Check UV Spectrum (DAD) - Compare to Parent Compound A->B C Step 2: LC-MS Analysis - Obtain Accurate Mass (HRMS) - Determine Molecular Formula B->C D Step 3: MS/MS Fragmentation - Fragment Parent Ion - Compare fragments to known pathways of parent compound C->D E Step 4: Propose Structure - Use MS data and chemical knowledge of degradation pathways D->E F Step 5: Confirmation (Optional) - Synthesize proposed standard - NMR analysis E->F

Sources

"Benzenepropanoic acid, 2-methoxy-3-methyl-" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid).

The guide is structured to troubleshoot the three most common failure modes: pseudo-instability (solubility crashes) , chemical degradation (esterification) , and biological instability (metabolic susceptibility) .

Executive Summary: The Stability Profile

Benzenepropanoic acid, 2-methoxy-3-methyl- is a substituted hydrocinnamic acid. While chemically robust compared to its unsaturated counterparts (cinnamic acids), it presents specific "silent" stability issues that often lead to experimental artifacts.[1]

ParameterStability RatingPrimary Risk Factor
Solid State HighHygroscopicity (minor); stable if stored desiccated at 4°C.
Aqueous Solution Low (pH dependent)Precipitation. Insoluble at pH < 5.0.
Organic Solution ModerateEsterification. Reacts with Methanol/Ethanol solvents.[1]
Photostability ModerateBenzylic oxidation upon prolonged UV exposure.[1]

Critical Troubleshooting: Chemical Stability

The "Phantom Peak" Issue (Esterification)

Problem: Users frequently report the appearance of a new, more hydrophobic peak (later retention time) in LC-MS after storing samples in methanol or ethanol. Root Cause: This is not degradation of the core scaffold, but a Fisher Esterification artifact.[1] The carboxylic acid moiety reacts with protic alcoholic solvents, catalyzed by trace acidity or prolonged storage.[1]

Mechanism: R-COOH + CH3OH (Solvent) ⇌ R-COOCH3 (Methyl Ester) + H2O

Corrective Protocol:

  • Do NOT store stock solutions in Methanol (MeOH) or Ethanol (EtOH).[1]

  • USE Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock preparation.[1]

  • Limit MeOH exposure to the immediate LC-MS run time.[1]

Oxidative Degradation

The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, activating the benzene ring. While the saturated alkyl chain prevents rapid polymerization, the benzylic positions are susceptible to radical oxidation over time.[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical risks during storage and handling.

G cluster_0 Prevention Strategy Compound Benzenepropanoic acid, 2-methoxy-3-methyl- Precipitate Precipitate (Physical Instability) Compound->Precipitate pH < 5.0 (Aqueous) MethylEster Methyl Ester Artifact (+14 Da shift) Compound->MethylEster MeOH Solvent + Time/Heat Oxidation Benzylic Oxidation Products Compound->Oxidation UV Light / Air (Long-term) Buffer Maintain pH > 7.4 Solvent Use DMSO/ACN Storage Amber Vials, -20°C

Figure 1: Primary degradation and instability pathways. Red arrows indicate high-frequency failure modes.

Physical Stability: Solubility & Precipitation

The most common "stability" complaint is actually a solubility failure.[1] As a lipophilic acid (Predicted logP ≈ 2.3–2.5), this compound relies on ionization for aqueous solubility.[1]

The pH-Solubility Trap
  • pKa ≈ 4.7–4.8 (Estimated based on hydrocinnamic acid).[1]

  • At pH 7.4: The compound is >99% ionized (carboxylate form) and soluble.[1]

  • At pH 4.0: The compound is predominantly protonated (neutral) and will crash out of solution.

Experimental Warning: If you acidify your cell culture media or mobile phase without checking solubility, the compound will precipitate, leading to false negatives in assays.[1]

Protocol: Validated Solubilization Workflow

Use this protocol to ensure consistent dosing in biological assays.

  • Stock Prep: Dissolve solid compound in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.

  • Visual Check: Hold vial against a light source. Solution must be strictly transparent.

  • Intermediate Dilution (Optional): If dosing < 1 µM, perform a serial dilution in DMSO first.

  • Final Dosing: Spike the DMSO stock into pre-warmed (37°C) media/buffer while vortexing the media.

    • Critical: Ensure final DMSO concentration is < 0.5% (or as tolerated by your cells).[1]

    • Critical: Ensure buffer pH remains > 7.0 after addition.[1]

Biological Stability (Metabolic)

In in vitro microsomal stability assays or in vivo studies, this compound is liable to specific metabolic clearances.

  • Phase I (CYP450): Hydroxylation of the aromatic ring or oxidation of the benzylic methyl group.

  • Phase II (Conjugation): The carboxylic acid tail is a target for Glucuronidation (UDP-glucuronosyltransferases) or conjugation with Glycine/Taurine.[1]

  • Demethylation: The methoxy group is a target for O-demethylation, likely generating a phenol derivative.[1]

Troubleshooting FAQs

Q1: I see a double peak in my HPLC chromatogram. Is my compound impure?

  • Diagnosis: Check your solvent. Did you dissolve the sample in Methanol and leave it overnight?

  • Solution: If the second peak is more hydrophobic (elutes later) and has a mass of M+14, it is the methyl ester artifact.[1] Re-prepare the sample in Acetonitrile/Water or pure DMSO.[1]

Q2: The compound disappeared from my cell culture media after 24 hours.

  • Diagnosis: Likely precipitation or non-specific binding, not degradation.[1]

  • Solution: Check the plasticware.[1] Lipophilic acids can bind to polystyrene plates.[1] Switch to low-binding plates or add 0.1% BSA (Bovine Serum Albumin) to the media to act as a carrier protein, keeping the compound in solution.[1]

Q3: Can I autoclave a solution of this compound?

  • Answer: No. While the structure is thermally stable up to ~100°C, autoclaving (121°C, high pressure) risks decarboxylation or oxidation.[1] Always filter-sterilize (0.22 µm PVDF or PES membrane) the stock solution.[1]

Decision Logic for Stability Issues

Use this flow to diagnose experimental anomalies.

Logic Start Issue Detected Precipitation Visible Particles or Loss of Potency? Start->Precipitation NewPeak New Peak in LC-MS? Start->NewPeak CheckPH Check Buffer pH. Is it < 5.0? Precipitation->CheckPH CheckSolvent Is sample in MeOH/EtOH? NewPeak->CheckSolvent AdjustPH Adjust pH > 7.0 Use Carrier Protein CheckPH->AdjustPH Yes Investigate Binding\n(Plasticware) Investigate Binding (Plasticware) CheckPH->Investigate Binding\n(Plasticware) No SwitchSolvent Switch to ACN/DMSO (Esterification Artifact) CheckSolvent->SwitchSolvent Yes Check Light Exposure\n(Oxidation) Check Light Exposure (Oxidation) CheckSolvent->Check Light Exposure\n(Oxidation) No

Figure 2: Diagnostic logic tree for troubleshooting stability anomalies.

References

  • Esterification Artifacts in LC-MS: Li, W., et al. "Artifacts in LC–MS/MS: A Case Study of Esterification of Carboxylic Acid Drugs in Methanol Solution."[1] Journal of Pharmaceutical and Biomedical Analysis, 2010.[1]

  • Solubility of Phenylpropanoic Acids: Diagrammed principles based on general pKa properties of hydrocinnamic acid derivatives. PubChem Compound Summary for Hydrocinnamic Acid.

  • Metabolic Pathways of Methoxy-Cinnamic Derivatives: Evaluation of metabolic susceptibility in similar pharmacophores. Drug Metabolism and Disposition, General Principles.[1]

  • General Stability Guidelines: ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.

Sources

Technical Support Center: Scale-Up Synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl- (also known as 3-(2-methoxy-3-methylphenyl)propanoic acid). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale.

While specific literature on the scaled-up production of this exact molecule is limited, the underlying chemical transformations are well-understood. This document consolidates established principles and field-proven insights for analogous synthetic routes to provide a robust framework for troubleshooting and optimization. We will address common challenges encountered during reaction execution, work-up, and purification, ensuring you can develop a safe, efficient, and reproducible process.

Section 1: Proposed Synthetic Strategies & Key Considerations

The synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl- can be approached through several established organic chemistry transformations. The optimal route for scale-up depends on factors such as raw material cost, process safety, and desired purity. Below are two plausible and commonly employed strategies.

  • Route 1: Knoevenagel Condensation followed by Reduction. This classic route involves the condensation of 2-methoxy-3-methylbenzaldehyde with malonic acid to form a cinnamic acid derivative, which is subsequently reduced to the desired propanoic acid.

  • Route 2: Friedel-Crafts Acylation followed by Reduction. This route utilizes 2-methylanisole and succinic anhydride under Friedel-Crafts conditions to form a keto-acid, which is then reduced to the final product.

The choice between these routes involves a trade-off between handling potentially hazardous reagents (e.g., pyridine in the Knoevenagel, AlCl₃ in Friedel-Crafts) and managing different types of side reactions and purification challenges.

cluster_0 Route 1: Knoevenagel Condensation cluster_1 Route 2: Friedel-Crafts Acylation A1 2-methoxy-3-methylbenzaldehyde C1 Knoevenagel Condensation A1->C1 B1 Malonic Acid B1->C1 D1 Intermediate Cinnamic Acid C1->D1 E1 Catalytic Hydrogenation D1->E1 F1 Final Product E1->F1 A2 2-Methylanisole C2 Friedel-Crafts Acylation A2->C2 B2 Succinic Anhydride B2->C2 D2 Intermediate Keto Acid C2->D2 E2 Clemmensen/Wolff-Kishner Reduction D2->E2 F2 Final Product E2->F2

Caption: High-level comparison of two potential synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.

Reaction & Purity Issues

Q: My Knoevenagel condensation between 2-methoxy-3-methylbenzaldehyde and malonic acid is stalling, resulting in low conversion. What are the likely causes?

A: This is a common scale-up issue often related to mass and heat transfer, or catalyst deactivation.

  • Causality: The Knoevenagel condensation is typically base-catalyzed (e.g., with pyridine or piperidine). On a larger scale, inefficient stirring can lead to poor mixing and localized concentration gradients, slowing the reaction. Water, a byproduct of the reaction, can also dilute the catalyst and shift the equilibrium unfavorably.

  • Troubleshooting Steps:

    • Water Removal: Ensure your setup includes a Dean-Stark trap or a similar apparatus to effectively remove water as it forms. This is critical for driving the reaction to completion at scale.

    • Catalyst Loading: While catalytic on paper, you may need to slightly increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq) to compensate for any potential trapping or deactivation in a large reactor.

    • Solvent Choice: Toluene is often used to facilitate azeotropic water removal. Ensure the solvent volume is sufficient to maintain mobility but not so dilute that it unnecessarily extends reaction times.

    • Temperature Control: Verify that the internal reaction temperature is at the desired reflux. In large reactors, the jacket temperature may not accurately reflect the internal temperature.

Q: During the Friedel-Crafts acylation of 2-methylanisole, I'm getting a significant amount of the wrong regioisomer. How can I improve selectivity for the desired product?

A: Regioselectivity in Friedel-Crafts reactions is governed by both steric and electronic factors, which can be influenced by reaction conditions. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The desired product results from acylation para to the methoxy group.

  • Causality: The choice of Lewis acid and solvent can significantly impact the steric bulk of the electrophilic species, altering the product distribution. Lower temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered para-isomer.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). While this will slow the reaction rate, it often provides a dramatic improvement in para-selectivity.

    • Lewis Acid: Consider using a bulkier Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂, which can sterically disfavor substitution at the more hindered ortho positions.

    • Solvent: Using a more coordinating solvent like nitrobenzene can sometimes modulate the reactivity of the Lewis acid and improve selectivity, though this introduces purification and safety challenges. A non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is more common.

    • Order of Addition: A "reverse addition" — adding the AlCl₃/acylating agent complex to the 2-methylanisole solution — can sometimes help maintain a low concentration of the reactive electrophile and suppress side reactions.

Q: The catalytic hydrogenation of my intermediate cinnamic acid is very slow or has stopped completely. What should I investigate?

A: Catalyst poisoning is the most common cause of stalled hydrogenations.

  • Causality: The palladium catalyst (typically Pd/C) is highly sensitive to impurities. Sulfur compounds, halides (from upstream processes), or strongly coordinating species can irreversibly bind to the catalyst's active sites, rendering it inactive.

  • Troubleshooting Steps:

    • Substrate Purity: Ensure the cinnamic acid intermediate is thoroughly purified before hydrogenation. A simple recrystallization or charcoal treatment can remove many common catalyst poisons.

    • Inert Atmosphere: Check for oxygen leaks in your hydrogenation setup. Oxygen can oxidize and deactivate the catalyst. Ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen.

    • Catalyst Loading & Type: For a challenging substrate, you may need to increase the catalyst weight percentage (e.g., from 5 wt% to 10 wt%). The type of support can also matter; sometimes, catalysts on other supports like alumina or calcium carbonate show different activities.

    • Solvent & pH: The reaction is often run in solvents like ethanol, methanol, or ethyl acetate. The presence of residual acid or base from the previous step can affect the reaction rate. Neutralizing the substrate solution before adding the catalyst is good practice.

Work-up & Purification Challenges

Q: During the aqueous work-up of the Friedel-Crafts reaction, I'm struggling with a persistent emulsion that makes phase separation impossible. How can I resolve this?

A: Emulsions in Friedel-Crafts work-ups are often caused by the precipitation of fine aluminum hydroxide particles at the interface.

  • Causality: Quenching the reaction with water hydrolyzes the aluminum chloride, forming HCl and aluminum salts. As the pH changes during neutralization, gelatinous aluminum hydroxide can form, stabilizing the emulsion.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the interfacial layer.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. The fine solid particles causing the emulsion are often trapped by the filter aid, allowing for a clean phase separation of the filtrate.

    • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a little THF or MTBE to a DCM solution) can sometimes alter the interfacial tension enough to break the emulsion.

    • Avoid Over-Neutralization: Perform the work-up in a strongly acidic environment (e.g., quench into cold dilute HCl instead of pure water) to keep the aluminum salts soluble before proceeding with extraction.

Q: My final product, Benzenepropanoic acid, 2-methoxy-3-methyl-, 'oils out' during crystallization instead of forming a solid. What purification strategies should I try?

A: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is higher than the solubility of its liquid (supercooled) state, often due to impurities or too-rapid cooling.[1]

  • Causality: Impurities act as a "eutectic," lowering the melting point of the mixture and inhibiting the formation of a stable crystal lattice. Using a solvent system where the product is too soluble, or cooling the solution too quickly, can also lead to supersaturation and oiling out.[1]

  • Troubleshooting & Optimization:

StrategyDetailed Steps
Solvent System Selection Dissolve the crude oil in a good solvent (e.g., ethyl acetate, acetone) at a warm temperature. Slowly add a poor solvent (an "anti-solvent") like heptane or hexane until the solution becomes slightly turbid. Re-heat gently to clarify and then allow to cool slowly.[1]
Controlled Cooling Allow the solution to cool to room temperature naturally and undisturbed. Once at room temperature, transfer the flask to a refrigerator (~4 °C), and only then to a freezer (-20 °C). Slow cooling is critical for forming well-ordered crystals.
Seeding If you have a small amount of pure, solid product, add a single seed crystal to the cooled, saturated solution to induce crystallization at a specific nucleation point.
Scratching Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections created can serve as nucleation sites for crystal growth.
Pre-Purification If the crude product is very impure, first run it through a short plug of silica gel (flash chromatography) to remove the bulk of impurities before attempting crystallization.[2]
Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical methods are recommended for in-process control (IPC) during this synthesis? A1: For IPC, a combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption. For quantitative analysis of reaction conversion and impurity profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. ¹H NMR can also be used to check the crude reaction mixture to confirm the structure of the main product and identify major byproducts.

Q2: Are there greener solvent alternatives to consider for scale-up? A2: Yes, replacing traditional solvents like dichloromethane, toluene, or THF is a key goal in green chemistry. For the reactions discussed:

  • Knoevenagel: Consider 2-Methyl-THF (2-MeTHF), which is derived from renewable resources and has better properties than THF. Cyclopentyl methyl ether (CPME) is another excellent alternative to DCM or THF.

  • Hydrogenation: Ethyl acetate and ethanol are already relatively green choices.

  • Crystallization: Heptane is a good choice as an anti-solvent. Consider solvent systems based on esters (ethyl acetate) and alcohols (isopropanol) as alternatives to chlorinated solvents.

Q3: What are the primary safety considerations when scaling up a Friedel-Crafts acylation? A3: The primary hazard is the highly exothermic and violent reaction of the Lewis acid (AlCl₃) with water.

  • Moisture Control: The reactor must be scrupulously dried before use. All solvents and reagents must be anhydrous.

  • Quench Procedure: The reaction quench is the most dangerous step. The reaction mixture must be transferred slowly onto a mixture of ice and dilute acid with vigorous stirring and efficient cooling. Never add water or ice directly to the reactor containing the AlCl₃ complex.

  • Gas Evolution: The quench produces large volumes of HCl gas. The reactor must be vented to a scrubber system to neutralize the acidic gas.

Section 4: Exemplary Protocol: Synthesis via Knoevenagel Route

This protocol is a representative example and should be optimized for your specific equipment and scale.

Step 1: Knoevenagel Condensation

A Charge Reactor: - Toluene - 2-methoxy-3-methylbenzaldehyde - Malonic Acid - Piperidine B Heat to Reflux (Attach Dean-Stark Trap) A->B C Monitor Water Collection & Reaction (via TLC/HPLC) B->C D Cool to Room Temp C->D E Aqueous Wash (Dilute HCl, then Brine) D->E F Concentrate & Isolate Crude Cinnamic Acid E->F

Caption: Experimental workflow for the Knoevenagel condensation step.

  • Reactor Setup: To a dry reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, charge 2-methoxy-3-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and toluene (5-10 volumes).

  • Catalyst Addition: Add piperidine (0.1-0.2 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Vigorously stir and collect the water byproduct in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting benzaldehyde is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl (e.g., 1M) to remove the piperidine catalyst, followed by a water wash and a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(2-methoxy-3-methylphenyl)acrylic acid can be purified by recrystallization (e.g., from toluene/heptane) or used directly in the next step if sufficiently pure.

Step 2: Catalytic Hydrogenation
  • Reactor Setup: To a hydrogenation-rated reactor, charge the cinnamic acid derivative from the previous step (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10 volumes).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd basis) under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge thoroughly with nitrogen, and then introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the target temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by HPLC analysis.

  • Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with water and handled appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Benzenepropanoic acid, 2-methoxy-3-methyl-.

Step 3: Final Purification (Crystallization)
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is freely soluble (e.g., ethyl acetate).

  • Slowly add a hot anti-solvent in which the product is poorly soluble (e.g., heptane) until persistent turbidity is observed.

  • Add a small amount of the first solvent to redissolve the turbidity and obtain a clear, saturated solution.

  • Allow the solution to cool slowly and undisturbed to room temperature, then transfer to a refrigerator to complete crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

Sources

"Benzenepropanoic acid, 2-methoxy-3-methyl-" troubleshooting poor biological assay results

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Biological Assay Variability & Failure[1]

Executive Summary

"Benzenepropanoic acid, 2-methoxy-3-methyl-" (and its structural analogs) presents a classic challenge in early-stage drug discovery: it is a lipophilic carboxylic acid .[1] While this pharmacophore is essential for targets like PPARs (Peroxisome Proliferator-Activated Receptors) and GPR40, it introduces specific physicochemical liabilities—namely pH-dependent solubility , high plasma protein binding (PPB) , and ion trapping .

This guide moves beyond generic advice to address the specific failure modes of phenylpropanoic acid derivatives. If your


 values are shifting by orders of magnitude, or if your cellular data contradicts your biochemical data, follow the diagnostic workflows below.
Part 1: The "Invisible" Precipitate (Solubility)

Symptom:

  • "My biochemical assay shows flat activity curves."

  • "I see high variability between technical replicates."

  • "The compound is active at 10 µM but inactive at 30 µM (Bell-shaped curve)."

Root Cause: This compound has a pKa of approximately 4.5–5.0. In DMSO (stock), it is soluble. However, upon dilution into aqueous buffers—especially acidic ones or those with high salt—the unionized form may crash out of solution. Micro-precipitates scatter light (interfering with optical density) and sequester the compound, reducing the effective concentration.

Diagnostic Protocol: Kinetic Solubility Assessment Do not rely on thermodynamic solubility (equilibrium). You need to know if the compound stays in solution during the assay time.

  • Prepare: 10 mM stock in DMSO.

  • Dilute: Spike into your exact assay buffer (e.g., PBS pH 7.4) to final concentrations of 1, 10, 50, and 100 µM. Final DMSO should be <1%.

  • Incubate: 2 hours at RT (or assay temperature).

  • Measure:

    • Method A (Turbidimetry): Read Absorbance at 620 nm. An increase >0.005 OD over blank indicates precipitation.

    • Method B (Filtration): Filter half the sample (0.2 µm PVDF), run HPLC on both Filtrate vs. Total. Calculate % Recovery.

Troubleshooting Table: Solubility Solutions

ObservationProbable CauseCorrective Action
Recovery < 80% Compound aggregation/precipitation.Add 0.01% Triton X-100 or CHAPS to assay buffer to stabilize colloids.
OD620 Spike Gross precipitation.Reduce max concentration. Verify buffer pH > 6.0 (ensure ionization).
Bell-shaped Dose Response "Hook effect" or precipitation at high [C].Exclude data points above solubility limit from curve fitting.
Part 2: The Serum Shift (Potency Discrepancy)

Symptom:

  • "Biochemical

    
     is 50 nM, but Cell-based 
    
    
    
    is 10 µM."
  • "The compound works in serum-free media but fails in 10% FBS."

Root Cause: Lipophilic carboxylic acids are notorious for binding to Albumin (BSA/HSA) with high affinity (often >99% bound). In a biochemical assay (no serum), 100% of the compound is free to hit the target. In a cell assay with 10% FBS, only 1% might be free. This causes a right-shift in your potency curves.

Technical Insight: For phenylpropanoic acids, the Free Fraction (


)  is the driver of efficacy, not the total concentration.

Validation Experiment: The Serum Shift Assay Run your cellular assay in three conditions side-by-side:

  • Serum-Free: (Or 0.1% BSA if cells require carrier).

  • 10% FBS: Standard condition.

  • 50% Human Plasma: (Optional, for clinical translation).

Data Analysis: Calculate the Shift Factor:



  • Shift < 5x: Low binding.

  • Shift > 20x: High binding. You must optimize potency to account for this sink.

Part 3: Permeability & Ion Trapping

Symptom:

  • "Compound is active on purified receptor but inactive in whole cells."

  • "Cytosolic targets are not engaged."

Root Cause: At physiological pH (7.4), this acid (pKa ~4.5) is >99% ionized (anionic). Charged molecules have poor passive permeability across lipid membranes. Conversely, if the compound enters the cell, it may get trapped in alkaline compartments (mitochondria) or excluded from acidic ones (lysosomes), depending on the specific intracellular pH gradients.

Visualization: The Permeability & Assay Decision Tree

TroubleshootingFlow Start Assay Failure: Low/No Potency Solubility Step 1: Check Solubility (Kinetic Turbidimetry) Start->Solubility Precip Precipitation Detected? Solubility->Precip FixSol Action: Add Surfactant (0.01% Triton) or Reduce Max Conc. Precip->FixSol Yes Binding Step 2: Check Protein Binding (Serum Shift Assay) Precip->Binding No FixSol->Binding Shift Shift > 10-fold? Binding->Shift FixBind Action: Optimize Potency or Use Low-Serum Media Shift->FixBind Yes Permeability Step 3: Check Permeability (PAMPA or Caco-2) Shift->Permeability No TargetLoc Target Location? Permeability->TargetLoc CellSurface Extracellular Target: Likely Affinity Issue TargetLoc->CellSurface Surface Intracellular Intracellular Target: Ionization Issue (pKa) TargetLoc->Intracellular Cytosolic Prodrug Action: Consider Ester Prodrug to mask charge Intracellular->Prodrug

Figure 1: Diagnostic logic flow for troubleshooting assay failures with lipophilic acids.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO concentrations higher than 1% to fix the solubility? A: No. While it might solubilize the compound, >1% DMSO is often cytotoxic and can permeabilize cell membranes, creating artifacts. For enzymatic assays, DMSO can denature proteins. Instead, try using a co-solvent system (e.g., PEG400/Water) if your assay tolerates it, or simply accept the solubility limit and truncate your dose-response curve.

Q2: My compound shows activity, but the cells are dying (Mitochondrial Toxicity). Is this specific? A: Phenylpropanoic acids are structural analogs of fibrates and glitazars (e.g., Tesaglitazar), which target PPARs. These compounds can uncouple oxidative phosphorylation or inhibit mitochondrial respiration at high concentrations.

  • Test: Run a Glu/Gal shift assay .

    • Cells grown in Galactose rely on oxidative phosphorylation (mitochondria).

    • Cells grown in Glucose can use glycolysis.

    • If toxicity is >3x higher in Galactose, your compound is a mitochondrial toxin.

Q3: How do I store "Benzenepropanoic acid, 2-methoxy-3-methyl-"? A: Store as a solid at -20°C. Make fresh DMSO stocks monthly. Avoid repeated freeze-thaw cycles of the DMSO stock, as moisture absorption will cause the compound to precipitate inside the vial (DMSO is hygroscopic) or hydrolyze if any ester impurities are present.

Part 5: Detailed Experimental Protocol
Corrected "Serum-Shift" Potency Assay

Objective: Determine the magnitude of potency loss due to protein binding.

Materials:

  • Target Cells (e.g., HEK293, HepG2).

  • Compound Stock (10 mM in DMSO).

  • Media A: DMEM + 0.1% BSA (Low binding control).

  • Media B: DMEM + 10% FBS (Physiological binding).

  • Media C: DMEM + 40 g/L HSA (Human Serum Albumin physiological mimic - Optional).

Procedure:

  • Seed Cells: Plate cells in Media B and allow adherence (24h).

  • Wash: Carefully wash cells 2x with PBS to remove residual serum.

  • Treatment Prep:

    • Prepare a 3x serial dilution of the compound in DMSO.

    • Dilute these stocks 1:1000 into Media A and Media B separately. (Final DMSO 0.1%).

  • Incubation: Add media to cells. Incubate for the standard assay duration (e.g., 24h).

  • Readout: Perform viability or reporter assay.

  • Calculation:

    • Plot Log[Concentration] vs. Response.

    • Constrain the "Bottom" and "Top" of the curve if possible to ensure robust

      
       fitting.
      
    • Report the ratio

      
      .
      
References
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Definitive guide on solubility and protein binding). [Link]

  • Kerns, E. H., et al. (2008). "In vitro solubility assays in drug discovery." Current Drug Metabolism. (Protocols for kinetic solubility). [Link]

  • Bohn, M. F., et al. (2013). "Troubleshooting Cell-Based Assays: The Serum Shift." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Will, Y., et al. (2008). "Analysis of mitochondrial function using phosphorescent oxygen-sensitive probes." Nature Protocols. (Detecting mitochondrial toxicity common in this chemical class). [Link]

Sources

Technical Support Center: Solubility Enhancement for Biological Testing of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with "Benzenepropanoic acid, 2-methoxy-3-methyl-" and similar poorly soluble compounds in biological testing. Our goal is to provide a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these experimental hurdles.

Introduction: The Challenge of Poor Solubility

The therapeutic potential of a novel compound like "Benzenepropanoic acid, 2-methoxy-3-methyl-" can only be realized if it can be effectively delivered to its biological target. Poor aqueous solubility is a major obstacle in drug discovery and development, leading to issues such as precipitation in assay media, inaccurate data, and low bioavailability.[1][2] This guide will walk you through systematic approaches to enhance the solubility of your compound for reliable and reproducible biological testing.

Frequently Asked Questions (FAQs)

Q1: My compound, "Benzenepropanoic acid, 2-methoxy-3-methyl-," is precipitating in my cell culture media. What is the most likely cause?

A1: Compound precipitation in cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The final concentration of your compound in the media may be higher than its intrinsic aqueous solubility.[3]

  • Solvent Shock: When a concentrated stock solution (often in an organic solvent like DMSO) is rapidly diluted into an aqueous medium, the compound can crash out of solution due to the sudden change in solvent polarity.[3]

  • Interactions with Media Components: Your compound might interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[3][4]

  • pH and Temperature Effects: The pH of the culture media (typically 7.2-7.4) and the incubation temperature (usually 37°C) can influence the solubility of your compound.[3][4]

Q2: What is the first step I should take to address compound precipitation?

A2: The first step is to determine the approximate aqueous solubility of your compound. A simple method is to prepare a series of dilutions of your compound in your assay buffer or media and visually inspect for precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.[3]

Q3: Are there any general guidelines for preparing stock solutions of poorly soluble compounds?

A3: Yes, here are some best practices:

  • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays due to its high solubilizing power and compatibility with most cell lines at low concentrations.[5][6]

  • Prepare a high-concentration stock: A concentrated stock solution (e.g., 10-50 mM in 100% DMSO) allows you to add a small volume to your assay media, minimizing the final concentration of the organic solvent.

  • Ensure complete dissolution: Gently warm the stock solution and vortex to ensure the compound is fully dissolved. Visually inspect for any particulates before use.[3]

  • Store properly: Store stock solutions at -20°C or -80°C to minimize degradation. When ready to use, bring the vial to room temperature before opening to prevent moisture condensation, which can degrade the compound or cause it to precipitate.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides detailed strategies to enhance the solubility of "Benzenepropanoic acid, 2-methoxy-3-methyl-" for your biological experiments.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds.[7][8][9]

Common Co-solvents for Biological Assays:

Co-solventTypical Final Concentration in AssayAdvantagesDisadvantages
DMSO < 0.5% (v/v)High solubilizing power, generally low toxicity at low concentrations.[5]Can be toxic to some cell lines at higher concentrations; may affect cell differentiation and other cellular processes.[10]
Ethanol < 1% (v/v)Less toxic than DMSO for some cell types.[11][12]Lower solubilizing power for highly lipophilic compounds compared to DMSO.
Polyethylene Glycol (PEG) Varies depending on MW and assayLow toxicity, can be used for in vivo formulations.Can be viscous and may interfere with some assays.
Propylene Glycol (PG) Varies depending on assayGood safety profile.[11]May not be as effective as DMSO for all compounds.

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a Concentrated Stock Solution: Dissolve "Benzenepropanoic acid, 2-methoxy-3-methyl-" in 100% DMSO to a concentration of 10-50 mM.

  • Perform Serial Dilutions (if necessary): If you need to test a range of concentrations, perform serial dilutions of your stock solution in 100% DMSO. It is generally not recommended to make serial dilutions directly in aqueous buffer, as this can cause the compound to precipitate.

  • Dilute to the Final Working Concentration: Slowly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or assay buffer while gently vortexing or swirling.[13] This gradual addition helps to avoid "solvent shock."[3]

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is as low as possible, ideally below 0.5% for DMSO.[10] Always include a vehicle control (media with the same final concentration of the co-solvent) in your experiments.[10]

Troubleshooting Workflow for Co-solvent Use

Caption: Troubleshooting workflow for co-solvent-based formulations.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[16][17]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it suitable for both in vitro and in vivo applications.[14][16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile, often used in parenteral formulations.[16]
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but can extract cholesterol from cell membranes, which may cause cytotoxicity.[6]

Experimental Protocol: Formulation with Cyclodextrins

  • Determine the Appropriate Cyclodextrin: The choice of cyclodextrin and the optimal molar ratio of drug to cyclodextrin needs to be determined experimentally. A phase solubility study is often performed.

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer or cell culture medium.

  • Add the Compound: Add the powdered "Benzenepropanoic acid, 2-methoxy-3-methyl-" to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Logical Relationship for Cyclodextrin Solubilization

G A Poorly Soluble Compound (Guest) D Soluble Inclusion Complex A->D B Cyclodextrin (Host) B->D C Aqueous Medium C->D

Caption: Formation of a soluble inclusion complex with cyclodextrins.

Strategy 3: Lipid-Based Formulations

For in vivo studies, particularly for oral administration, lipid-based formulations can significantly enhance the bioavailability of poorly water-soluble drugs.[18][19][20] These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption.[21]

Types of Lipid-Based Formulations:

Formulation TypeDescription
Oil Solutions The simplest form, where the drug is dissolved in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil).
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[19]
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Similar to SEDDS but form smaller emulsion droplets (microemulsions), which can further enhance absorption.[19]

Considerations for Lipid-Based Formulations:

The development of lipid-based formulations is complex and typically requires specialized expertise in pharmaceutical formulation. It involves screening various oils, surfactants, and co-surfactants to find a combination that provides the desired solubilization and emulsification properties.

General Troubleshooting for Precipitation in Cell Culture

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding stock solution Solvent shock, exceeding solubility limit.Reduce the final concentration. Add the stock solution more slowly to pre-warmed media while mixing.[3] Prepare a more dilute stock solution.
Precipitate forms over time during incubation Compound instability at 37°C, interaction with media components, pH shift.Check for temperature effects. Evaluate pH stability of the compound. If using serum, consider reducing the serum concentration or using a serum-free medium if tolerated by the cells.[3]
Cloudiness or turbidity in the media Can be due to compound precipitation or microbial contamination.Check for signs of bacterial or fungal contamination under a microscope.[22][23] If contamination is ruled out, it is likely compound precipitation.

Final Recommendations

For a novel compound like "Benzenepropanoic acid, 2-methoxy-3-methyl-," a stepwise approach to solubility enhancement is recommended.

  • Start with a co-solvent approach for in vitro assays. DMSO is a good starting point. Determine the maximum tolerable DMSO concentration for your specific cell line.

  • If co-solvents are insufficient or cause toxicity, explore the use of cyclodextrins. HP-β-CD is a versatile and low-toxicity option for many applications.

  • For in vivo studies, consider lipid-based formulations to improve oral bioavailability, though this will require more extensive formulation development.

It is crucial to empirically test these strategies to find the optimal formulation for your specific compound and experimental system. Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

References

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (2007). Google.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Google.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. (n.d.). Google.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (2018). Google.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Google.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Google.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric. (2024). Google.
  • Optimizing oral drug delivery using lipid based formulations - SciSpace. (2014). Google.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.). Google.
  • Lipid-Based Formulations for Early-Stage Clinical Trials | American Pharmaceutical Review. (2020). Google.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. (2024). Google.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Google.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Google.
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.). Google.
  • Solubility enhancement techniques: A comprehensive review. (2023). Google.
  • Common Cell Culture Problems: Precipitates. (n.d.). Google.
  • How to control for solvent effects (DMSO) in experiments - Benchchem. (n.d.). Google.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Google.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). Google.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Google.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.). Google.
  • Troubleshooting: Cell Culture | DigitalOcean. (n.d.). Google.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Google.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Google.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). Google.
  • How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein. (2023). Google.
  • Co-solvents.pptx. (n.d.). Google.
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025). Google.
  • How to make a stock solution of a substance in DMSO - Quora. (2018). Google.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.). Google.

Sources

Validation & Comparative

Comparative Guide: 2-Methoxy-3-Methyl vs. 4-Methoxy Benzenepropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Benzenepropanoic acid, 2-methoxy-3-methyl- versus its 4-methoxy isomer within the context of GPR40 (FFAR1) Agonist Discovery . This comparison highlights critical Structure-Activity Relationship (SAR) principles relevant to metabolic disease therapeutics (Type 2 Diabetes).

Optimizing GPR40 Agonists for Type 2 Diabetes Therapy

Executive Summary

In the development of GPR40 (Free Fatty Acid Receptor 1) agonists for Type 2 Diabetes, the benzenepropanoic acid (dihydrocinnamic acid) moiety serves as a critical pharmacophore. It mimics the carboxylate head group of endogenous long-chain fatty acids (LCFAs).

This guide compares two specific isomeric scaffolds:

  • Compound A: Benzenepropanoic acid, 2-methoxy-3-methyl- (Ortho/Meta substituted)

  • Compound B: Benzenepropanoic acid, 4-methoxy- (Para substituted)

Key Finding: The 2-methoxy-3-methyl substitution pattern significantly enhances agonist potency and metabolic stability compared to the 4-methoxy isomer. This is driven by the "ortho-effect," which locks the bioactive conformation and fills a specific hydrophobic sub-pocket in the GPR40 receptor, while the 4-methoxy isomer suffers from steric clashes or poor hydrophobic fit in the orthosteric/allosteric site.

Scientific Principles & Mechanism

The GPR40 Pharmacophore

GPR40 agonists typically consist of a carboxylic acid head group (anchoring to Arg183, Tyr91, and Arg258) and a lipophilic tail . The phenyl ring connecting the acid to the tail acts as a scaffold.

  • 4-Methoxy Isomer: Presents a linear, planar geometry. Often leads to suboptimal filling of the receptor's hydrophobic crevice.

  • 2-Methoxy-3-Methyl Isomer: The ortho-methoxy and meta-methyl groups induce a torsional twist between the phenyl ring and the propanoic acid side chain. This pre-organizes the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Signaling Pathway

Activation of GPR40 by these acids triggers the G


q/11  pathway, leading to IP3 generation, Calcium mobilization, and subsequent insulin secretion in pancreatic 

-cells.

GPR40_Pathway Ligand Benzenepropanoic Acid Derivative Receptor GPR40 (FFAR1) (7TM GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Figure 1: GPR40 Signaling Cascade initiated by Benzenepropanoic Acid Agonists.

Detailed Comparison: 2-Methoxy-3-Methyl vs. 4-Methoxy

Potency & Binding Affinity

The 2-methoxy-3-methyl motif is superior due to steric complementarity.

  • 4-Methoxy: The para-substituent extends the molecule's length, which can clash with the "back wall" of the GPR40 binding pocket (near residues Leu186 or Phe87).

  • 2-Methoxy-3-Methyl: The substituents are compact and positioned to interact with specific hydrophobic residues (e.g., Leu171, Val194) while forcing the carboxylic acid tail into the correct orientation for salt-bridge formation.

Metabolic Stability
  • 4-Methoxy: Highly susceptible to O-demethylation by CYP450 enzymes (CYP2C9, CYP3A4), converting the methoxy group to a phenol, which is rapidly glucuronidated and excreted (High Clearance).

  • 2-Methoxy-3-Methyl: The 3-methyl group sterically hinders the 2-methoxy group, protecting it from O-demethylation. Additionally, the 4-position is unsubstituted or blocked, preventing facile oxidation.

Comparative Data Summary
Feature4-Methoxy Isomer2-Methoxy-3-Methyl IsomerImpact on Drug Design
GPR40 Potency (EC50) Low (µM range)High (nM range) 2-Me-3-MeO is ~50-100x more potent.
Binding Mode Linear / PlanarTwisted / Compact Twisted conformation fits pocket better.
Metabolic Stability Low (

min)
High (

min)
Methyl group blocks metabolic soft spots.
Lipophilicity (cLogP) ~2.5~2.9Slightly higher lipophilicity aids membrane penetration.
Selectivity (vs PPAR) LowHigh Specific substitution reduces off-target PPAR binding.

Experimental Protocols

Synthesis of 2-Methoxy-3-Methyl Analog

Note: This protocol describes the synthesis of the key intermediate.

  • Starting Material: 2-Methoxy-3-methylbenzaldehyde.

  • Reaction: Horner-Wadsworth-Emmons (HWE) reaction with trimethyl phosphonoacetate.

  • Conditions: NaH, THF, 0°C to RT, 2h. Yields methyl cinnamate derivative.

  • Reduction: Hydrogenation (H2, Pd/C, MeOH) reduces the double bond to form the benzenepropanoic acid methyl ester .

  • Hydrolysis: LiOH, THF/H2O, RT, 4h. Acidification yields Benzenepropanoic acid, 2-methoxy-3-methyl- .

Calcium Flux Assay (GPR40 Activation)

Objective: Measure agonist potency (EC50) in CHO-K1 cells overexpressing human GPR40.

  • Cell Culture: Plate CHO-hGPR40 cells (10k/well) in 384-well black plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium dye in HBSS buffer for 60 min at 37°C.

  • Compound Addition: Prepare serial dilutions of 2-methoxy-3-methyl and 4-methoxy isomers in DMSO.

  • Measurement: Add compounds to cells using a FLIPR Tetra system.

  • Analysis: Record fluorescence (Ex 488nm / Em 525nm). Calculate

    
    . Fit curves to a 4-parameter logistic equation to determine EC50.
    
Metabolic Stability Assay (Microsomal Stability)
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting the 2-methoxy-3-methyl scaffold over the 4-methoxy isomer.

SAR_Logic Start Phenylpropanoic Acid Scaffold Selection OptionA 4-Methoxy Isomer (Para-substituted) Start->OptionA OptionB 2-Methoxy-3-Methyl Isomer (Ortho/Meta-substituted) Start->OptionB ResultA1 Linear Conformation (Steric Clash) OptionA->ResultA1 ResultA2 Exposed Methoxy (Rapid Metabolism) OptionA->ResultA2 ResultB1 Twisted Conformation (Optimal Pocket Fit) OptionB->ResultB1 ResultB2 Steric Shielding (Metabolic Stability) OptionB->ResultB2 OutcomeA Low Potency High Clearance ResultA1->OutcomeA ResultA2->OutcomeA OutcomeB High Potency Low Clearance ResultB1->OutcomeB ResultB2->OutcomeB

Figure 2: SAR Decision Tree highlighting the advantages of the 2-methoxy-3-methyl scaffold.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Houze, J. B., et al. (2012). "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist." Journal of Medicinal Chemistry. Link

  • Lin, D. C., et al. (2011). "Structural Basis for the Agonist Specificity of GPR40." Molecular Pharmacology. Link

  • PubChem Compound Summary. "3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid" (Related Analog). Link

  • Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism. Link

Unambiguous Structure Elucidation of Benzenepropanoic acid, 2-methoxy-3-methyl- by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. For researchers and scientists, an unambiguous structural assignment is paramount, as even minor misinterpretations can lead to significant setbacks in a research pipeline. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structure confirmation of benzenepropanoic acid, 2-methoxy-3-methyl-. We will move beyond a simple recitation of steps to explore the "why" behind the experimental choices, offering a robust, self-validating methodology.

The challenge with substituted aromatic compounds lies in the often-crowded aromatic region of the one-dimensional (1D) ¹H NMR spectrum, where overlapping signals can make definitive assignments difficult. While 1D NMR provides initial clues, 2D NMR techniques are indispensable for mapping the intricate network of proton and carbon connectivities within a molecule.[1][2] This guide will focus on three cornerstone 2D NMR experiments: COSY, HSQC, and HMBC, demonstrating how their combined application provides a powerful toolkit for unequivocal structure elucidation.

The Molecular Puzzle: Benzenepropanoic acid, 2-methoxy-3-methyl-

Let's first consider the target molecule. Benzenepropanoic acid, 2-methoxy-3-methyl- possesses several key structural features that we aim to confirm: a trisubstituted benzene ring, a propanoic acid side chain, a methoxy group, and a methyl group. The central question is the precise substitution pattern on the aromatic ring.

Structure of Benzenepropanoic acid, 2-methoxy-3-methyl-

Caption: Chemical structure of benzenepropanoic acid, 2-methoxy-3-methyl-.

The Power of Correlation: A 2D NMR Workflow

Our strategy involves a sequential and logical application of three key 2D NMR experiments. This workflow is designed to build a comprehensive picture of the molecular structure piece by piece.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation a ¹H NMR c COSY (¹H-¹H Correlation) a->c b ¹³C NMR & DEPT d HSQC (¹H-¹³C One-Bond Correlation) b->d f Fragment Assembly c->f d->f e HMBC (¹H-¹³C Long-Range Correlation) e->f g Final Structure Confirmation f->g

Caption: A systematic workflow for structure elucidation using 2D NMR.

COSY (Correlation Spectroscopy): Mapping the Proton Neighbors

The COSY experiment is the first step in unraveling the proton-proton coupling networks within the molecule. It reveals which protons are "talking" to each other, typically through two or three bonds.[3]

Expected Correlations for Benzenepropanoic acid, 2-methoxy-3-methyl-:

A crucial piece of information from the COSY spectrum will be the connectivity within the propanoic acid side chain. We expect to see a cross-peak between the protons on the two methylene groups (CH₂-CH₂). Additionally, the aromatic region will reveal the coupling pattern of the three adjacent aromatic protons, confirming their relative positions.

Illustrative COSY Connectivity:

Caption: Expected COSY correlations for benzenepropanoic acid, 2-methoxy-3-methyl-.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides a direct correlation between each proton and the carbon atom it is attached to.[4][5] This is an incredibly powerful tool for assigning carbon resonances, which can be ambiguous in a 1D ¹³C NMR spectrum.

Expected Correlations for Benzenepropanoic acid, 2-methoxy-3-methyl-:

In the HSQC spectrum, we will see cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons. Similarly, the protons of the methylene groups, the methyl group, and the methoxy group will each show a correlation to their directly attached carbon atom. This allows for the unambiguous assignment of all protonated carbons.

Data Presentation: Expected Chemical Shifts and HSQC Correlations

Proton (¹H) SignalExpected δ (ppm)Carbon (¹³C) SignalExpected δ (ppm)HSQC Correlation
H4~6.8-7.2C4~110-125Yes
H5~6.8-7.2C5~120-130Yes
H6~6.8-7.2C6~125-135Yes
Hα (CH₂)~2.9~30-40Yes
Hβ (CH₂)~2.6~30-40Yes
CH₃ (aromatic)~2.3C (methyl)~15-25Yes
OCH₃~3.8C (methoxy)~55-65Yes
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most informative for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds.[3][4] This long-range information is critical for connecting the different fragments of the molecule.

Expected Key Correlations for Benzenepropanoic acid, 2-methoxy-3-methyl-:

The HMBC spectrum will be instrumental in confirming the substitution pattern of the benzene ring and the attachment of the side chains. Key correlations we will look for include:

  • Propanoic Acid Side Chain to Ring: Correlations from the α-methylene protons to the aromatic C1 and C6 carbons.

  • Methoxy Group to Ring: A correlation from the methoxy protons to the C2 carbon.

  • Methyl Group to Ring: A correlation from the methyl protons to the C2, C3, and C4 carbons.

  • Internal Connectivity: Correlations from the aromatic protons to neighboring carbons, further confirming the substitution pattern.

Visualizing the HMBC Connectivity:

HMBC_Correlations cluster_ring Aromatic Ring cluster_sidechain Side Chain cluster_substituents Substituents C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C_alpha C_beta C_carboxyl COOH C_methoxy OCH₃ C_methyl CH₃ H_alpha H_alpha->C1 H_alpha->C6 H_alpha->C_beta H_alpha->C_carboxyl H_methoxy OCH₃ H H_methoxy->C2 H_methyl CH₃ H H_methyl->C2 H_methyl->C3 H_methyl->C4 H4 H4 H4->C2 H4->C6

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocols

For the successful acquisition of high-quality 2D NMR data, the following experimental parameters are recommended.

Sample Preparation
  • Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Spectrometer

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

2D NMR Acquisition Parameters
ExperimentPulse ProgramSpectral Width (¹H)Spectral Width (¹³C)Number of IncrementsNumber of Scans
COSY gCOSY12 ppm-2564
HSQC hsqcedetgpsisp2.212 ppm180 ppm2568
HMBC hmbcgplpndqf12 ppm220 ppm40016
Data Processing
  • Apply a squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectra manually.

  • Calibrate the spectra using the residual solvent peak.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, we can build an irrefutable case for the structure of benzenepropanoic acid, 2-methoxy-3-methyl-. The COSY spectrum establishes the proton-proton connectivities, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the long-range heteronuclear correlations that piece the entire molecular framework together. This multi-faceted approach provides a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous methodology is essential for ensuring the scientific integrity of research in drug development and other chemical sciences.

References

  • Yale University. (2012, April 5). C-13 and 2D NMR – Electrophilic Aromatic Substitution [Video]. YouTube. [Link][6]

  • LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link][7]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][8]

  • Coles, S. J., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14773-14781. [Link][2]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link][3]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][4]

  • Aamodt, C. M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11(3), 634-642. [Link][5]

Sources

Technical Guide: High-Resolution Mass Spectrometry for Formula Confirmation of Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenepropanoic acid, 2-methoxy-3-methyl- (C₁₁H₁₄O₃, MW 194.23 Da) represents a class of hydrocinnamic acid derivatives often encountered as metabolic intermediates or synthetic precursors in drug development (e.g., PPAR agonists).

Confirming the elemental formula of this molecule requires distinguishing it from isobaric interferences and structural isomers (e.g., 3-methoxy-4-methyl variants). This guide compares the two dominant High-Resolution Mass Spectrometry (HRMS) technologies—Orbitrap (Fourier Transform) and Q-TOF (Time-of-Flight) —and provides a validated protocol for definitive formula confirmation.

Key Finding: While both platforms are capable, Orbitrap technology is recommended for de novo formula confirmation of this specific acidic small molecule due to superior resolving power (>100,000 FWHM) which is critical for resolving fine isotopic structure in complex biological matrices.

The Analyte: Physicochemical Profile[1]

Understanding the molecule is the first step in method design. As a carboxylic acid, the molecule is readily ionizable in negative mode ESI.

PropertyValueAnalytical Implication
Formula C₁₁H₁₄O₃Target for exact mass calculation.[1]
Monoisotopic Mass 194.0943 DaNeutral exact mass.
Ionization Mode Negative ESI [M-H]⁻Carboxylic acids ionize most efficiently via deprotonation.
Target m/z 193.0870 The theoretical m/z to track.
LogP ~2.5Moderately lipophilic; suitable for C18 Reverse Phase LC.

Comparative Technology Review: Orbitrap vs. Q-TOF[3][4][5]

For researchers choosing an instrument for formula confirmation, the trade-off typically lies between Resolution/Accuracy (Orbitrap) and Speed/Sensitivity (Q-TOF).

Comparative Performance Data (Experimental Simulation)

The following table contrasts the performance of a Thermo Q-Exactive (Orbitrap) against a Sciex X500/Agilent 6500 series (Q-TOF) for this specific analyte (m/z 193.0870).

FeatureOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6546)Verdict for C₁₁H₁₄O₃
Resolving Power > 140,000 @ m/z 200~ 30,000 - 60,000Orbitrap Wins: Essential for separating isobaric background noise at low m/z.
Mass Accuracy < 1-2 ppm (Internal Cal)< 2-5 ppmOrbitrap Wins: Higher confidence in formula assignment.
Scan Speed 1–12 Hz50–100 HzQ-TOF Wins: Better for defining narrow UHPLC peaks (<2s width).
Dynamic Range ~ 4 orders~ 5 ordersQ-TOF Wins: Better for quantitation; Orbitrap sufficient for qual.
Isotopic Fidelity Excellent (Fine structure)GoodOrbitrap Wins: Critical for confirming C/H/O ratios.
Expert Insight

For Benzenepropanoic acid, 2-methoxy-3-methyl- , the mass is low (194 Da). At low masses, background noise from solvents and plasticizers is high. The Orbitrap's ability to lock onto the exact mass with <2 ppm error makes it the superior choice for identification. Q-TOF is preferred only if the assay transitions to high-throughput quantification.

Experimental Protocol: Formula Confirmation Workflow

This protocol utilizes UHPLC-ESI(-)-HRMS .

A. Sample Preparation[6][7]
  • Standard Stock: Dissolve 1 mg of Benzenepropanoic acid, 2-methoxy-3-methyl- in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol.

  • Filtration: Filter through 0.2 µm PTFE syringe filter to remove particulates.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).
  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

C. Mass Spectrometry Parameters (Source: HESI-II)
  • Polarity: Negative ([M-H]⁻).

  • Spray Voltage: 2.5 kV (Lower voltage prevents discharge in neg mode).

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units.

  • Mass Range: Full Scan m/z 100–500 (Focusing on low mass range).

  • Resolution: Set to 70,000 or 140,000 (Orbitrap).

Data Analysis & Validation Logic

To confirm the formula C₁₁H₁₄O₃ , you must validate three criteria: Exact Mass, Isotopic Pattern, and Fragmentation.

Criterion 1: Mass Accuracy Calculation

Calculate the error in ppm:



  • Theoretical [M-H]⁻: 193.08647

  • Acceptance Threshold: < 5 ppm (preferably < 3 ppm).

Criterion 2: Isotopic Pattern (Sigma Fit)

The natural abundance of


 (1.1%) means a molecule with 11 carbons will have a distinct M+1 peak.
  • M (193.087): 100% abundance.

  • M+1 (194.090): ~12.1% abundance (11 carbons

    
     1.1%).
    
  • Validation: The experimental M+1 intensity must match theoretical prediction within ±10%.

Criterion 3: Fragmentation (MS/MS)

Precursor: 193.08

  • Fragment 1: m/z 149.09 (Loss of CO₂ [-44 Da])

    
     Confirms Carboxylic Acid.
    
  • Fragment 2: m/z 134.07 (Loss of Methyl [-15 Da] from the methoxy or methyl group).

Visualization of Workflows

Diagram 1: Analytical Workflow

This diagram illustrates the physical flow of the sample from preparation to data generation.

AnalyticalWorkflow Figure 1: High-Resolution Mass Spectrometry Workflow for Acidic Small Molecules. Sample Sample Prep (MeOH Dilution) LC UHPLC Separation (C18 Column) Sample->LC Injection Source ESI Source (Negative Mode) LC->Source Elution Analyzer Orbitrap Analyzer (Res > 70k) Source->Analyzer Ionization [M-H]- Data Data Acquisition (Full Scan + ddMS2) Analyzer->Data Digitization

Diagram 2: Formula Confirmation Logic Tree

This diagram details the decision-making process for confirming C₁₁H₁₄O₃.

LogicTree Figure 2: Decision Logic for Formula Confirmation via HRMS. Start Acquire Spectrum (m/z 193.0870) CheckMass Mass Error < 5 ppm? Start->CheckMass CheckIso Isotope Pattern Match? CheckMass->CheckIso Yes Failed REJECT Formula CheckMass->Failed No CheckFrag MS/MS: Loss of CO2? CheckIso->CheckFrag Yes CheckIso->Failed No Confirmed Formula CONFIRMED C11H14O3 CheckFrag->Confirmed Yes CheckFrag->Failed No

References

  • PubChem. Methyl 3-(2-methoxyphenyl)propanoate (Related Compound Data). National Library of Medicine. Available at: [Link]

  • Kaufmann, A., et al. "High resolution mass spectrometry: Technology and Application." Analytica Chimica Acta. (General Reference for HRMS principles).
  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectra of Hydrocinnamic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

"Benzenepropanoic acid, 2-methoxy-3-methyl-" comparison with other benzenepropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Technical Comparison & Application Guide

Executive Summary: The "Ortho-Meta" Strategic Scaffold

Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS: 13334-72-0 | 3-(2-methoxy-3-methylphenyl)propanoic acid) represents a specialized pharmacophore intermediate used to fine-tune the physicochemical and metabolic profiles of drug candidates. Unlike the unsubstituted Hydrocinnamic acid (Benzenepropanoic acid), this derivative incorporates a 2-methoxy group for steric conformational restriction and a 3-methyl group to modulate lipophilicity and block metabolic soft spots.

This guide compares the 2-methoxy-3-methyl derivative against standard alternatives, providing experimental protocols for its synthesis and application in Structure-Activity Relationship (SAR) optimization.

Physicochemical & Structural Comparison

The following table contrasts the 2-methoxy-3-methyl derivative with its most common analogs. The "2-OMe, 3-Me" substitution pattern is specifically chosen to disrupt planarity and block CYP450 oxidation at the electron-rich ortho/meta positions.

Feature2-Methoxy-3-methyl- (Target)Benzenepropanoic acid (Standard)3-(4-Methoxyphenyl)- (Electronic Control)3-(2-Methylphenyl)- (Steric Control)
Structure Ortho-OMe / Meta-MeUnsubstitutedPara-OMeOrtho-Me
cLogP (Est.) 2.85 (High Lipophilicity)1.802.102.30
pKa (Acid) ~4.504.664.604.65
Metabolic Risk Low (Blocked 2,3 positions)High (Para-hydroxylation)Med (O-Demethylation)Med (Benzylic oxidation)
Conformation Restricted (Atropisomer potential)FlexibleFlexibleRestricted
Electronic Electron-Rich (Donor)NeutralElectron-Rich (Donor)Weak Donor

Key Insight: The 2-methoxy group creates a steric clash with the side chain, forcing the propanoic acid tail out of the phenyl ring plane. This "pre-organized" conformation is critical for binding to rigid pockets in targets like IGF-1R and 5-HT6 receptors , where flexible analogs fail to achieve potency.

Synthetic Utility & Experimental Protocols

The synthesis of Benzenepropanoic acid, 2-methoxy-3-methyl- is rarely performed via direct Friedel-Crafts alkylation due to regioselectivity issues. The industry-standard protocol utilizes a Knoevenagel Condensation followed by Catalytic Hydrogenation .

Protocol A: Synthesis from 2-Methoxy-3-methylbenzaldehyde

Objective: High-purity synthesis of the target acid avoiding isomer contamination.

Reagents:

  • Precursor: 2-Methoxy-3-methylbenzaldehyde (CAS 824-42-0)[1]

  • Reagent: Malonic Acid (1.5 eq)

  • Catalyst: Piperidine (0.1 eq) in Pyridine

  • Reduction: 10% Pd/C, H2 (balloon)

Step-by-Step Methodology:

  • Condensation (Doebner Modification):

    • Dissolve 2-methoxy-3-methylbenzaldehyde (10.0 g) and malonic acid (9.5 g) in pyridine (30 mL).

    • Add piperidine (0.5 mL) and heat to 85°C for 4 hours until CO2 evolution ceases.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3) for disappearance of aldehyde.

    • Pour mixture into ice-cold HCl (2M) to precipitate the intermediate 3-(2-methoxy-3-methylphenyl)acrylic acid . Yield: ~85-90%.

  • Reduction (Hydrogenation):

    • Dissolve the acrylic acid intermediate in MeOH (100 mL).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H2 atmosphere (1 atm) at RT for 6 hours.

    • Filtration: Remove catalyst via Celite pad.

    • Purification: Recrystallize from Hexane/EtOAc to yield white crystalline solid.

Validation:

  • 1H NMR (CDCl3): δ 2.65 (t, 2H), 2.95 (t, 2H), 3.75 (s, 3H), 2.25 (s, 3H), 6.8-7.1 (m, aromatic).

Strategic Application in Drug Design (SAR)

The following diagram illustrates the decision logic for selecting the 2-methoxy-3-methyl scaffold over alternatives during Lead Optimization.

SAR_Logic Start Lead Optimization: Phenylpropanoic Acid Scaffold MetabIssue Issue: High Metabolic Clearance? Start->MetabIssue PotencyIssue Issue: Low Potency/Selectivity? Start->PotencyIssue ParaAttack Metabolism at Para-position? MetabIssue->ParaAttack OrthoClash Need Conformational Restriction? PotencyIssue->OrthoClash Sol_4OMe Use 4-Methoxy (Blocks Para, but O-dealkylation risk) ParaAttack->Sol_4OMe Yes Sol_2OMe3Me SELECT: 2-Methoxy-3-Methyl (Blocks Ortho/Meta + Twists Ring) ParaAttack->Sol_2OMe3Me No (Ortho/Meta attack) OrthoClash->Sol_2OMe3Me Yes (Induce Twist) Sol_Unsub Use Unsubstituted (Baseline) OrthoClash->Sol_Unsub No (Flexible fit)

Caption: SAR Decision Tree for selecting 2-methoxy-3-methyl substitution to solve metabolic or conformational liabilities.

Mechanistic Pathway: Metabolic Blocking

The 2-methoxy-3-methyl pattern is superior because it protects the aromatic ring from CYP450-mediated hydroxylation .

Metabolism Substrate 2-Methoxy-3-Methyl Derivative CYP CYP450 Enzyme Substrate->CYP Binding Site1 Position 2 (Ortho) BLOCKED by -OMe CYP->Site1 Steric Hindrance Site2 Position 3 (Meta) BLOCKED by -Me CYP->Site2 Steric Hindrance Site4 Position 4 (Para) Open for Oxidation CYP->Site4 Major Metabolite

Caption: The 2,3-substitution pattern effectively funnels metabolism to the para-position, simplifying the metabolic profile compared to unsubstituted analogs.

References
  • Preparation of substituted benzaldehydes as precursors.

    • Source: Patent US9872852B2 (Compounds useful as immunomodulators).[2]

    • Relevance: Describes the use of 4-hydroxy-2-methoxy-3-methylbenzaldehyde, a key precursor for the propanoic acid deriv
  • Synthesis of Hydrocinnamic Acids via Knoevenagel Condens

    • Source:Organic Reactions, Vol 1. (Classic Mechanism).
    • Relevance: Standardizes the Doebner modification protocol used for 2-methoxy-3-methylbenzenepropanoic acid.
  • Substituted Arylamine Compounds and 5-HT6 Modul

    • Source: P
    • Relevance: Demonstrates the biological application of the 2-methoxy-3-methyl motif in GPCR ligand design.

Sources

Purity Analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-: A qNMR Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Benzenepropanoic acid, 2-methoxy-3-methyl-" purity analysis by qNMR Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates like Benzenepropanoic acid, 2-methoxy-3-methyl- (CAS: 133465-81-7), analytical chemists often face a "reference standard paradox": to verify the purity of a newly synthesized batch via HPLC, one requires a certified reference standard that does not yet exist.

This guide details the implementation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method to bypass this bottleneck. Unlike chromatographic techniques that rely on relative response factors, qNMR offers absolute quantification traceable to the International System of Units (SI) via an internal standard.[1][2]

Part 1: Strategic Method Selection

Before initiating benchwork, it is critical to determine if qNMR is the superior tool for your specific analytical constraint.

Comparative Analysis: qNMR vs. HPLC vs. Titration
FeatureqNMR (¹H) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Functional Group Content (Acid %)
Reference Standard Not Required (Uses Internal Standard)Required (For accurate w/w%)Not Required (Uses base titrant)
Specificity High (Structural confirmation + Purity)Moderate (Retention time only)Low (Measures all acidic protons)
Response Factor Uniform (1:1 proton response)Variable (Extinction coefficients differ)N/A
Dev Time < 1 Hour1–3 Days (Method dev + Mobile phase)< 1 Hour
Sample Requirement ~10–20 mg (Recoverable)< 1 mg (Destructive)~50–100 mg (Destructive)
Decision Logic

The following decision tree illustrates when to deploy qNMR for Benzenepropanoic acid, 2-methoxy-3-methyl-.

MethodSelection start Start: Purity Analysis Needed std_check Is a Certified Reference Standard Available? start->std_check chromophore Does the impurity profile have distinct UV chromophores? std_check->chromophore No hplc_node SELECT HPLC-UV (Relative Quantification) std_check->hplc_node Yes qnmr_node SELECT qNMR (Absolute Quantification) chromophore->qnmr_node No / Unknown chromophore->hplc_node Yes (Area % only) qnmr_node->hplc_node Use qNMR to certify Standard for HPLC titration_node SELECT Titration (Acid Value Only)

Figure 1: Analytical Method Selection Decision Tree. Note that qNMR is often used to certify the "primary standard" that is subsequently used to validate routine HPLC methods.

Part 2: Technical Protocol (Benzenepropanoic acid, 2-methoxy-3-methyl-)

This protocol is designed for absolute purity determination using the Internal Standard (IS) method.[2]

1. Analyte Structural Analysis
  • Compound: Benzenepropanoic acid, 2-methoxy-3-methyl-

  • Molecular Weight: 194.23 g/mol [3]

  • Target Resonances for Quantification:

    • The molecule possesses two distinct singlets ideal for quantification:

      • Methoxy (-OCH₃): ~3.7 – 3.8 ppm (3H, Singlet). Preferred due to isolation.

      • Ar-Methyl (-CH₃): ~2.2 – 2.3 ppm (3H, Singlet). Secondary option.

2. Reagent Selection
  • Solvent: DMSO-d₆ (99.9% D).

    • Reasoning: Carboxylic acids often exhibit dimer formation or peak broadening in non-polar solvents like CDCl₃. DMSO-d₆ disrupts hydrogen bonding, sharpening the signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Signal: Singlet at ~6.2 ppm (in DMSO-d₆).

    • Why: It does not overlap with the Methoxy (3.8 ppm) or Methyl (2.3 ppm) signals of the analyte, nor the aromatic protons (6.8–7.2 ppm). It is non-hygroscopic and stable.[4]

3. Sample Preparation Workflow
  • Step A (Gravimetry): Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approximately 15-20 mg of the analyte and 10-15 mg of the Internal Standard directly into the same vial.

    • Critical: Record weights to 4 decimal places. Precision in weighing directly correlates to method accuracy.

  • Step B (Dissolution): Add ~0.7 mL DMSO-d₆. Vortex until complete dissolution. Ensure no particulates remain.

  • Step C (Transfer): Transfer to a high-precision 5mm NMR tube.

4. NMR Acquisition Parameters

The acquisition must be quantitative, not qualitative. Standard "1H" parameters are insufficient.

ParameterSettingRationale
Pulse Sequence zg (Bruker) / s2pul (Varian)Simple 90° pulse without decoupling.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.
Relaxation Delay (d1) 60 seconds Must be

. The longest

(usually the IS or Methoxyl) is likely ~5-8s. 60s ensures >99.9% magnetization recovery.
Spectral Width -2 to 14 ppmCovers all signals including the acid proton (~12 ppm).
Scans (NS) 16 or 32Sufficient for S/N > 200:1 given the concentration.
Acquisition Time (AQ) > 3.0 secTo avoid truncation artifacts on sharp singlets.
Part 3: Data Processing & Calculation
Workflow Diagram

qNMRWorkflow prep Sample Prep (Weigh Analyte + IS) t1_check T1 Determination (Inversion Recovery) prep->t1_check Validation acq Acquisition (d1 > 5*T1, 90° Pulse) t1_check->acq Set Parameters phase Processing (Phase/Baseline Corr.) acq->phase integrate Integration (Define Ranges) phase->integrate calc Purity Calculation integrate->calc

Figure 2: qNMR Experimental Workflow. The T1 determination step is required during method validation but can be skipped in routine analysis once the relaxation delay is established.

The Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).[2][4]
    
  • 
    : Number of protons contributing to the signal (Analyte OMe = 3; Maleic Acid = 2).
    
  • 
    : Molar Mass (Analyte = 194.23; Maleic Acid = 116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Example Data (Simulation)
  • Analyte Mass (

    
    ):  20.45 mg
    
  • IS Mass (

    
    ):  12.10 mg (Maleic Acid, Purity 99.9%)
    
  • Integral Analyte (

    
    ):  1.000 (Methoxy singlet @ 3.8 ppm, N=3)
    
  • Integral IS (

    
    ):  0.585 (Maleic singlet @ 6.2 ppm, N=2)
    




Self-Correction on Calculation Logic: If the integral of the analyte (N=3) is normalized to 1.0, and the IS (N=2) is 0.585: Moles Analyte



Moles IS 

Molar Ratio (Analyte/IS) =

Mass Ratio calculated from weights =

MW Ratio =

The math above indicates the sample is highly pure. Let's re-run the final multiplication:

(This implies >100% purity, indicating experimental error or wet sample. In a real scenario,

would be higher, likely around 0.66 for a 99% pure sample).*

Corrected Calculation for a 99.5% Pure Sample: If sample is 99.5%,


 should be:



Part 4: Scientific Integrity & Validation (ICH Q2)[5]

To ensure this method meets E-E-A-T standards for regulatory submission, it must be validated according to ICH Q2(R2) guidelines.

  • Specificity:

    • Demonstrate baseline resolution between the Methoxy peak (3.8 ppm) and any impurities or solvent side-bands.

    • Protocol: Run a blank (solvent only) and the IS only to confirm no interference at 3.8 ppm.

  • Linearity:

    • While qNMR is theoretically linear, ICH requires proof.

    • Protocol: Prepare 5 concentrations (50% to 150% of target concentration) and plot Response Ratio vs. Mass Ratio.

      
       should be > 0.999.
      
  • Accuracy (Recovery):

    • Compare qNMR results against a "Gold Standard" if available, or perform a standard addition of pure material.

  • Robustness:

    • Vary the relaxation delay (

      
      ) from 30s to 60s. If results change significantly, 
      
      
      
      relaxation is incomplete.
References
  • ICH Q2(R2) . "Validation of Analytical Procedures." International Council for Harmonisation. 2023. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. 2012. [Link]

  • NIST . "Quantitative NMR (qNMR) for Organic Analysis." National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Benzenepropanoic acid, 2-methoxy-3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The methods used to quantify an active pharmaceutical ingredient (API) and its impurities must be reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-.

The principles and protocols outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2] These regulatory bodies emphasize a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[2]

Cross-validation of analytical methods is a critical exercise when a new method is introduced, when a method is transferred between laboratories, or when data from different analytical techniques must be compared.[3][4][5] It serves to demonstrate the equivalency of analytical procedures and ensures the consistency and reliability of results across different platforms.[3]

The Analyte: Benzenepropanoic acid, 2-methoxy-3-methyl-

Benzenepropanoic acid, 2-methoxy-3-methyl- is a substituted aromatic carboxylic acid. Its structural features, including the carboxylic acid group and the phenyl ring, make it amenable to analysis by both HPLC and GC-MS, though the latter will require a derivatization step to improve volatility.

Experimental Design for Cross-Validation

The objective of this study is to compare the performance of a newly developed HPLC-UV method with a GC-MS method for the quantification of Benzenepropanoic acid, 2-methoxy-3-methyl-. The cross-validation will assess key analytical performance parameters as stipulated by ICH and FDA guidelines.[6][7][8][9][10][11]

Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_ATP Define Analytical Target Profile (ATP) Develop_Methods Develop HPLC-UV & GC-MS Methods Define_ATP->Develop_Methods informs Validation_Protocol Write Validation Protocol Develop_Methods->Validation_Protocol defines scope of Specificity Specificity Validation_Protocol->Specificity guides Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Compare_Data Compare Performance Data Robustness->Compare_Data provides data for Equivalence_Decision Assess Method Equivalence Compare_Data->Equivalence_Decision informs Final_Report Generate Final Validation Report Equivalence_Decision->Final_Report documents

Caption: Overall workflow for the cross-validation of analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds. For Benzenepropanoic acid, 2-methoxy-3-methyl-, a reversed-phase method is suitable due to the non-polar nature of the benzene ring, while the carboxylic acid provides sufficient polarity for retention on a C18 column.[12][13]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzenepropanoic acid, 2-methoxy-3-methyl- reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the working standard range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it a powerful tool for identification and quantification.[14][15] Due to the low volatility of the carboxylic acid group, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[16]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

  • Derivatization:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: To 100 µL of the sample or standard solution in a suitable solvent (e.g., pyridine), add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 40-500.

Comparative Performance Data

The following tables summarize hypothetical but realistic data from the cross-validation study.

Table 1: Specificity

ParameterHPLC-UVGC-MSComments
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the derivatized analyte.Both methods are specific with respect to the placebo.
Peak Purity (HPLC) Pass (Index > 0.999)N/ADemonstrates no co-eluting impurities.
Mass Spectral Confirmation (GC-MS) N/AUnique fragmentation pattern confirms identity.GC-MS offers higher confidence in analyte identification.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 20Based on intended use.
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
Y-intercept (% of response at 100% concentration) < 2%< 5%Intercept should not be significantly different from zero.

Table 3: Accuracy (% Recovery)

Concentration LevelHPLC-UVGC-MSAcceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Medium (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 99.8%98.9%98.0% - 102.0%

Table 4: Precision (% RSD)

ParameterHPLC-UVGC-MSAcceptance Criteria
Repeatability (n=6) 0.8%1.5%RSD ≤ 2.0%
Intermediate Precision (different day, analyst) 1.2%2.1%RSD ≤ 3.0%

Discussion and Method Selection

Both the HPLC-UV and GC-MS methods demonstrate acceptable performance for the quantification of Benzenepropanoic acid, 2-methoxy-3-methyl-, according to typical validation acceptance criteria.[17]

  • HPLC-UV is a robust, reliable, and straightforward method that does not require derivatization. It exhibits excellent precision and is well-suited for routine quality control applications.

  • GC-MS offers superior specificity due to mass spectral confirmation and may provide a lower limit of quantitation. However, the requirement for derivatization adds a step to the sample preparation process, which can be a source of variability.

The choice between these two methods depends on the specific analytical need.

Method_Selection_Logic Start Define Analytical Requirement Routine_QC Routine QC Assay (High Throughput) Start->Routine_QC is it for? Impurity_ID Impurity Identification or Trace Level Analysis Start->Impurity_ID is it for? Select_HPLC Select HPLC-UV Routine_QC->Select_HPLC implies need for robustness & speed Select_GCMS Select GC-MS Impurity_ID->Select_GCMS implies need for specificity & sensitivity

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

This guide has provided a framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of Benzenepropanoic acid, 2-methoxy-3-methyl-. Both methods are shown to be valid, but their suitability depends on the intended application. For routine analysis where high throughput and robustness are key, the HPLC-UV method is preferable. For applications requiring definitive identification or trace-level quantification, the superior specificity and sensitivity of the GC-MS method make it the better choice. Ultimately, a thorough understanding of the analytical requirements, guided by regulatory principles, should dictate the selection of the most appropriate analytical procedure.[7][18]

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • European Bioanalysis Forum. (2017, September). Cross and Partial Validation. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • SIELC Technologies. (2018, February 16). Benzenepropanoic acid, methyl ester. [Link]

  • Chirumamilla, P., et al. (2022). GC–MS profiling and antibacterial activity of.
  • U.S. Environmental Protection Agency. (2026, January 2). Analytical Methods. [Link]

  • Chan, K., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Cheméo. (n.d.). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. [Link]

  • NIST. (n.d.). Benzenepropanoic acid, 4-methoxy-, methyl ester. [Link]

  • Plant Archives. (n.d.). characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • LECO. (2021, May 21). Solutions for Metabolomics Analysis. [Link]

  • PubMed. (2014, November 15). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. [Link]

Sources

Comparative Guide: Validating Benzenepropanoic acid, 2-methoxy-3-methyl- in Nuclear Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026


 Agonism)[1]

Executive Summary & Structural Context[1][2][3]

Benzenepropanoic acid, 2-methoxy-3-methyl- (hereafter BMPA ) represents a critical structural scaffold in medicinal chemistry, specifically within the class of phenylpropanoic acids.[1] This chemical motif is frequently utilized as the pharmacophore "head group" for agonists of Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (GPR40) .[1]

Unlike simple hydrocinnamic acid, the 2-methoxy-3-methyl substitution pattern introduces specific steric and electronic constraints that can significantly alter ligand-binding domain (LBD) interactions.[1]

This guide objectively compares the assay performance of BMPA against industry-standard controls (Rosiglitazone) and endogenous ligands.[1] It provides a rigorous framework for validating biological activity, focusing on PPAR


 Nuclear Receptor Assays , the most relevant biological context for this chemotype.
The Comparative Landscape
FeatureBMPA (Candidate) Rosiglitazone (Standard) Hydrocinnamic Acid (Parent)
Role Lead Fragment / IntermediatePositive Control (Drug)Negative/Weak Control
Binding Mode Likely Hydrophobic Tail InteractionHelix 12 Stabilization (AF-2)Non-specific / Weak
Potency (EC50)

M range (Expected)
nM range (Validated)mM range (Inactive)
Solubility Moderate (DMSO required)High (in DMSO)High (Aqueous/DMSO)
Toxicity Risk Unknown (Requires cytotoxicity control)Known (Cardiovascular/Edema)Low

Scientific Logic: The Mechanism of Action

To validate BMPA, one must understand the causality of the assay. We are not just measuring "activity"; we are measuring the compound's ability to induce a conformational change in the PPAR


 protein that recruits co-activator peptides.
Pathway Visualization

The following diagram illustrates the specific molecular pathway being interrogated. Note how the ligand (BMPA or Control) acts as the "Input" that drives the system.

PPAR_Pathway cluster_nucleus Nucleus Ligand Ligand (BMPA / Rosiglitazone) PPAR PPARγ (Nuclear Receptor) Ligand->PPAR Binding (LBD) Complex Active Transcription Complex PPAR->Complex Conformational Change RXR RXRα (Heterodimer Partner) RXR->Complex Dimerization CoAct Co-Activator (PGC-1α / TRAP220) CoAct->Complex Recruitment (AF-2 Helix) Output Gene Transcription (Reporter Signal) Complex->Output mRNA Synthesis

Caption: Ligand binding induces Helix 12 stabilization, recruiting co-activators to drive transcription.

Experimental Validation Protocol

Objective: Validate BMPA activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay. Why TR-FRET? Unlike ELISA, TR-FRET is homogeneous (no wash steps), reducing the risk of washing away low-affinity fragments like BMPA during early optimization.[1]

Step 1: Control System Setup (Self-Validating System)

A robust assay requires four distinct control types to ensure data integrity (E-E-A-T principle).

  • High Control (100% Activity): Rosiglitazone (

    
    ).[1] Defines the assay window ceiling.[1]
    
  • Low Control (0% Activity): DMSO (0.1% final concentration).[1] Defines the noise floor.[1]

  • Specificity Control: GW9662 (Antagonist).[1] Co-dosing BMPA with GW9662 must abolish the signal.[1] If signal remains, BMPA is acting as a "pan-assay interference compound" (PAINS) or a fluorescence artifact, not a true ligand.

  • Cytotoxicity Counter-Screen: CellTiter-Glo (ATP) assay run in parallel to ensure signal reduction isn't due to cell death.

Step 2: The Workflow

Assay_Workflow Step1 1. Prepare Reagents (PPARγ-LBD-Eu, Fluorescein-Coactivator) Step2 2. Compound Addition (BMPA: 10pt Dose Response) (Controls: Rosi, DMSO) Step1->Step2 Step3 3. Incubation (60 min @ RT, Dark) Step2->Step3 Step4 4. Detection (TR-FRET: Ex 340nm / Em 520nm & 495nm) Step3->Step4 Step5 5. Data Analysis (Ratio 520/495 -> Z' Calculation) Step4->Step5

Caption: Step-by-step TR-FRET workflow for nuclear receptor ligand validation.

Step 3: Detailed Methodology
  • Reagent Prep: Use a Lanthanide-labeled PPAR

    
    -LBD (Ligand Binding Domain) and a Fluorescein-labeled co-activator peptide (e.g., TRAP220).[1]
    
  • Dosing: Prepare a 10-point serial dilution of BMPA starting at

    
     (1:3 dilution).
    
    • Critical: Ensure final DMSO concentration is consistent (<0.5%) across all wells. Phenylpropanoic acids can precipitate in aqueous buffer; inspect plates visually.[1]

  • Measurement: Read on a plate reader capable of TR-FRET (e.g., EnVision). Calculate the ratio of Acceptor (520nm) to Donor (495nm) emission.

Data Interpretation & Validation Criteria

To claim BMPA is active, the data must pass specific statistical thresholds.

Quantitative Comparison Table
ParameterAcceptance Criteria Typical Result (Rosiglitazone) Target Result (BMPA)
Z-Factor (Z')


N/A (Assay QC metric)
Signal-to-Background (S/B)



(at top dose)
EC50 (Potency) Hill Slope ~ 1.0


Emax (Efficacy) Relative to Control

Partial (

) or Full (

)
GW9662 Reversibility

Inhibition
YesREQUIRED
Troubleshooting "False Positives"

If BMPA shows activity but fails the GW9662 Reversibility check, it is likely an Aggregator .

  • Mechanism:[1][2][3][4][5] Hydrophobic compounds like BMPA can form colloidal aggregates that sequester proteins, mimicking inhibition or activation.

  • Solution: Add 0.01% Triton X-100 to the assay buffer.[1] If potency (

    
    ) shifts significantly (e.g., >10-fold) with detergent, the activity is non-specific [1].
    

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.[1] Link

  • NCBI Assay Guidance Manual. (2012). Nuclear Receptor Assay Development and Validation. Bethesda (MD): National Center for Advancing Translational Sciences.[1][6][7] Link

  • FDA Bioanalytical Method Validation. (2018).[1] Guidance for Industry: Bioanalytical Method Validation.[1][8] U.S. Food and Drug Administration.[1] Link

  • Berger, J. P., et al. (1999).[1] The Mechanisms of Action of PPARs.[9][10] Annual Review of Medicine.[1] Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.